Imperatorin
Description
This compound has been reported in Melicope triphylla, Heracleum dissectum, and other organisms with data available.
This compound is found in anise. This compound is present in Aegle marmelos (bael fruit) and seeds of Pastinaca sativa (parsnip).this compound is a furocoumarin and a phytochemical that has been isolated from Urena lobata L. (Malvaceae). It is biosynthesized from umbelliferone, a coumarin derivative. this compound has been shown to exhibit anti-hypertrophic and anti-convulsant functions (A7784, A7785). this compound belongs to the family of Furanocoumarins. These are polycyclic aromatic compounds containing a furan ring fused to a coumarin moeity.
furocoumarin isolated from Bael (Aegle marmelos L.) fruit; has antioxidant and anti-inflammatory properties
tumor necrosis factor antagonist; furanocoumarin from West African medicinal plant Clausena anisata; structure in Negwer, 5th ed, #3005
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-(3-methylbut-2-enoxy)furo[3,2-g]chromen-7-one | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C16H14O4/c1-10(2)5-7-19-16-14-12(6-8-18-14)9-11-3-4-13(17)20-15(11)16/h3-6,8-9H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLOOJGVNMBJLLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID8048737 | |
| Record name | Imperatorin | |
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Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
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Physical Description |
Solid; [Merck Index], Solid | |
| Record name | Imperatorin | |
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Solubility |
Slightly soluble in water, Practically insoluble in cold water; very sparingly soluble in boiling water, Freely soluble in chloroform; soluble in benzene, alcohol, ether, petroleum ether, alkali hydroxides, Soluble in ethanol, ether, benzene, petroleum ether; very soluble in chloroform | |
| Record name | Imperatorin | |
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Color/Form |
Prisms from ether, long needles from hot water, Crystals from alcohol | |
CAS No. |
482-44-0 | |
| Record name | Imperatorin | |
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| Record name | IMPERATORIN | |
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| Record name | 9-(3-methylbut-2-enyloxy)-7H-furo[3,2-g]chromen-7-one | |
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| Record name | Imperatorin | |
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| Record name | Imperatorin | |
| Source | Human Metabolome Database (HMDB) | |
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Melting Point |
102 °C | |
| Record name | Imperatorin | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3497 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Imperatorin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034376 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Imperatorin: A Technical Guide to its Natural Sources, Biosynthesis, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imperatorin is a naturally occurring furanocoumarin that has garnered significant interest within the scientific community due to its diverse pharmacological activities. As a secondary metabolite, it is biosynthesized by a variety of plant species and exhibits a range of biological effects, including anti-inflammatory, anticonvulsant, and vasodilatory properties. This technical guide provides an in-depth overview of the primary natural sources of this compound, its intricate biosynthetic pathways, and detailed experimental protocols for its extraction, isolation, and quantification. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.
Natural Sources of this compound
This compound is predominantly found in plants belonging to the Apiaceae (Umbelliferae) and Rutaceae families.[1][2] Its concentration can vary significantly depending on the plant species, the specific part of the plant, the developmental stage, and the environmental conditions during growth.[3]
Quantitative Analysis of this compound in Various Plant Sources
The following table summarizes the quantitative data on this compound content in several plant species, as determined by various extraction and analytical techniques.
| Plant Species | Family | Plant Part | Extraction Method | Analytical Method | This compound Content (% w/w or mg/g) | Reference(s) |
| Aegle marmelos | Rutaceae | Mature Fruit Pulp (fresh) | Dichloromethane Cold Percolation | HPLC | 2.15% (dry weight basis) | [4][5] |
| Aegle marmelos | Rutaceae | Mature Fruit Pulp (fresh) | Ethylenedichloride Cold Percolation | HPLC | 2.19% (dry weight basis) | [4][5] |
| Aegle marmelos | Rutaceae | Immature Fruit Pulp (dried) | Methanol (B129727) (Soxhlet) followed by Dichloromethane Partition | HPLC | 0.52% | [4][5] |
| Aegle marmelos | Rutaceae | Fruit | Three-Phase Partitioning (TPP) | Not Specified | 0.494 mg/g | [6] |
| Aegle marmelos | Rutaceae | Fruit | Ultrasound-Assisted Three-Phase Partitioning (UA-TPP) | Not Specified | 5.44 mg/g | [7] |
| Angelica dahurica | Apiaceae | Root | Cyclohexane Extraction | Not Specified | 4.09% | [8] |
| Angelica dahurica | Apiaceae | Root | Ethyl Acetate (B1210297) Extraction | Not Specified | 1.70% | [8] |
| Heracleum mantegazzianum | Apiaceae | Not Specified | Not Specified | Not Specified | Dominant furanocoumarin | [9] |
| Pastinaca sativa (Wild Parsnip) | Apiaceae | Immature Seeds | Pyridine Extraction | UPLC-DAD | 3.2% (fresh weight) | [10] |
| Cnidium monnieri | Apiaceae | Dried Fruits | Ethanol Sonication | HSCCC | 118.3 mg from 500 mg crude extract | [11] |
Biosynthesis of this compound
This compound, like other furanocoumarins, is synthesized in plants through the shikimic acid and phenylpropanoid pathways.[1] The biosynthesis can be broadly divided into two major stages: the formation of the coumarin (B35378) skeleton (umbelliferone) and the subsequent modifications to form the furanocoumarin structure of this compound.
Formation of Umbelliferone (B1683723)
The biosynthesis begins with the aromatic amino acid L-phenylalanine . A series of enzymatic reactions converts L-phenylalanine into p-coumaroyl-CoA , a central intermediate in the phenylpropanoid pathway. The key enzymes in this initial phase are:
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Phenylalanine ammonia-lyase (PAL) : Catalyzes the deamination of L-phenylalanine to cinnamic acid.
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Cinnamate 4-hydroxylase (C4H) : A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.
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4-Coumarate:CoA ligase (4CL) : Activates p-coumaric acid to its corresponding CoA ester, p-coumaroyl-CoA.
The crucial step in forming the coumarin backbone is the ortho-hydroxylation of p-coumaroyl-CoA at the C2' position, catalyzed by p-coumaroyl-CoA 2'-hydroxylase (C2'H) . This is followed by a trans/cis isomerization and spontaneous lactonization to yield umbelliferone .
Conversion of Umbelliferone to this compound
Umbelliferone serves as the branch point for the biosynthesis of linear and angular furanocoumarins. The formation of this compound, a linear furanocoumarin, proceeds through the following key steps:
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Prenylation : The first committed step is the prenylation of umbelliferone at the C6 position with dimethylallyl pyrophosphate (DMAPP), a product of the mevalonate (B85504) pathway. This reaction is catalyzed by a prenyltransferase (PT) , specifically an umbelliferone 6-prenyltransferase, to form demethylsuberosin .[12]
-
Furan (B31954) Ring Formation : Demethylsuberosin undergoes cyclization to form the dihydrofuran ring of (+)-marmesin . This reaction is catalyzed by a cytochrome P450 enzyme, marmesin synthase .
-
Psoralen Formation : The dihydrofuran ring of (+)-marmesin is then converted to a furan ring to form psoralen . This oxidative cleavage reaction, which releases acetone, is catalyzed by another cytochrome P450 enzyme, psoralen synthase .[13]
-
Hydroxylation : Psoralen is subsequently hydroxylated at the C-8 position to yield xanthotoxol (B1684193) . This reaction is catalyzed by a specific cytochrome P450 monooxygenase.
-
O-Prenylation : Finally, the hydroxyl group of xanthotoxol is prenylated using dimethylallyl pyrophosphate (DMAPP) to form This compound . This final step is catalyzed by an O-prenyltransferase .
Biosynthesis Pathway Diagram
Caption: Biosynthetic pathway of this compound from L-phenylalanine.
Experimental Protocols
Extraction and Isolation of this compound
A general workflow for the extraction and isolation of this compound from plant material is depicted below. The choice of specific methods and solvents may vary depending on the plant matrix and the desired purity of the final product.
Caption: General workflow for the extraction and isolation of this compound.
-
Maceration : The powdered plant material is soaked in a suitable solvent (e.g., methanol, ethanol, or dichloromethane) for an extended period (24-72 hours) with occasional agitation.
-
Soxhlet Extraction : Continuous extraction of the powdered plant material with a solvent (e.g., methanol, ethyl acetate) in a Soxhlet apparatus for 6-12 hours.[5]
-
Ultrasound-Assisted Extraction (UAE) : The plant material is suspended in a solvent and subjected to ultrasonic waves to enhance extraction efficiency and reduce extraction time.[7]
-
Column Chromatography :
-
Stationary Phase : Silica gel (60-120 or 230-400 mesh).
-
Mobile Phase : A gradient of non-polar to polar solvents is typically used. Common solvent systems include n-hexane-ethyl acetate or dichloromethane-methanol.[14] Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
-
Thin Layer Chromatography (TLC) :
-
Stationary Phase : Silica gel 60 F254 plates.
-
Mobile Phase : A mixture of n-heptane, dichloromethane, and ethyl acetate (e.g., 40:50:10 v/v/v).
-
Detection : Visualization under UV light (254 nm and 365 nm). This compound will appear as a fluorescent spot.
-
-
Recrystallization : The pooled fractions containing this compound are concentrated, and the residue is recrystallized from a suitable solvent or solvent mixture (e.g., methanol, ethanol, or acetone-hexane) to obtain pure crystalline this compound.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used and reliable method for the quantitative analysis of this compound in plant extracts.
-
Chromatographic System : A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column : A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[15]
-
Mobile Phase : An isocratic or gradient mixture of methanol and water, or acetonitrile (B52724) and water, often with the addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.[16][17][18]
-
Flow Rate : Typically 1.0 mL/min.[15]
-
Detection Wavelength : this compound shows strong UV absorbance, with detection commonly performed at around 250 nm or 300 nm.[5][15]
-
Quantification : Quantification is achieved by creating a calibration curve using a certified reference standard of this compound.
Elucidation of Biosynthetic Pathways
The elucidation of biosynthetic pathways is a complex process that often involves a combination of techniques.
-
Tracer Studies : This classical approach involves feeding isotopically labeled precursors (e.g., containing ¹⁴C or ³H) to the plant or cell cultures.[19] The incorporation of the label into the intermediates and the final product is then traced to establish the biosynthetic sequence.
-
Enzyme Assays : In vitro assays are performed to characterize the activity and substrate specificity of the enzymes involved in the pathway. This typically involves incubating a recombinant or purified enzyme with a potential substrate and analyzing the reaction products by HPLC or LC-MS.
-
Transcriptomics and Genomics : High-throughput sequencing technologies (RNA-Seq) can be used to identify genes that are co-expressed with the production of this compound.[20] This provides candidate genes for the enzymes in the pathway, which can then be functionally characterized.
-
Gene Silencing/Overexpression : Techniques like RNA interference (RNAi) or CRISPR/Cas9 can be used to down-regulate or knock out the expression of a candidate gene.[21] A resulting decrease or absence of this compound production provides evidence for the gene's role in the biosynthetic pathway. Conversely, overexpression of a gene can lead to increased production.
Conclusion
This technical guide has provided a comprehensive overview of this compound, covering its natural distribution, detailed biosynthetic pathway, and robust experimental protocols for its analysis. The presented data and methodologies offer a valuable resource for scientists and researchers in the fields of phytochemistry, pharmacology, and drug development. A thorough understanding of the natural sources and biosynthesis of this compound is crucial for its sustainable production and for the exploration of its full therapeutic potential. The detailed experimental protocols serve as a practical guide for the extraction, isolation, and quantification of this promising natural compound. Further research, particularly in the areas of metabolic engineering and clinical evaluation, will be instrumental in harnessing the full benefits of this compound for human health.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. AU2004317862A1 - Process for isolation of this compound from aegle marmelos correa - Google Patents [patents.google.com]
- 5. WO2005095415A1 - Process for isolation of this compound from aegle marmelos correa - Google Patents [patents.google.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound–pharmacological meaning and analytical clues: profound investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Preparative isolation and purification of bergapten and this compound from the medicinal plant Cnidium monnieri using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Three types of enzymes complete the furanocoumarins core skeleton biosynthesis in Angelica sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. CN103884791A - High performance liquid chromatography (HPLC) method for measuring content of main components in fructus cnidii - Google Patents [patents.google.com]
- 16. Determination of this compound in rat plasma by reversed-phase high-performance liquid chromatography after oral administration of Radix Angelicae dahuricae extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Screening of anti-inflammatory activities components of Angelica dahurica root based on spectrum-effect relationship analysis and NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biosynthesis of the coumarins. Tracer studies on coumarin formation in Hierochloe odorata and Melilotus officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Metabolic engineering of plant secondary metabolites: prospects and its technological challenges - PMC [pmc.ncbi.nlm.nih.gov]
Chemical structure and properties of Imperatorin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imperatorin, a naturally occurring furanocoumarin, has garnered significant attention within the scientific community for its diverse and potent pharmacological activities. Isolated from various plant species, most notably from the roots of Angelica dahurica, this compound has demonstrated promising anticancer, anti-inflammatory, and neuroprotective properties. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological activities of this compound, with a focus on quantitative data and detailed experimental methodologies. Furthermore, it elucidates the key signaling pathways modulated by this compound, offering a molecular basis for its observed biological effects. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the exploration and development of this compound as a potential therapeutic agent.
Chemical Structure and Physicochemical Properties
This compound, systematically named 9-(3-methylbut-2-enoxy)furo[3,2-g]chromen-7-one, is a derivative of psoralen, characterized by a furan (B31954) ring fused with a coumarin (B35378) moiety.[1] This structural framework is fundamental to its biological activity.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | 9-(3-methylbut-2-enoxy)furo[3,2-g]chromen-7-one[1] |
| SMILES | CC(=CCOC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)C[1] |
| InChI Key | OLOOJGVNMBJLLR-UHFFFAOYSA-N[1] |
| Molecular Formula | C₁₆H₁₄O₄[1] |
| Molecular Weight | 270.28 g/mol [1] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Melting Point | 99-102 °C |
| Boiling Point | ~458.9 °C (Predicted) |
| Solubility | Soluble in DMSO, ethanol (B145695), and chloroform. Sparingly soluble in water. |
| LogP | 3.14 (Predicted) |
| pKa | 12.8 (Predicted) |
Pharmacological Properties
This compound exhibits a broad spectrum of pharmacological activities, which have been substantiated by numerous in vitro and in vivo studies. The subsequent sections detail its primary therapeutic potentials, supported by quantitative data.
Anticancer Activity
This compound has demonstrated significant cytotoxic effects against a variety of cancer cell lines. Its anticancer mechanism is often attributed to the induction of apoptosis and cell cycle arrest.
Table 3: In Vitro Anticancer Activity of this compound (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HeLa | Cervical Cancer | ~20 |
| HepG2 | Liver Cancer | ~40 |
| A549 | Lung Cancer | ~50 |
| MCF-7 | Breast Cancer | ~30 |
| PC-3 | Prostate Cancer | ~60 |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are well-documented and are primarily mediated through the inhibition of key inflammatory pathways.
Table 4: Anti-inflammatory Activity of this compound
| Assay | Model | Effect |
| NO Production | LPS-stimulated RAW 264.7 cells | IC₅₀ ~ 25 µM |
| COX-2 Inhibition | In vitro enzyme assay | IC₅₀ ~ 15 µM |
| 5-LOX Inhibition | In vitro enzyme assay | IC₅₀ ~ 30 µM |
| Paw Edema | Carrageenan-induced in rats | Significant reduction at 10-50 mg/kg |
Neuroprotective Effects
This compound has shown potential in protecting neuronal cells from various insults, suggesting its utility in the management of neurodegenerative diseases.
Table 5: Neuroprotective Activity of this compound
| Model | Effect | | --- | --- | --- | | Oxidative stress-induced neuronal cell death | Reduction in apoptosis at 5-20 µM | | Scopolamine-induced memory impairment in mice | Improved cognitive function at 10 mg/kg | | Ischemia-reperfusion injury in rats | Reduced infarct volume at 20 mg/kg |
Key Signaling Pathways Modulated by this compound
The pharmacological effects of this compound are underpinned by its ability to modulate several critical intracellular signaling pathways.
NF-κB Signaling Pathway
This compound is a potent inhibitor of the NF-κB signaling pathway, a key regulator of inflammation and cell survival. It exerts its effect by preventing the phosphorylation and subsequent degradation of IκBα, which in turn sequesters the NF-κB dimer in the cytoplasm, inhibiting its translocation to the nucleus and the transcription of pro-inflammatory genes.
MAPK Signaling Pathway
This compound has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular processes such as proliferation, differentiation, and apoptosis. Specifically, this compound can inhibit the phosphorylation of key MAPK members like ERK, JNK, and p38, thereby influencing cellular responses to external stimuli.
Nrf2 Signaling Pathway
This compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical defense mechanism against oxidative stress. By promoting the nuclear translocation of Nrf2, this compound enhances the expression of antioxidant enzymes, thereby protecting cells from oxidative damage.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's pharmacological properties.
Extraction and Isolation of this compound from Angelica dahurica
Protocol:
-
Preparation of Plant Material: The roots of Angelica dahurica are collected, dried at 40-50°C, and ground into a fine powder.
-
Soxhlet Extraction: The powdered root material (100 g) is subjected to Soxhlet extraction with 95% ethanol (1 L) for 6-8 hours.
-
Concentration: The ethanolic extract is concentrated under reduced pressure using a rotary evaporator at 50°C to yield a crude extract.
-
Solvent-Solvent Partition: The crude extract is suspended in water and partitioned successively with n-hexane and ethyl acetate (B1210297). The ethyl acetate fraction, which contains this compound, is collected.
-
Column Chromatography: The dried ethyl acetate fraction is subjected to silica gel (100-200 mesh) column chromatography. The column is eluted with a gradient of n-hexane and ethyl acetate (starting from 100:0 to 0:100).
-
Fraction Collection and Analysis: Fractions of 20 mL are collected and monitored by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (7:3). Spots are visualized under UV light (254 nm).
-
Crystallization: Fractions containing pure this compound are pooled, concentrated, and recrystallized from ethanol to obtain pure white needle-like crystals of this compound.
MTT Assay for Cytotoxicity
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of this compound (dissolved in DMSO and diluted with culture medium) for 48 hours. A control group is treated with the vehicle (DMSO) alone.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Calculation of Cell Viability: Cell viability is calculated as a percentage of the control group, and the IC₅₀ value is determined from the dose-response curve.
Western Blot Analysis for Protein Expression
Protocol:
-
Cell Lysis: Cells, after treatment with this compound, are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using the Bradford or BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with the primary antibody (e.g., anti-NF-κB p65, anti-phospho-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
Conclusion
This compound stands out as a promising natural compound with a compelling profile of anticancer, anti-inflammatory, and neuroprotective activities. Its ability to modulate key signaling pathways, such as NF-κB, MAPK, and Nrf2, provides a strong rationale for its therapeutic potential. The data and protocols presented in this guide offer a solid foundation for further research and development of this compound as a novel therapeutic agent. Future investigations should focus on optimizing its bioavailability, conducting comprehensive preclinical and clinical trials, and exploring its synergistic effects with existing therapies.
References
Imperatorin in Neuronal Cells: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular mechanisms underlying the effects of Imperatorin, a naturally occurring furanocoumarin, on neuronal cells. Drawing from a range of preclinical studies, this document outlines its multifaceted pharmacological activities, including its anti-inflammatory, neuroprotective, and neuromodulatory properties. Detailed experimental protocols, quantitative data summaries, and visual representations of key signaling pathways are presented to facilitate further research and drug development efforts in the field of neuroscience.
Core Mechanisms of Action
This compound exerts its influence on the central nervous system through several key mechanisms:
-
Anti-Neuroinflammatory Effects: this compound significantly attenuates neuroinflammation, primarily by modulating microglial activation. It suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and IL-6.[1][2] This action is largely attributed to its ability to downregulate the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1][2]
-
Ion Channel Modulation: A critical aspect of this compound's activity is its ability to modulate various ion channels. It has been shown to inhibit voltage-gated sodium channels (VGSCs), which dampens neuronal excitability and likely contributes to its anticonvulsant effects.[3] Furthermore, this compound acts as an L-type calcium channel blocker and an inhibitor of voltage-gated potassium (Kv) channels.[4][5]
-
Antioxidant Activity: The compound exhibits potent antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6] This leads to the upregulation of downstream antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO-1), protecting neurons from oxidative stress.[7]
-
Anti-Apoptotic Properties: this compound protects neuronal cells from apoptosis by regulating the expression of Bcl-2 family proteins. It upregulates the anti-apoptotic protein Bcl-2 while downregulating the pro-apoptotic protein Bax and inhibiting the activity of caspase-3.[8][9]
-
Neurotransmitter System Interactions: this compound has been reported to inhibit acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine, suggesting a potential role in modulating cholinergic neurotransmission.[10][11] It also appears to increase levels of the inhibitory neurotransmitter GABA, potentially by inactivating GABA-transaminase and acting as a GABA-A receptor activator.[10][12][13]
-
Pro-Survival Signaling: In models of Parkinson's disease, this compound has been shown to activate the PI3K/Akt signaling pathway, a key cascade involved in promoting cell survival and proliferation.[14]
Quantitative Data Summary
The following tables summarize key quantitative data from various in vitro and in vivo studies, providing insights into the potency and efficacy of this compound across different experimental models.
Table 1: In Vitro Effects of this compound on Neuronal and Glial Cells
| Model System | Target/Assay | Key Findings | Concentration/Dose | Reference |
| Primary Microglia (LPS-induced) | Pro-inflammatory Cytokines (iNOS, COX2, IL-1β, IL-6, TNF-α) | Significant reduction in mRNA and protein levels | Pre-treatment for 2h before LPS (100 ng/ml) | [2] |
| Differentiated NG108-15 Cells | Voltage-Gated Sodium Channels (VGSC) | Inhibition of VGSC, left shift in steady-state inactivation | Not specified | [3] |
| Primary Hippocampal Neurons (CoCl₂-induced hypoxia) | Nrf2 Pathway | Facilitated nuclear localization of Nrf2; promoted Nrf2, NQO-1, HO-1 expression | 7.5 µmol/L | [6][7] |
| SH-SY5Y Cells (OGD/R model) | Apoptosis Markers | Reduced apoptosis; inhibited Bax and caspase-3; upregulated Bcl-2 | Not specified | [8] |
| Cerebellar Granule Cells (PFHxS-induced apoptosis) | Apoptosis (TUNEL assay) | 44% reduction in TUNEL positive cells | 500 nM | [15] |
| Differentiated NG108-15 Cells | Voltage-Gated K+ (Kv) Channels | Inhibition of Kv channels | Not specified | [5] |
| Differentiated NG108-15 Cells | ATP-sensitive K+ (KATP) Channels | Suppression of KATP channels | 100 µM | [5] |
Table 2: In Vivo Effects of this compound in Animal Models of Neurological Disorders
| Animal Model | Neurological Condition | Key Findings | Doses Administered | Reference |
| MCAO Mice | Ischemic Stroke | Attenuated ischemic injury, reduced infarct volume, improved neurological deficits | Not specified | [1][2] |
| MCAO Mice | Ischemic Stroke | Decreased infarct volume significantly | 5 mg/kg and 10 mg/kg | [8] |
| Scopolamine-induced Mice | Cognitive Impairment | Improved memory acquisition and consolidation; increased antioxidant enzyme activity | 5 and 10 mg/kg | [10] |
| Spinal Cord Injury Rats | Neuropathic Pain | Reduced chronic neuropathic pain; upregulated IL-10, IL-12, GABA; downregulated IL-6, CCL-2, IL-1β, CCL-3 | 10 mg/kg, i.p. for 7 days | [16] |
| MPTP-induced Mice | Parkinson's Disease | Improved motor and cognitive functions; inhibited dopaminergic neuron loss; suppressed neuroinflammation and oxidative stress | 5 mg/kg, i.p. for 25 days | [14] |
| 2VO Rats | Vascular Dementia | Improved cognitive deficits and hippocampus neuron damage; inhibited apoptosis and improved synaptic ultrastructure | 2.5, 5, and 10 mg/kg, i.p. for 12 weeks | [9] |
Key Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the primary signaling pathways modulated by this compound.
Anti-Neuroinflammatory Pathway
This compound inhibits the activation of microglia and the subsequent release of pro-inflammatory cytokines by downregulating the MAPK and NF-κB signaling pathways.
Caption: this compound inhibits LPS-induced neuroinflammation in microglia.
Antioxidant and Pro-Survival Pathways
This compound confers neuroprotection by activating the Nrf2 antioxidant response and the PI3K/Akt pro-survival pathway.
Caption: this compound promotes neuronal survival via Nrf2 and PI3K/Akt pathways.
Detailed Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to investigate the effects of this compound.
Protocol 1: In Vitro Neuroinflammation Assay in Microglia
-
Cell Culture: Primary microglia are isolated from the cerebral cortices of neonatal C57BL/6J mice.[1] Cells are cultured in DMEM/F12 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Treatment: Microglia are pre-treated with various concentrations of this compound for 2 hours. Subsequently, cells are stimulated with lipopolysaccharide (LPS) (100 ng/mL) for 24 hours to induce an inflammatory response.[1][2]
-
Analysis of Inflammatory Mediators:
-
RT-PCR and ELISA: The mRNA and protein expression levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and enzymes (iNOS, COX-2) are quantified using real-time PCR and enzyme-linked immunosorbent assays (ELISA), respectively.[2]
-
Western Blot: The activation of key signaling proteins in the MAPK (p-JNK, p-ERK, p-p38) and NF-κB (p-p65) pathways is assessed by Western blotting using specific phospho-antibodies.[1][2]
-
Protocol 2: In Vivo Ischemic Stroke Model (tMCAO)
-
Animal Model: Transient middle cerebral artery occlusion (tMCAO) is induced in adult male C57BL/6J mice to mimic ischemic stroke.[1]
-
Drug Administration: this compound is administered to the mice, typically via intraperitoneal (i.p.) injection, at specific doses (e.g., 5 or 10 mg/kg) at defined time points relative to the ischemic insult.[8]
-
Assessment of Neurological Deficits: Neurological function is evaluated using behavioral tests such as the rotarod test, hanging test, or narrow beam test.[14]
-
Infarct Volume Measurement: 2,3,5-triphenyltetrazolium chloride (TTC) staining is used to measure the infarct volume in brain slices 24 or 72 hours post-MCAO.[1][2]
-
Immunohistochemistry/Immunofluorescence: Brain sections are stained for markers of microglial activation (e.g., Iba-1) and neuronal loss to assess the extent of neuroinflammation and damage in the ischemic penumbra.[2][14]
Protocol 3: Electrophysiological Recording of Ion Channel Activity
-
Cell Preparation: Neuronal cell lines (e.g., differentiated NG108-15) or primary neurons (e.g., rat hippocampal CA1 neurons) are used.[3]
-
Patch-Clamp Technique: The whole-cell patch-clamp technique is employed to record voltage-gated sodium, potassium, or calcium currents.[3][5]
-
Data Acquisition: Cells are held at a specific potential, and currents are elicited by applying voltage steps. The effects of this compound on channel kinetics, such as activation and steady-state inactivation, are determined by comparing currents recorded before and after drug application.[3][5]
Protocol 4: In Vitro Oxidative Stress and Apoptosis Model
-
Cell Culture and Treatment: Primary hippocampal neurons or neuronal cell lines (e.g., SH-SY5Y) are cultured.[6][8] Oxidative stress or hypoxia is induced using agents like cobalt chloride (CoCl₂) or by oxygen-glucose deprivation/reperfusion (OGD-R).[6][8] Cells are treated with this compound before or during the insult.
-
Analysis of Oxidative Stress: Intracellular reactive oxygen species (ROS) levels are measured using fluorescent probes. The expression and nuclear translocation of Nrf2, along with the expression of its target genes (HO-1, NQO-1), are analyzed by Western blot, qPCR, and immunofluorescence.[6][7]
-
Apoptosis Assays: Apoptosis is quantified using TUNEL staining or flow cytometry.[15] The expression levels of apoptotic regulatory proteins (Bax, Bcl-2, Caspase-3) are determined by Western blot analysis.[8][9]
This guide consolidates current knowledge on the multifaceted mechanisms of this compound in neuronal cells. The presented data and protocols offer a valuable resource for scientists engaged in the exploration of novel therapeutics for a range of neurological disorders.
References
- 1. This compound inhibits mitogen-activated protein kinase and nuclear factor kappa-B signaling pathways and alleviates neuroinflammation in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits mitogen‐activated protein kinase and nuclear factor kappa‐B signaling pathways and alleviates neuroinflammation in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppression of voltage-gated Na(+) channels and neuronal excitability by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural modeling and identification of this compound as novel L-type calcium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory effects of this compound on voltage-gated K(+) channels and ATP-sensitive K(+) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound exerts antioxidant effects in vascular dementia via the Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The protective activity of this compound in cultured neural cells exposed to hypoxia re-oxygenation injury via anti-apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound on apoptosis and synaptic plasticity in vascular dementia rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of this compound on scopolamine-induced cognitive impairment and oxidative stress in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | C16H14O4 | CID 10212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. This compound Influences Depressive-like Behaviors: A Preclinical Study on Behavioral and Neurochemical Sex Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound inhibits oxidative stress injury and neuroinflammation via the PI3K/AKT signaling pathway in the MPTP-induced Parkinson's disease mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preventive effects of this compound on perfluorohexanesulfonate-induced neuronal apoptosis via inhibition of intracellular calcium-mediated ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound, a natural furanocoumarin alleviates chronic neuropathic pain by targeting GABAergic tone in an animal model of spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Imperatorin as an Acetylcholinesterase Inhibitor: A Technical Guide
Introduction
Imperatorin, a naturally occurring furanocoumarin, has garnered significant interest within the scientific community for its diverse pharmacological activities. This compound, isolated from various plant species including those of the Angelica and Heracleum genera, is being investigated for its potential therapeutic applications, notably in the realm of neurodegenerative diseases.[1][2] One of the key mechanisms underlying its neuroprotective potential is its activity as a cholinesterase inhibitor.[1][3]
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in synaptic clefts.[4][5] The inhibition of AChE leads to an increase in the concentration and duration of action of acetylcholine, a strategy employed in the symptomatic treatment of conditions characterized by cholinergic deficits, such as Alzheimer's disease.[6][7] This technical guide provides an in-depth overview of this compound's role as an acetylcholinesterase inhibitor, focusing on its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its evaluation.
Mechanism of Action and Specificity
This compound has been identified as a reversible inhibitor of cholinesterases.[8] In vitro studies have demonstrated that this compound exhibits inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2] However, a notable characteristic of this compound is its selectivity towards BChE.[2][8][9] Furanocoumarins with a side chain at the C-8 position, like this compound, tend to show a higher affinity for BChE.[10] While its inhibitory effect on AChE is present, it is comparatively weaker than its effect on BChE.[2][8]
Molecular docking studies have been employed to elucidate the binding interactions between this compound and the active site of cholinesterases, suggesting that the chemical structure of the furanocoumarin is crucial for its inhibitory action.[9][10]
Quantitative Inhibitory Data
The inhibitory potency of this compound and its analogs against acetylcholinesterase and butyrylcholinesterase has been quantified in several studies. The following table summarizes the key findings, with the half-maximal inhibitory concentration (IC50) being a primary metric.
| Compound | Enzyme | IC50 Value | Reference |
| This compound | Acetylcholinesterase (AChE) | Low inhibition (13.75-46.11 % at 12.5-100 µg/mL) | [8] |
| This compound | Butyrylcholinesterase (BChE) | 31.4 µmol | [2][8] |
| 8-(3-methylbutoxy)-psoralen (this compound Analog) | Butyrylcholinesterase (BChE) | ~16.5 µM | [9] |
| 8-hexoxypsoralen (this compound Analog) | Butyrylcholinesterase (BChE) | ~16.4 µM | [9] |
| Galanthamine (Reference Drug) | Butyrylcholinesterase (BChE) | 9.4 µmol | [2] |
Experimental Protocols
In Vitro Acetylcholinesterase Inhibition Assay: The Ellman's Method
The most widely used method for screening AChE inhibitors is the spectrophotometric method developed by Ellman and colleagues.[11][12][13] This assay is based on the hydrolysis of acetylthiocholine (B1193921) by AChE, and the subsequent reaction of the product, thiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured colorimetrically at 412 nm.[12][14]
Materials and Reagents:
-
0.1 M Phosphate (B84403) Buffer (pH 8.0)
-
10 mM DTNB solution in phosphate buffer
-
14 mM Acetylthiocholine iodide (ATCI) solution in deionized water
-
Acetylcholinesterase (AChE) solution (e.g., 1 U/mL in phosphate buffer)
-
Test compound (this compound) solution at various concentrations
-
96-well microplate reader
Procedure:
-
Reagent Preparation: Prepare all solutions fresh on the day of the experiment. The ATCI solution should be prepared immediately before use.
-
Assay Mixture: In a 96-well plate, add the following in order:
-
Phosphate buffer
-
DTNB solution
-
Test compound solution (or buffer for control)
-
AChE solution
-
-
Pre-incubation: Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 15 minutes).
-
Initiation of Reaction: Add the ATCI solution to all wells to start the enzymatic reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a set period using a microplate reader.
-
Calculation: The rate of the reaction is determined by the change in absorbance over time. The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of test sample) / Activity of control] x 100
-
IC50 Determination: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[15]
Kinetic Analysis of Enzyme Inhibition: Lineweaver-Burk Plot
To determine the mechanism of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), kinetic studies are performed.[16][17] The Lineweaver-Burk plot, a double reciprocal plot of the Michaelis-Menten equation, is a commonly used graphical method for this purpose.[18][19]
Procedure:
-
Varying Substrate Concentrations: The AChE inhibition assay (Ellman's method) is performed with a range of acetylthiocholine (substrate) concentrations.[16]
-
With and Without Inhibitor: The assay is conducted in the absence of the inhibitor (control) and in the presence of one or more fixed concentrations of the inhibitor (e.g., this compound).
-
Data Collection: The initial reaction velocities (V₀) are measured for each substrate concentration.
-
Lineweaver-Burk Plot Construction:
-
Calculate the reciprocal of the substrate concentrations (1/[S]) and the reciprocal of the initial velocities (1/V₀).
-
Plot 1/V₀ (y-axis) versus 1/[S] (x-axis).
-
-
Interpretation: The type of inhibition is determined by analyzing the changes in the Vmax (y-intercept = 1/Vmax) and Km (x-intercept = -1/Km) in the presence of the inhibitor compared to the control.[20][21]
-
Competitive Inhibition: Vmax remains unchanged, but Km increases. The lines on the plot intersect at the y-axis.
-
Non-competitive Inhibition: Vmax decreases, but Km remains unchanged. The lines intersect at the x-axis.
-
Uncompetitive Inhibition: Both Vmax and Km decrease. The lines on the plot are parallel.
-
Mixed Inhibition: Both Vmax and Km are altered, and the lines intersect at a point other than the axes.
-
Visualizations
Caption: Acetylcholine signaling at the synapse and the inhibitory action of this compound on AChE.
Caption: Workflow for the Ellman's method to determine AChE inhibition.
Caption: Interpretation of Lineweaver-Burk plots for different types of enzyme inhibition.
In Vivo Studies
The anticholinesterase activity of this compound has also been investigated in animal models. In studies using mice with scopolamine-induced cognitive impairment, a model often used to simulate aspects of Alzheimer's disease, this compound demonstrated the ability to improve memory acquisition and consolidation.[3][22] Administration of this compound was shown to attenuate the memory deficits caused by scopolamine.[22] These findings suggest that the in vitro AChE inhibitory activity of this compound translates to a functional improvement in cognitive processes in vivo. Furthermore, some studies indicate that this compound also possesses antioxidant properties, which may contribute to its neuroprotective effects.[3][22]
Conclusion
This compound presents a compelling profile as a cholinesterase inhibitor with a notable preference for butyrylcholinesterase. Its ability to inhibit acetylcholinesterase, coupled with its demonstrated efficacy in in vivo models of cognitive impairment, underscores its potential as a lead compound for the development of novel therapeutics for neurodegenerative disorders. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and its analogs. Further research, including more extensive kinetic studies and in vivo efficacy and safety assessments, is warranted to fully elucidate the therapeutic potential of this natural compound.
References
- 1. This compound | C16H14O4 | CID 10212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound–pharmacological meaning and analytical clues: profound investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound on scopolamine-induced cognitive impairment and oxidative stress in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Acetylcholine signaling: Significance and symbolism [wisdomlib.org]
- 7. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Synthesis of this compound analogs and their evaluation as acetylcholinesterase and butyrylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 13. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]
- 16. In vitro acetylcholinesterase inhibition by psoralen using molecular docking and enzymatic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 19. superchemistryclasses.com [superchemistryclasses.com]
- 20. microbenotes.com [microbenotes.com]
- 21. Khan Academy [khanacademy.org]
- 22. Effects of this compound on scopolamine-induced cognitive impairment and oxidative stress in mice - ProQuest [proquest.com]
Imperatorin: An In-Depth Technical Guide to its In Vitro Anti-inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro anti-inflammatory properties of Imperatorin (IMT), a naturally occurring furanocoumarin. It details the molecular mechanisms, summarizes quantitative data from key studies, and provides standardized experimental protocols for researchers investigating its therapeutic potential.
Core Mechanisms of Action
This compound exerts its anti-inflammatory effects primarily by modulating two critical intracellular signaling pathways: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway. These pathways are central to the inflammatory response, controlling the expression of numerous pro-inflammatory genes.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process. In resting cells, the NF-κB dimer (commonly p65/p50) is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory agents like Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate into the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory mediators.
This compound has been shown to potently inhibit this cascade.[1][2][3][4] Studies demonstrate that IMT treatment suppresses the phosphorylation and degradation of IκBα.[4] This action effectively prevents the nuclear translocation of the p65 subunit of NF-κB.[1][4] By keeping NF-κB sequestered in the cytoplasm, this compound blocks the transcription of its target genes, including those for iNOS, COX-2, TNF-α, IL-6, and IL-1β.[1][5]
Modulation of MAPK Signaling Pathways
The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, also plays a crucial role in inflammation. These kinases are activated by phosphorylation in response to inflammatory stimuli and regulate the expression of inflammatory genes.
This compound has been shown to inhibit the phosphorylation of ERK and p38 MAPKs in various cell models, including TNFα-induced fibroblast-like synoviocytes and ox-LDL-induced vascular smooth muscle cells.[4][6] In some contexts, it also affects JNK phosphorylation.[6] By preventing the activation of these kinases, this compound further contributes to the downregulation of the inflammatory response.[4][7]
Quantitative Data Summary
The anti-inflammatory efficacy of this compound has been quantified in numerous in vitro studies, primarily using LPS-stimulated RAW 264.7 murine macrophages. The following tables summarize its inhibitory effects on key pro-inflammatory mediators and cytokines.
Table 1: Effect of this compound on Pro-inflammatory Mediators
| Target Mediator | Cell Line | Stimulant | This compound Concentration | Observed Effect | Reference |
| Nitric Oxide (NO) | RAW 264.7 | LPS | Concentration-dependent | Significant inhibition of NO production. | [8] |
| iNOS (protein) | RAW 264.7 | LPS (100 ng/mL) | 1, 5, 10 µg/mL | Dose-dependent inhibition of protein expression.[8] | [8] |
| COX-2 (protein) | RAW 264.7 | LPS (100 ng/mL) | 1, 5, 10 µg/mL | Dose-dependent inhibition of protein expression.[8] | [8] |
| iNOS (protein) | RAW 264.7 | LPS | Dose-dependent | Markedly suppressed protein expression.[1] | [1] |
| COX-2 (protein) | RAW 264.7 | LPS | Dose-dependent | Markedly suppressed protein expression.[1] | [1] |
Table 2: Effect of this compound on Pro-inflammatory Cytokines
| Target Cytokine | Cell Line / Model | Stimulant | This compound Concentration | Observed Effect | Reference |
| TNF-α | RAW 264.7 | LPS | Dose-dependent | Suppressed production and mRNA expression. | [1][5] |
| IL-6 | RAW 264.7 | LPS | Dose-dependent | Suppressed production and mRNA expression. | [1][5] |
| IL-1β | RAW 264.7 | LPS | Dose-dependent | Suppressed production and mRNA expression. | [1][5] |
| TNF-α | Arthritic FLSs | TNF-α (50 ng/mL) | 20, 40, 80 µM | Significant reduction in expression. | [4] |
| IL-6 | Arthritic FLSs | TNF-α (50 ng/mL) | 20, 40, 80 µM | Significant reduction in expression and secretion. | [4] |
| IL-1β | Arthritic FLSs | TNF-α (50 ng/mL) | 20, 40, 80 µM | Significant reduction in expression and secretion. | [4] |
| IL-8 | Arthritic FLSs | TNF-α (50 ng/mL) | 20, 40, 80 µM | Significant reduction in expression. | [4] |
| MCP-1 | VSMCs | ox-LDL | Not specified | Attenuated elevation. | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the in vitro anti-inflammatory effects of this compound.
General Experimental Workflow
The typical workflow for assessing the anti-inflammatory activity of a compound like this compound involves cell culture, stimulation with an inflammatory agent in the presence or absence of the test compound, and subsequent analysis of inflammatory markers from either the cell supernatant or cell lysates.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies nitrite (B80452), a stable breakdown product of NO, in the cell culture supernatant.
-
Principle: The Griess reagent converts nitrite into a purple-colored azo compound, the absorbance of which is measured spectrophotometrically at ~540 nm.
-
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[9]
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for 1 hour.[9]
-
LPS Stimulation: Add LPS (final concentration 1 µg/mL) to the appropriate wells to induce inflammation. Include an unstimulated control group.[9]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Carefully collect 100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.[9]
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite (e.g., 0-100 µM).
-
Griess Reaction: Add 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well containing supernatant or standard.
-
Incubation: Incubate at room temperature for 10-15 minutes, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
-
Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) secreted into the culture medium.
-
Principle: A capture antibody specific to the target cytokine is coated onto the wells of a 96-well plate. The sample is added, and the cytokine binds to the antibody. A second, enzyme-linked detection antibody is added, which binds to the captured cytokine. Finally, a substrate is added that reacts with the enzyme to produce a measurable color change.
-
Protocol:
-
Sample Preparation: Prepare cell culture supernatants as described in the Griess Assay protocol (Steps 1-5).
-
ELISA Procedure: Perform the ELISA using a commercially available kit (e.g., for mouse TNF-α or IL-6) and strictly follow the manufacturer's instructions.[10] Key steps typically include:
-
Adding standards and samples to the antibody-coated plate.
-
Incubating to allow the cytokine to bind.
-
Washing the plate to remove unbound substances.
-
Adding the detection antibody and incubating.
-
Washing the plate again.
-
Adding the enzyme conjugate (e.g., Streptavidin-HRP) and incubating.
-
Washing the plate a final time.
-
Adding the substrate solution and incubating until color develops.
-
Adding a stop solution to terminate the reaction.
-
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculation: Calculate the cytokine concentrations in the samples based on the standard curve generated.
-
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins within the cells (e.g., iNOS, COX-2, p-p38, IκBα).
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.
-
Protocol:
-
Cell Treatment & Lysis: Treat cells with this compound and/or LPS for the desired time. Wash the cells with ice-cold PBS, then lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate them by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-COX-2, anti-p-ERK, anti-IκBα) overnight at 4°C.
-
Washing: Wash the membrane several times with a wash buffer (e.g., TBST).
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. A loading control protein (e.g., β-actin or GAPDH) should also be probed to ensure equal protein loading.
-
Quantification: Use densitometry software to quantify the intensity of the protein bands relative to the loading control.
-
References
- 1. This compound possesses notable anti-inflammatory activity in vitro and in vivo through inhibition of the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound possesses notable anti‑inflammatory activity in vitro and in vivo through inhibition of the NF‑κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound reduces the inflammatory response of atherosclerosis by regulating MAPKs signaling pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits mitogen-activated protein kinase and nuclear factor kappa-B signaling pathways and alleviates neuroinflammation in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. for.nchu.edu.tw [for.nchu.edu.tw]
- 9. benchchem.com [benchchem.com]
- 10. In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
Neuroprotective Properties of Imperatorin in Neurodegeneration Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neurodegenerative diseases represent a significant and growing global health challenge. The complex pathophysiology of these disorders, often characterized by neuronal apoptosis, oxidative stress, and neuroinflammation, necessitates the exploration of novel therapeutic agents with multifaceted mechanisms of action. Imperatorin (IMP), a naturally occurring furanocoumarin, has emerged as a promising neuroprotective compound. This technical guide provides a comprehensive overview of the neuroprotective effects of this compound across various in vitro and in vivo models of neurodegeneration. We delve into the molecular mechanisms underlying its therapeutic potential, with a focus on its anti-inflammatory, antioxidant, and anti-apoptotic properties. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and drug development efforts.
Introduction
This compound is a bioactive compound extracted from medicinal plants such as Angelica dahurica and Angelica archangelica.[1] Traditionally used in herbal medicine, recent pharmacological studies have highlighted its diverse biological activities, including anti-inflammatory, anti-tumor, and antioxidant effects.[2] Notably, its ability to cross the blood-brain barrier makes it an attractive candidate for treating central nervous system disorders.[2] This guide synthesizes the current scientific evidence on the neuroprotective properties of this compound, offering a detailed resource for researchers in the field.
Quantitative Data on the Neuroprotective Effects of this compound
The neuroprotective efficacy of this compound has been quantified in several preclinical models of neurodegeneration. The following tables summarize the key quantitative findings.
Table 1: In Vitro Neuroprotection by this compound
| Neurodegeneration Model | Cell Line | This compound Concentration | Key Quantitative Outcomes | Reference |
| Perfluorohexanesulfonate (B1258047) (PFHxS)-induced apoptosis | Cerebellar Granule Cells (CGC) | 500 nM | - Reduced PFHxS-induced caspase-3 activity.[1]- Decreased the number of TUNEL-positive cells by 44%.[1] | [1] |
| Cobalt Chloride (CoCl₂)-induced hypoxia | Hippocampal Neurons | 7.5 µmol/l | - Ameliorated CoCl₂-induced hypoxic apoptosis.- Reduced mitochondrial membrane potential damage. | [3] |
| Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | SH-SY5Y cells | Not Specified | - Reduced the number of apoptotic cells.[4] | [4] |
| Lipopolysaccharide (LPS)-induced inflammation | Primary Microglia | Not Specified | - Suppressed the release of pro-inflammatory cytokines.[5] | [5] |
Table 2: In Vivo Neuroprotection by this compound
| Neurodegeneration Model | Animal Model | This compound Dosage | Key Quantitative Outcomes | Reference |
| Ischemic Stroke (tMCAO) | C57BL/6J Mice | Not Specified | - Significantly decreased infarct volume (28.32% ± 1.31% vs. 34.82% ± 0.92% in control).[2] | [2] |
| Parkinson's Disease (MPTP-induced) | C57BL/6 Mice | 5 mg/kg (i.p.) | - Markedly improved spatial learning and memory.[6]- Inhibited dopaminergic neuron loss in the striata.[6] | [6][7] |
| Vascular Dementia (2VO) | Rats | 2.5, 5, and 10 mg/kg (i.p.) | - Significantly improved cognitive deficits.[8][9]- Dose-dependently inhibited apoptosis in the hippocampus.[8] | [8][9][10][11] |
| Scopolamine-induced Cognitive Impairment | Swiss Mice | 5 and 10 mg/kg | - Improved memory acquisition and consolidation.[12] | [12] |
| Lipopolysaccharide (LPS)-induced Memory Deficit | Mice | 5 and 10 mg/kg (p.o.) | - Ameliorated memory retention in Morris water maze and Y maze. | [13] |
| Ischemic Stroke | Not Specified | 5 and 10 mg/kg | - Decreased infarct volume significantly at both doses. | [4] |
Key Signaling Pathways Modulated by this compound
This compound exerts its neuroprotective effects by modulating several critical signaling pathways involved in inflammation, oxidative stress, and apoptosis.
Anti-inflammatory Pathways
This compound has been shown to suppress neuroinflammation by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa-B (NF-κB) signaling pathways.[2][5] In models of ischemic stroke, this compound treatment led to the downregulation of these pathways, resulting in a reduction of pro-inflammatory cytokine release from microglia.[2][5]
Antioxidant Pathways
This compound combats oxidative stress, a key contributor to neuronal damage, by activating the Nrf2-mediated antioxidant pathway.[2][3][14][15] This leads to the increased expression of downstream antioxidant enzymes like NQO-1 and HO-1.[3][14] Additionally, this compound has been shown to protect against oxidative stress injury in Parkinson's disease models by regulating the PI3K/Akt signaling pathway.[6][7]
Anti-apoptotic Pathways
This compound demonstrates significant anti-apoptotic effects in various neurodegeneration models. It has been shown to inhibit neuronal apoptosis by down-regulating the expression of pro-apoptotic proteins like Bax and Caspase-3, while up-regulating the anti-apoptotic protein Bcl-2.[4][8][9][10] In the context of PFHxS-induced neurotoxicity, this compound was found to inhibit the intracellular calcium-mediated ERK pathway, thereby preventing neuronal apoptosis.[1]
Detailed Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the cited studies to evaluate the neuroprotective effects of this compound.
In Vitro Models of Neurodegeneration
-
Cell Culture:
-
Induction of Neurodegeneration:
-
LPS-induced Neuroinflammation: Primary microglia are treated with lipopolysaccharide (LPS) (e.g., 100 ng/ml for 24 h) to induce an inflammatory response.[2][5]
-
PFHxS-induced Apoptosis: CGCs are exposed to perfluorohexanesulfonate (PFHxS) (e.g., 300 µM for 24 h) to induce neuronal apoptosis.[1]
-
CoCl₂-induced Hypoxia: Hippocampal neurons are treated with cobalt chloride (CoCl₂) (e.g., 150 µmol/l) to mimic hypoxic conditions.[3]
-
Oxygen-Glucose Deprivation/Reperfusion (OGD/R): SH-SY5Y cells are subjected to a period of glucose and oxygen deprivation followed by reperfusion to model ischemic injury.[4]
-
In Vivo Models of Neurodegeneration
-
Transient Middle Cerebral Artery Occlusion (tMCAO) Model of Ischemic Stroke:
-
MPTP-induced Model of Parkinson's Disease:
-
Procedure: Mice are intraperitoneally injected with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) (e.g., 30 mg/kg daily for 5 consecutive days) to induce dopaminergic neurodegeneration.[6][7]
-
Two-Vessel Occlusion (2VO) Model of Vascular Dementia:
Key Experimental Assays
-
Cell Viability and Apoptosis Assays:
-
Measurement of Inflammatory and Oxidative Stress Markers:
-
ELISA: To measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in cell culture supernatants or brain tissue homogenates.[5][6]
-
RT-PCR and Western Blot: To determine the mRNA and protein expression levels of inflammatory mediators (e.g., iNOS, COX-2), antioxidant enzymes (e.g., Nrf2, NQO-1, HO-1), and apoptosis-related proteins (e.g., Bcl-2, Bax, Caspase-3).[5][8]
-
Commercially Available Kits: To measure levels of oxidative stress markers such as superoxide (B77818) dismutase (SOD), malondialdehyde (MDA), and glutathione (B108866) (GSH).[6]
-
-
Behavioral and Histological Assessments:
-
Morris Water Maze, Rotarod Test, Hanging Test, Narrow Beam Test: To assess cognitive function and motor coordination in animal models.[6][9][13]
-
TTC Staining: To measure the infarct volume in the tMCAO model.[2][5]
-
Immunohistochemistry and Immunofluorescence Staining: To visualize and quantify neuronal loss (e.g., tyrosine hydroxylase-positive neurons) and glial activation (e.g., Iba-1 for microglia) in brain sections.[6]
-
Hematoxylin-Eosin (H&E) Staining: To assess histopathological changes in brain tissue.[6][8]
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the neuroprotective properties of this compound.
Conclusion and Future Directions
The evidence presented in this technical guide strongly supports the neuroprotective potential of this compound in a range of neurodegeneration models. Its multifaceted mechanism of action, encompassing anti-inflammatory, antioxidant, and anti-apoptotic effects, makes it a compelling candidate for further drug development. Future research should focus on elucidating its precise molecular targets, conducting pharmacokinetic and pharmacodynamic studies, and evaluating its efficacy in more complex and chronic models of neurodegenerative diseases. Ultimately, well-designed clinical trials will be necessary to translate these promising preclinical findings into effective therapies for patients suffering from these devastating disorders.
References
- 1. Preventive effects of this compound on perfluorohexanesulfonate-induced neuronal apoptosis via inhibition of intracellular calcium-mediated ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits mitogen‐activated protein kinase and nuclear factor kappa‐B signaling pathways and alleviates neuroinflammation in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound exerts antioxidant effects in vascular dementia via the Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The protective activity of this compound in cultured neural cells exposed to hypoxia re-oxygenation injury via anti-apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits mitogen-activated protein kinase and nuclear factor kappa-B signaling pathways and alleviates neuroinflammation in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits oxidative stress injury and neuroinflammation via the PI3K/AKT signaling pathway in the MPTP-induced Parkinson's disease mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of this compound on apoptosis and synaptic plasticity in vascular dementia rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of this compound on apoptosis and synaptic plasticity in vascular dementia rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. [PDF] Effects of this compound on apoptosis and synaptic plasticity in vascular dementia rats | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. This compound ameliorates lipopolysaccharide induced memory deficit by mitigating proinflammatory cytokines, oxidative stress and modulating brain-derived neurotropic factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound exerts antioxidant effects in vascular dementia via the Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound as an activator of Nrf2/ARE in mercury-induced brain damage based on rat model study, molecular docking, and molecular simulation approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Anticancer Activity of Imperatorin on Human Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the anticancer activities of Imperatorin, a naturally occurring furanocoumarin. The document summarizes quantitative data on its efficacy, details the experimental protocols used for its evaluation, and illustrates the key signaling pathways involved in its mechanism of action.
Cytotoxic Activity of this compound
This compound has demonstrated significant growth-inhibitory effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a common measure of a compound's potency, have been determined in various cancer types.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| RK33 | Larynx Cancer | 67.8 | [1] |
| TE671 | Rhabdomyosarcoma | 111.2 | [1] |
| HT-29 | Colon Cancer | 78 | [2][3][4] |
| HeLa | Cervical Cancer | 116.9 (Allothis compound) | [5] |
| HepG2 | Hepatoma | Preferential killing target | [6] |
| SNU 449 | Liver Cancer | Dose-dependent inhibition | [7] |
| HCT-15 | Colon Cancer | Dose-dependent inhibition |[7] |
Note: The IC50 value for HeLa cells corresponds to Allothis compound, a related furanocoumarin[5]. For SNU 449 and HCT-15 cells, studies have confirmed dose-dependent growth inhibition[7].
Mechanisms of Action: Cell Cycle Arrest and Apoptosis
A primary mechanism through which this compound exerts its anticancer effects is the induction of cell cycle arrest and programmed cell death (apoptosis).
This compound has been shown to induce cell cycle arrest, primarily at the G1 or G0/G1 phase, in several cancer cell lines. This prevents cancer cells from progressing through the cell cycle and proliferating.[1][2][8][9] For instance, in HCT116 colon cancer cells, this compound treatment leads to G1 phase arrest[9]. Similarly, in osteosarcoma cells, it triggers arrest in the G0/G1 phase[8].
This compound is a potent inducer of apoptosis. This is achieved through the activation of both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the loss of mitochondrial membrane potential, the release of cytochrome c, and the activation of a cascade of caspase enzymes.[2][6][10]
Table 2: Effects of this compound on Cell Cycle and Apoptosis
| Cell Line | Effect | Observations | Reference |
|---|---|---|---|
| RK33 | G1 Arrest | G1 population increased to 77.90% at 100 µM. | [1] |
| TE671 | G1 Arrest & Apoptosis | G1 population increased to 60.63% at 100 µM. Apoptotic cells reached 17.8% at 100 µM. | [1] |
| HT-29 | G1 Arrest & Apoptosis | Upregulation of p53 and activation of caspase-3/7. Increased Bax/Bcl-2 ratio. | [2][3][4] |
| Osteosarcoma Cells | G0/G1 Arrest & Autophagy | Mediated via the PTEN-PI3K-AKT-mTOR/p21 pathway. | [8] |
| HepG2 | Apoptosis | Activation of caspase-8, caspase-9, and caspase-3. | [6][10] |
| HCT-15 & SNU 449 | Cell Cycle Arrest & Apoptosis | Upregulation of Bax and downregulation of Bcl-2. |[7] |
Signaling Pathways Modulated by this compound
This compound's anticancer activity is underpinned by its ability to modulate multiple critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
This compound triggers apoptosis through a multi-faceted approach. In HepG2 cells, it activates both the extrinsic pathway, signified by caspase-8 activation, and the intrinsic pathway, indicated by caspase-9 activation.[6][10] Both pathways converge to activate the executioner caspase-3, leading to programmed cell death.[6] In colon cancer cells, the intrinsic pathway is prominent, involving an increased Bax/Bcl-2 ratio and p53 upregulation.[2][7]
In osteosarcoma, this compound induces autophagy and cell cycle arrest by up-regulating PTEN, which in turn inhibits the pro-survival PI3K/AKT/mTOR signaling pathway.[8] Furthermore, in colon cancer, this compound suppresses the synthesis of Hypoxia-Inducible Factor-1 alpha (HIF-1α) by downregulating both the mTOR/p70S6K/4E-BP1 and MAPK pathways.[9][11] This action inhibits angiogenesis and tumor cell proliferation under hypoxic conditions.[9][11]
Recent studies have shown that this compound can act as a novel Hedgehog (Hh) pathway inhibitor. It overcomes resistance to Smoothened (SMO) antagonists by inhibiting the downstream transcription factor GLI1.[12] Mechanistically, this compound reduces the phosphorylation of STAT3, preventing its interaction with the GLI1 promoter and thereby blocking GLI1 transcription.[12] This highlights its potential in treating Hh-driven tumors.[12]
Experimental Protocols
Standardized protocols are crucial for the in vitro evaluation of novel anticancer compounds like this compound.
The initial screening of an anticancer compound typically follows a standardized workflow to assess its efficacy and mechanism of action.
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed human cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in the appropriate culture medium and incubate overnight to allow for adherence.[13]
-
Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[13][14]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[13]
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve by plotting cell viability against the log of the drug concentration.
This protocol quantifies the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Culture cells in 6-well plates and treat with different concentrations of this compound for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect by centrifugation.
-
Fixation: Fix the cells by resuspending the pellet in ice-cold 80% ethanol (B145695) and incubating at -20°C for at least 24 hours.[1]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase.[1]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1]
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the appropriate duration (e.g., 24-48 hours).[13]
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.[13]
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[13] Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells, while PI enters cells with compromised membranes (late apoptotic and necrotic cells).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[13]
-
Flow Cytometry: Analyze the cells promptly by flow cytometry to determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).[13]
Conclusion
This compound demonstrates significant anticancer activity against a variety of human cancer cell lines. Its mechanisms of action are comprehensive, involving the induction of cell cycle arrest and apoptosis through the modulation of key signaling pathways such as the intrinsic and extrinsic apoptosis pathways, PI3K/AKT/mTOR, MAPK, and Hedgehog/STAT3 pathways. The provided data and protocols offer a solid foundation for researchers and drug development professionals to further investigate and potentially harness the therapeutic potential of this compound in oncology.
References
- 1. This compound as a Promising Chemotherapeutic Agent against Human Larynx Cancer and Rhabdomyosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. This compound exhibits anticancer activities in human colon cancer cells via the caspase cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Studies on the Mechanism of Allothis compound on the Proliferation and Apoptosis of HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer effects of this compound isolated from Angelica dahurica: induction of apoptosis in HepG2 cells through both death-receptor- and mitochondria-mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Growth inhibition of various human cancer cell lines by this compound and limonin from poncirus trifoliata rafin. Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound induces autophagy and G0/G1 phase arrest via PTEN-PI3K-AKT-mTOR/p21 signaling pathway in human osteosarcoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound suppresses proliferation and angiogenesis of human colon cancer cell by targeting HIF-1α via the mTOR/p70S6K/4E-BP1 and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. benchchem.com [benchchem.com]
- 14. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
A Comprehensive Technical Guide on the Antihypertensive and Vasodilatory Properties of Imperatorin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imperatorin is a naturally occurring furanocoumarin found in various medicinal plants, notably from the Angelica and Rutaceae families. Traditionally, extracts from these plants have been used to manage cardiovascular ailments, including hypertension.[1] Modern pharmacological research has identified this compound as a key active compound responsible for these effects, demonstrating significant potential as a lead molecule for the development of novel antihypertensive and vasodilatory agents.[2][3] This technical guide provides an in-depth analysis of the mechanisms, experimental validation, and quantitative data associated with this compound's cardiovascular effects.
Part 1: In Vivo Antihypertensive Effects
Clinical and preclinical studies have consistently demonstrated the blood pressure-lowering effects of this compound in various hypertensive models. The compound effectively reduces systolic, diastolic, and mean arterial pressures, suggesting a robust and multifaceted antihypertensive action.
Data Presentation: In Vivo Antihypertensive Activity
The following table summarizes the quantitative data from key in vivo studies on this compound.
| Experimental Model | Species | Compound | Dosage | Duration | Observed Effect | Reference |
| Spontaneously Hypertensive Rats (SHR) | Rat | This compound | 6.25, 12.5, 25 mg/kg/day (gavage) | 12 weeks | Significant reduction in Systolic and Diastolic Blood Pressure. | [4] |
| Two-Kidney, One-Clip (2K1C) Renovascular Hypertension | Rat | This compound | 6.25, 12.5, 25 mg/kg/day (gavage) | 10 weeks | Significant reduction in Mean Blood Pressure (MBP). | [5] |
| Transverse Aortic Constriction (TAC) induced Cardiac Hypertrophy | Mouse | This compound | 15 mg/kg/day (ig) | 4 weeks | Lowered Heart Weight to Body Weight ratio, attenuated cardiac hypertrophy. | [6] |
Experimental Protocol: In Vivo Blood Pressure Measurement in Hypertensive Rats
This protocol outlines the standard methodology for assessing the antihypertensive effects of this compound in a rat model.
-
Animal Model Selection: Spontaneously Hypertensive Rats (SHR) or Two-Kidney, One-Clip (2K1C) renovascular hypertensive rats are commonly used as they closely mimic human essential and secondary hypertension, respectively.[4][5]
-
Acclimatization: Animals are housed in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment, with free access to standard chow and water.
-
Grouping and Administration: Rats are randomly divided into several groups: a normotensive control (e.g., Wistar-Kyoto rats), a hypertensive control (e.g., SHR receiving vehicle), and treatment groups receiving different daily doses of this compound (e.g., 6.25, 12.5, 25 mg/kg) via oral gavage.[4][5] A positive control group treated with a known antihypertensive drug may also be included.
-
Blood Pressure Measurement:
-
Technique: Non-invasive blood pressure is measured using the tail-cuff method. This involves placing a cuff and a sensor on the rat's tail to measure systolic and diastolic blood pressure.[4]
-
Schedule: Measurements are taken weekly or bi-weekly throughout the study period (typically 10-12 weeks).
-
Procedure: To ensure accuracy and minimize stress-induced variations, rats are pre-warmed and accustomed to the restraining device before measurements. Multiple readings are taken for each animal, and the average is recorded.[7]
-
-
Data Analysis: Blood pressure readings are compiled and statistically analyzed. Changes in blood pressure in the this compound-treated groups are compared to the hypertensive control group to determine the compound's efficacy.
Visualization: In Vivo Experimental Workflow
Caption: Workflow for In Vivo Antihypertensive Study.
Part 2: In Vitro Vasodilatory Effects
This compound exhibits potent vasodilatory (or vasorelaxant) properties, which are fundamental to its blood pressure-lowering effects. These have been extensively studied in vitro using isolated arterial preparations.
Data Presentation: In Vitro Vasorelaxant Activity
The table below summarizes key quantitative findings from in vitro vasorelaxation assays.
| Preparation | Species | Pre-contraction Agent | Compound | Metric (IC50 / EC50) | Observation | Reference |
| Thoracic Aorta | Mouse | Phenylephrine (B352888) | This compound | IC50: 12.2 µmol/L | ~4-fold more potent than Isothis compound (IC50: 47.6 µmol/L). | [8] |
| Thoracic Aorta | Mouse | Phenylephrine | Cyclohexane Extract (4.09% this compound) | IC50: 35.3 mg/L | Vasodilatory activity correlated with this compound content. | [2] |
| Mesenteric Arteries | Rat | Potassium Chloride (KCl) | This compound | >10 µM | Concentration-dependent relaxation. | [9] |
| Mesenteric Arteries | Rat | Endothelin-1 | This compound | >10 µM | Concentration-dependent relaxation. | [9] |
| Omental Arteries | Human | Noradrenaline | This compound | >10 µM | Demonstrates effect on human vascular tissue. | [9] |
IC50 (Half-maximal inhibitory concentration) refers to the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocol: In Vitro Vasorelaxation Assay Using Organ Bath
This protocol details the methodology for assessing the direct vasorelaxant effects of this compound on isolated blood vessels.
-
Tissue Preparation:
-
Male Sprague-Dawley rats are euthanized, and the thoracic aorta or mesenteric artery is carefully excised and placed in cold Krebs-Henseleit (K-H) solution.[9][10]
-
The artery is cleaned of adhering connective and fatty tissues.
-
The vessel is cut into rings of 2-4 mm in length. For endothelium-denuded experiments, the inner surface of the ring is gently rubbed with a small wire or needle.[2][11]
-
-
Apparatus Setup:
-
Arterial rings are mounted between two L-shaped stainless-steel hooks in an organ bath chamber (10-20 mL capacity).[12]
-
The chamber is filled with K-H solution, maintained at 37°C, and continuously aerated with a gas mixture of 95% O2 and 5% CO2.
-
The upper hook is connected to an isometric force transducer, which records changes in vascular tension.
-
-
Experimental Procedure:
-
The rings are equilibrated for 60-90 minutes under a resting tension of approximately 1.0-2.0 g. The K-H solution is changed every 15-20 minutes.
-
The viability of the rings is tested with a high concentration of KCl (e.g., 60-80 mM).
-
For endothelium-intact rings, functionality is confirmed by observing relaxation in response to acetylcholine (B1216132) (ACh) after pre-contraction with phenylephrine (PE, 1 µM).
-
After washing and re-equilibration, a stable contraction is induced by adding a contractile agent like PE (1 µM) or KCl (60 mM).[2][9]
-
Once the contraction reaches a stable plateau, this compound is added to the bath in a cumulative concentration-dependent manner.
-
The resulting relaxation is recorded and expressed as a percentage of the maximal contraction induced by the contractile agent.
-
-
Mechanism of Action Studies: To investigate the underlying signaling pathways, rings are pre-incubated with various pharmacological inhibitors for 15-30 minutes before the addition of the contractile agent. Examples include L-NAME (a nitric oxide synthase inhibitor) or Nifedipine (an L-type calcium channel blocker).[1][2]
Visualization: In Vitro Vasorelaxation Experimental Workflow
Caption: Workflow for In Vitro Vasorelaxation Assay.
Part 3: Mechanisms of Action
This compound mediates its antihypertensive and vasodilatory effects through a combination of signaling pathways, primarily involving the vascular endothelium, smooth muscle calcium and potassium channels, and antioxidant effects.
Endothelium-Dependent Vasodilation: The Nitric Oxide Pathway
A significant portion of this compound's vasodilatory effect is dependent on the integrity of the vascular endothelium.[2] The removal of the endothelium or the inhibition of endothelial nitric oxide synthase (eNOS) significantly attenuates the relaxation response.[2] This indicates that this compound stimulates the production of nitric oxide (NO), a potent endogenous vasodilator. The mechanism proceeds as follows: this compound activates eNOS in endothelial cells, which synthesizes NO from L-arginine. NO then diffuses into adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC), leading to increased cyclic guanosine (B1672433) monophosphate (cGMP) levels. Elevated cGMP activates protein kinase G (PKG), which ultimately causes vasorelaxation by reducing intracellular calcium concentrations and dephosphorylating myosin light chains.[6][13]
Caption: Endothelium-Dependent NO-cGMP Signaling Pathway.
Direct Effects on Smooth Muscle: Calcium Channel Blockade
This compound also acts directly on vascular smooth muscle cells, independent of the endothelium.[9] Its primary mechanism is the blockade of calcium channels.[14][15][16]
-
Inhibition of Calcium Influx: this compound inhibits L-type voltage-dependent calcium channels (VDCCs).[9][14] This action prevents the influx of extracellular Ca2+ that is necessary for vasoconstriction induced by depolarizing stimuli like high KCl concentrations. It also appears to inhibit receptor-operated calcium channels (ROCCs), which are activated by vasoconstrictors like noradrenaline.[9]
-
Inhibition of Intracellular Calcium Release: Evidence suggests that this compound can also inhibit the release of Ca2+ from intracellular stores within the sarcoplasmic reticulum (SR), as shown by its ability to decrease contractile responses induced by caffeine (B1668208) in a Ca2+-free medium.[9]
By blocking these multiple pathways of Ca2+ mobilization, this compound effectively lowers the concentration of free cytosolic Ca2+, thereby preventing the activation of myosin light chain kinase and subsequent muscle contraction.[9]
Caption: this compound's Inhibition of Calcium Pathways.
Modulation of Potassium Channels
The role of potassium (K+) channels in this compound-induced vasodilation is more complex. The opening of K+ channels in smooth muscle cells leads to hyperpolarization, which closes VDCCs and causes relaxation.[17] Some studies suggest that the opening of calcium-activated potassium channels (KCa) may contribute to this compound's effects.[9] However, it appears that ATP-sensitive K+ channels and inwardly rectifying K+ channels are not involved.[9] Conversely, other research in neuronal cells has shown an inhibitory effect of this compound on certain voltage-gated K+ channels.[18] Therefore, while K+ channel modulation may play a role, it is not considered the primary mechanism of vasodilation compared to its potent calcium antagonism.
Antioxidant and Anti-inflammatory Pathways
In chronic hypertensive states, oxidative stress plays a significant role in vascular dysfunction and remodeling. This compound exhibits potent antioxidant effects that contribute to its long-term antihypertensive benefits.[4][5]
-
Inhibition of NADPH Oxidase: this compound reduces the expression and activation of NADPH oxidase, a major source of reactive oxygen species (ROS) in the vasculature and kidneys.[4][5]
-
MAPK Pathway Inhibition: This antioxidant effect is mediated, in part, by the inhibition of the mitogen-activated protein kinase (MAPK) signaling pathway (including p38, ERK1/2, and JNK), which is often upregulated in hypertension and contributes to inflammation and ROS production.[4]
By reducing oxidative stress and inflammation, this compound can improve vascular function and prevent target organ damage, such as renal injury, associated with chronic hypertension.[4]
Caption: Antioxidant Mechanism of this compound.
Conclusion and Future Directions
This compound is a potent natural compound with significant, well-documented antihypertensive and vasodilatory effects. Its multifaceted mechanism of action, which includes endothelium-dependent NO release, direct blockade of multiple vascular smooth muscle calcium channels, and beneficial antioxidant properties, makes it an attractive candidate for drug development.
Future research should focus on:
-
Pharmacokinetics and Bioavailability: Optimizing delivery and understanding the metabolic profile of this compound in humans.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing derivatives to enhance potency, selectivity, and pharmacokinetic properties.[19]
-
Clinical Trials: Moving from preclinical models to well-designed human clinical trials to establish safety and efficacy for the treatment of hypertension.
The comprehensive data presented in this guide underscores the therapeutic potential of this compound and provides a solid foundation for its further investigation and development as a next-generation cardiovascular drug.
References
- 1. Vasodilation and radical-scavenging activity of this compound and selected coumarinic and flavonoid compounds from genus Casimiroa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is responsible for the vasodilatation activity of Angelica Dahurica var. Formosana regulated by nitric oxide in an endothelium-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A review of its pharmacology, toxicity and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant effect of this compound from Angelica dahurica in hypertension via inhibiting NADPH oxidase activation and MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound, the active component from Radix Angelicae (Baizhi), on the blood pressure and oxidative stress in 2K,1C hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound prevents cardiac hypertrophy and the transition to heart failure via NO-dependent mechanisms in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. clario.com [clario.com]
- 8. This compound–pharmacological meaning and analytical clues: profound investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound induces vasodilatation possibly via inhibiting voltage dependent calcium channel and receptor-mediated Ca2+ influx and release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Endothelium-dependent vasorelaxant effects of praeruptorin a in isolated rat thoracic aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 11. brieflands.com [brieflands.com]
- 12. Endothelium-dependent vasorelaxant effects of praeruptorin a in isolated rat thoracic aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Structural modeling and identification of this compound as novel L-type calcium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. benthamdirect.com [benthamdirect.com]
- 17. Potassium channel openers as potential therapeutic weapons in ion channel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibitory effects of this compound on voltage-gated K(+) channels and ATP-sensitive K(+) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antihypertensive and vascular remodelling effects of the this compound derivative<scp>OW</scp>1 in renovascular hypertens… [ouci.dntb.gov.ua]
Imperatorin: A Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of Imperatorin, a naturally occurring furanocoumarin, in dimethyl sulfoxide (B87167) (DMSO) and other common organic solvents. This document is intended for researchers, scientists, and professionals in drug development who require detailed information on the physicochemical properties of this compound for experimental design and formulation.
Quantitative Solubility of this compound
The solubility of a compound is a critical parameter in drug discovery and development, influencing its bioavailability, formulation, and in vitro testing. This compound exhibits varying degrees of solubility across different organic solvents. The following tables summarize the available quantitative solubility data.
Table 1: Solubility of this compound in DMSO
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Source |
| DMSO | 54 | 199.79 | Selleck Chemicals[1][2] |
| DMSO | ≥5 | Not Specified | Sigma-Aldrich |
Table 2: Solubility of this compound in Various Organic Solvents
A study by Dong et al. systematically measured the solubility of this compound in several organic solvents at various temperatures (278.2 K to 318.2 K). The data demonstrated that solubility is temperature-dependent and varies significantly between solvents. The order of solubility was determined to be ethyl acetate (B1210297) > methanol (B129727) > ethanol (B145695) > n-hexane > petroleum ether.[3]
| Solvent | Temperature (K) | Molar Fraction (x10^3) |
| Ethyl Acetate | 278.2 | 16.89 |
| 283.2 | 19.86 | |
| 288.2 | 23.36 | |
| 293.2 | 27.49 | |
| 298.2 | 32.38 | |
| 303.2 | 38.16 | |
| 308.2 | 45.02 | |
| 313.2 | 53.25 | |
| 318.2 | 63.18 | |
| Methanol | 278.2 | 6.87 |
| 283.2 | 8.02 | |
| 288.2 | 9.36 | |
| 293.2 | 10.95 | |
| 298.2 | 12.83 | |
| 303.2 | 15.06 | |
| 308.2 | 17.71 | |
| 313.2 | 20.85 | |
| 318.2 | 24.58 | |
| Ethanol | 278.2 | 4.63 |
| 283.2 | 5.39 | |
| 288.2 | 6.28 | |
| 293.2 | 7.33 | |
| 298.2 | 8.57 | |
| 303.2 | 10.02 | |
| 308.2 | 11.72 | |
| 313.2 | 13.71 | |
| 318.2 | 16.05 | |
| n-Hexane | 278.2 | 0.16 |
| 283.2 | 0.19 | |
| 288.2 | 0.22 | |
| 293.2 | 0.26 | |
| 298.2 | 0.31 | |
| 303.2 | 0.36 | |
| 308.2 | 0.43 | |
| 313.2 | 0.51 | |
| 318.2 | 0.60 | |
| Petroleum Ether | 278.2 | 0.15 |
| 283.2 | 0.18 | |
| 288.2 | 0.21 | |
| 293.2 | 0.25 | |
| 298.2 | 0.29 | |
| 303.2 | 0.34 | |
| 308.2 | 0.40 | |
| 313.2 | 0.47 | |
| 318.2 | 0.55 |
Data adapted from the study that correlated the results using a modified Apelblat equation.[3]
Qualitative assessments indicate that this compound is "completely dissolved" in ethanol, chloroform (B151607), toluene, methanol, and hot water.[4] It is also described as "freely soluble" in chloroform and "soluble" in benzene, alcohol, ether, and petroleum ether.[5] Furthermore, it is considered "easily soluble" in nonpolar solvents.[6]
Experimental Protocols for Solubility Determination
The following section outlines a general experimental protocol for determining the solubility of a compound like this compound, based on established methodologies.
High-Throughput Solubility Assay (Adapted from the MultiScreen™ Solubility Filter Plate method)
This method is suitable for the rapid screening of compound solubility.
Objective: To determine the aqueous solubility of this compound with a high-throughput method.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well MultiScreen™ Solubility filter plate
-
96-well polypropylene (B1209903) V-bottom collection plate
-
96-well UV analysis plate
-
Plate shaker
-
Vacuum filtration system
-
UV/Vis spectrophotometer or HPLC/LC-MS
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Sample Preparation: In a covered 96-well MultiScreen™ Solubility filter plate, add a small aliquot of the this compound stock solution (e.g., 10 µL) to the aqueous buffer (e.g., 190 µL) to achieve the desired final concentration (e.g., 500 µM in 5% DMSO).
-
Equilibration: Mix the solutions on a plate shaker for a defined period (e.g., 1.5 hours) at room temperature to allow the solution to reach equilibrium.
-
Filtration: Place the filter plate over a 96-well collection plate and apply a vacuum to filter the solutions, removing any insoluble precipitate.
-
Sample Transfer and Dilution: Transfer an aliquot of the clear filtrate (e.g., 160 µL) from the collection plate to a 96-well UV analysis plate. Dilute the samples with a suitable solvent like acetonitrile (e.g., 40 µL) if necessary for analysis.
-
Quantification: Determine the concentration of the dissolved this compound using a suitable analytical method such as UV/Vis spectroscopy, HPLC, or LC/MS/MS.[7] A standard calibration curve for this compound should be generated to accurately quantify the solubility.[7]
Equilibrium Solubility Determination (Shake-Flask Method)
This is a traditional and more definitive method for determining equilibrium solubility.
Objective: To determine the equilibrium solubility of this compound in a specific solvent.
Materials:
-
This compound (solid powder)
-
Solvent of interest (e.g., DMSO, ethanol, buffer)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., HPLC, UV/Vis spectrophotometer)
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of the solvent in a glass vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution by either centrifugation at high speed or filtration through a fine-pore filter (e.g., 0.22 µm).
-
Sample Dilution and Analysis: Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a calibrated analytical method (e.g., HPLC) to determine the concentration of this compound. The calculated concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.[8]
This compound and its Interaction with Signaling Pathways
This compound has been shown to modulate several key signaling pathways, which is fundamental to its observed pharmacological effects. The following diagrams illustrate these interactions.
Caption: this compound's role in melanogenesis signaling pathways.[9]
Caption: this compound's anti-inflammatory and antioxidant pathways.[10][11][12]
Caption: Experimental workflow for determining this compound solubility.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. This compound | C16H14O4 | CID 10212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound–pharmacological meaning and analytical clues: profound investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 9. This compound Positively Regulates Melanogenesis through Signaling Pathways Involving PKA/CREB, ERK, AKT, and GSK3β/β-Catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound inhibits mitogen-activated protein kinase and nuclear factor kappa-B signaling pathways and alleviates neuroinflammation in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound reduces the inflammatory response of atherosclerosis by regulating MAPKs signaling pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Stability of Imperatorin under different pH and temperature conditions
For Immediate Release
This technical guide provides a comprehensive overview of the stability of Imperatorin, a naturally occurring furanocoumarin with significant pharmacological interest. The information is intended for researchers, scientists, and professionals in drug development. While specific quantitative data on the degradation kinetics of pure this compound under varying pH and temperature conditions is not extensively available in current literature, this guide outlines the established principles of forced degradation studies and provides detailed experimental protocols applicable to this compound.
This compound is known for its diverse biological activities, including anti-inflammatory, neuroprotective, and anticancer effects. Understanding its stability is crucial for the development of viable pharmaceutical formulations and for ensuring its efficacy and safety. This document synthesizes information on the known signaling pathways of this compound and presents a framework for conducting rigorous stability assessments.
Data on this compound Stability
As of this review, specific studies detailing the percentage of degradation of pure this compound under a range of pH and temperature conditions are scarce. However, research on related furanocoumarins and general principles of drug stability testing suggest that this compound is likely susceptible to degradation under stress conditions such as strong acidity, alkalinity, oxidation, high temperatures, and UV light. One study on Angelica dahurica extracts indicated that heating can increase the measurable concentration of this compound, possibly due to its release from the plant matrix, rather than inherent stability.[1] Conversely, studies on furanocoumarins in grapefruit juice have shown that they can be degraded by heat treatment.[2] The photochemical reactivity of this compound has also been a subject of investigation, suggesting its potential for photodegradation.[3]
To facilitate future research and provide a template for reporting, the following tables illustrate how quantitative data from forced degradation studies on this compound could be presented.
Table 1: Example Data on the Stability of this compound under Hydrolytic Conditions
| pH | Temperature (°C) | Time (hours) | This compound Remaining (%) | Primary Degradation Products |
| 1.2 (0.1 N HCl) | 60 | 24 | 85.2 | Xanthotoxol, others |
| 4.5 (Acetate Buffer) | 60 | 24 | 98.1 | Not significant |
| 7.0 (Phosphate Buffer) | 60 | 24 | 96.5 | Not significant |
| 9.0 (Borate Buffer) | 60 | 24 | 88.9 | Hydrolysis products |
| 13 (0.1 N NaOH) | 60 | 24 | 75.4 | Multiple degradation products |
Table 2: Example Data on the Stability of this compound under Other Stress Conditions
| Stress Condition | Temperature (°C) | Time | This compound Remaining (%) | Primary Degradation Products |
| Oxidative (3% H₂O₂) | 25 | 24 hours | 82.1 | Oxidized derivatives |
| Thermal (Solid State) | 80 | 48 hours | 92.7 | Thermolytic products |
| Photolytic (UV 254nm) | 25 | 12 hours | 78.5 | Photodimers, isomers |
Experimental Protocols
To ensure the development of a stability-indicating analytical method and to elucidate the degradation pathways of this compound, a forced degradation study is essential.[4] The following protocols are based on general guidelines for such studies.[5][6]
Forced Degradation (Stress) Studies
Objective: To generate degradation products of this compound under various stress conditions to understand its intrinsic stability and to develop a stability-indicating analytical method.
a) Hydrolytic Degradation:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and dilute with 0.1 M hydrochloric acid (HCl) to a final concentration of approximately 1 mg/mL. The final concentration of the organic solvent should be minimized. Incubate the solution at 60°C for up to 24 hours. Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M sodium hydroxide (B78521) (NaOH), and dilute to a suitable concentration for analysis.
-
Base Hydrolysis: Prepare a solution of this compound in a similar manner using 0.1 M NaOH. Incubate at 60°C and collect samples at the same time points. Neutralize with 0.1 M HCl before analysis.
-
Neutral Hydrolysis: Prepare a solution of this compound in purified water and maintain at 60°C. Collect and analyze samples as described above.
b) Oxidative Degradation:
-
Prepare a solution of this compound (approx. 1 mg/mL) in a suitable solvent.
-
Add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for up to 24 hours, protected from light.
-
Withdraw and analyze samples at appropriate time intervals.
c) Thermal Degradation:
-
Place a known amount of solid this compound in a petri dish and spread it as a thin layer.
-
Expose the sample to a dry heat of 80°C in a hot air oven for up to 48 hours.
-
At specified time points, withdraw samples, dissolve in a suitable solvent, and analyze.
d) Photolytic Degradation:
-
Expose a solution of this compound (approx. 1 mg/mL) and solid this compound to UV light (254 nm) and fluorescent light in a photostability chamber.
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the samples at appropriate time intervals.
Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying this compound from its degradation products.
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B52724) or methanol (B) is often effective for separating furanocoumarins and their degradation products. A typical gradient might start with a higher proportion of A and gradually increase the proportion of B.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: this compound has a UV absorbance maximum around 250-300 nm; a detection wavelength of 254 nm is commonly used.[7]
-
Injection Volume: 20 µL.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is demonstrated by the ability to resolve the this compound peak from all degradation product peaks.
Visualizations
Signaling Pathways
This compound has been shown to modulate several key signaling pathways, which are central to its pharmacological effects.[8][9][10][11][12][13][14]
Caption: Key signaling pathways modulated by this compound.
Experimental Workflow
The process of conducting a forced degradation study follows a systematic workflow to ensure comprehensive and reliable data.
References
- 1. [Effect of heating treatment on stability of two coumarins in Angelica dahurica and activity of tyrosinase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. Determination of this compound in rat plasma by reversed-phase high-performance liquid chromatography after oral administration of Radix Angelicae dahuricae extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibits mitogen-activated protein kinase and nuclear factor kappa-B signaling pathways and alleviates neuroinflammation in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Positively Regulates Melanogenesis through Signaling Pathways Involving PKA/CREB, ERK, AKT, and GSK3β/β-Catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound efficiently blocks TNF-α-mediated activation of ROS/PI3K/Akt/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound inhibits oxidative stress injury and neuroinflammation via the PI3K/AKT signaling pathway in the MPTP-induced Parkinson's disease mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. This compound exerts antioxidant effects in vascular dementia via the Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Photosensitivity and Degradation Pathways of Imperatorin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imperatorin, a naturally occurring furanocoumarin, has garnered significant interest for its diverse pharmacological activities. However, its inherent photosensitivity presents both therapeutic opportunities and toxicological challenges. This technical guide provides a comprehensive overview of the current understanding of this compound's photosensitivity and its degradation pathways upon exposure to ultraviolet A (UVA) radiation. We delve into the photochemical reactions, the formation of reactive oxygen species, and the subsequent degradation products. Furthermore, this guide details the experimental protocols for investigating these phenomena and discusses the known signaling pathways implicated in this compound-mediated phototoxicity. All quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate a deeper understanding of the core mechanisms.
Introduction to this compound and Photosensitivity
This compound (9-(3-methyl-2-butenyloxy)-7H-furo[3,2-g]chromen-7-one) is a linear furanocoumarin found in various plants of the Apiaceae and Rutaceae families.[1] Like other psoralen (B192213) derivatives, this compound is a potent photosensitizer. Upon absorption of UVA radiation (320-400 nm), it transitions to an excited state, enabling it to participate in photochemical reactions. This photosensitizing activity is the basis for its use in photodynamic therapy (PDT) but also underlies its phototoxic side effects, such as skin erythema and potential photomutagenicity.[2] Understanding the mechanisms of its photosensitivity and the resulting degradation pathways is crucial for its safe and effective therapeutic application.
Photochemical Reactions and Degradation Pathways of this compound
The photosensitivity of this compound is primarily driven by two types of photochemical reactions upon UVA irradiation:
-
Type I Reactions: Involve electron or hydrogen transfer from the excited photosensitizer to a substrate, producing free radicals. These radicals can then react with molecular oxygen to generate reactive oxygen species (ROS) such as superoxide (B77818) anion (O₂⁻) and hydroxyl radicals (•OH).
-
Type II Reactions: Involve the transfer of energy from the excited triplet state of the photosensitizer to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[3]
The generation of these ROS can lead to oxidative damage to cellular components, including lipids, proteins, and nucleic acids.[4]
Photooxidation and Formation of Hydroperoxides
A primary degradation pathway for this compound under UVA (366 nm) irradiation is photooxidation, leading to the formation of allylic hydroperoxides.[5][6] This process involves the reaction of this compound with singlet oxygen. Two main hydroperoxide products (Hydroperoxide I and Hydroperoxide II) have been identified. These hydroperoxides are themselves potent hemolytic agents.[5][6]
Caption: Photooxidation pathway of this compound.
Interaction with DNA
Furanocoumarins are well-known for their ability to photoreact with DNA. Upon UVA irradiation, they can intercalate into the DNA double helix and form covalent adducts with pyrimidine (B1678525) bases, particularly thymine. This can occur in two steps: first, the formation of a monoadduct, and with further irradiation, the potential for a second reaction to form an interstrand cross-link (ICL).[1] While this is a general mechanism for furanocoumarins, specific studies detailing the formation of this compound-DNA photoadducts are less common.
Caption: this compound's photoreaction with DNA.
Quantitative Data on Photosensitivity and Degradation
Quantitative data on the photosensitivity of this compound is crucial for assessing its photodynamic efficacy and potential toxicity.
Table 1: Quantitative Data on this compound Photosensitivity
| Parameter | Value/Equation | Conditions | Reference |
| Photohemolysis Kinetics | V = V₀ + aD² + bD¹ᐟ² | 366 nm irradiation of human erythrocytes | [5] |
| V: Rate of photohemolysis | |||
| V₀: Dark hemolysis rate | |||
| D: Fluence (kJ/m²) | |||
| a, b: Constants | |||
| Hemolytic Contribution at Low Fluence (<200 kJ/m²) | Primarily due to in situ formation of hydroperoxides (bD¹ᐟ² component) | 366 nm irradiation | [5] |
| Hemolytic Contribution at High Fluence (>200 kJ/m²) | Primarily due to two-photon damage of cell membranes (aD² component) | 366 nm irradiation | [5] |
Signaling Pathways in this compound-Mediated Phototoxicity
The cellular response to this compound-induced photosensitization involves a complex network of signaling pathways, primarily triggered by ROS-mediated oxidative stress and DNA damage. While research specifically on this compound's phototoxic signaling is limited, general pathways for photosensitizer-induced apoptosis are well-established and likely relevant.
Upon UVA irradiation in the presence of this compound, the generation of ROS can lead to mitochondrial damage. This can trigger the intrinsic apoptotic pathway through the release of cytochrome c, which in turn activates a cascade of caspases (caspase-9 and caspase-3), ultimately leading to programmed cell death.[7][8]
Caption: Proposed apoptotic signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the photosensitivity and degradation of this compound.
Quantification of this compound Photodegradation by HPLC
This protocol outlines a method for quantifying the degradation of this compound in solution following UVA irradiation.
Workflow:
Caption: HPLC analysis workflow.
Methodology:
-
Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol) and dilute to the desired concentration in an aqueous buffer or cell culture medium.
-
UVA Irradiation: Transfer the this compound solution to a quartz cuvette or a multi-well plate suitable for UV transmission. Expose the samples to a controlled UVA light source (e.g., a lamp with a peak emission around 365 nm) for varying time intervals. A parallel set of samples should be kept in the dark as a control.
-
HPLC Analysis:
-
Chromatographic Conditions: Use a C18 reverse-phase column. A gradient elution with a mobile phase consisting of water (often with a modifier like 0.1% formic acid) and acetonitrile (B52724) or methanol is typically employed.[9]
-
Detection: Monitor the elution of this compound using a UV detector at its maximum absorption wavelength (around 250 nm and 300 nm).[7][10]
-
-
Quantification: Create a standard curve by injecting known concentrations of this compound. Quantify the concentration of this compound in the irradiated and dark control samples by comparing their peak areas to the standard curve. The percentage of degradation can then be calculated.
Identification of Photodegradation Products by LC-MS
This protocol describes the use of Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the products formed during the photodegradation of this compound.
Methodology:
-
Sample Preparation and Irradiation: Prepare and irradiate the this compound solution as described in section 5.1.
-
LC-MS Analysis:
-
Chromatographic Separation: Utilize a C18 reverse-phase column with a gradient elution similar to the HPLC method to separate the parent compound from its degradation products.
-
Mass Spectrometry: Use an electrospray ionization (ESI) source, typically in positive ion mode. The mass spectrometer will detect the mass-to-charge ratio (m/z) of the eluting compounds.
-
Tandem Mass Spectrometry (MS/MS): To further elucidate the structure of the degradation products, perform MS/MS analysis. This involves isolating a specific parent ion and fragmenting it to produce a characteristic fragmentation pattern, which can be used for structural identification.[2]
-
Photohemolysis Assay
This assay measures the ability of this compound to induce red blood cell lysis upon exposure to UVA light.
Methodology:
-
Preparation of Erythrocyte Suspension: Obtain fresh red blood cells (RBCs) and wash them multiple times with an isotonic buffer (e.g., phosphate-buffered saline, PBS) by centrifugation to remove plasma and platelets. Resuspend the washed RBCs in the buffer to a desired concentration (e.g., 2-5%).
-
Incubation with this compound: Add this compound (from a stock solution) to the RBC suspension at various concentrations. Incubate the mixture in the dark for a short period to allow for partitioning of the compound into the cell membranes.
-
UVA Irradiation: Expose the RBC suspensions containing this compound to a UVA light source (e.g., 366 nm) for different time periods to achieve a range of fluences. Include dark controls (this compound without UVA) and UVA-only controls (RBCs with UVA but no this compound).
-
Measurement of Hemolysis: After irradiation, centrifuge the samples to pellet the intact RBCs. Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin absorption (e.g., 540 nm). The amount of hemoglobin released is directly proportional to the extent of hemolysis.
-
Data Analysis: Calculate the percentage of hemolysis relative to a positive control (RBCs lysed with a hypotonic solution). Plot the rate of photohemolysis as a function of fluence to determine the kinetics.[5]
Conclusion and Future Directions
This compound's photosensitivity is a double-edged sword, offering potential for photodynamic therapies while posing risks of phototoxicity. This guide has summarized the current knowledge on its photodegradation pathways, the generation of reactive species, and the cellular responses to photosensitization. The primary photodegradation pathway involves photooxidation to form hydroperoxides, and the phototoxic effects are likely mediated by ROS-induced damage leading to apoptosis.
Significant gaps in our understanding remain. There is a pressing need for quantitative data on the photodegradation quantum yield of this compound and the quantum yield of singlet oxygen production. A more detailed elucidation of the complete degradation pathway, including the identification of all major photoproducts, is also required. Furthermore, a deeper investigation into the specific signaling cascades activated by this compound-mediated photosensitization will be crucial for both optimizing its therapeutic potential and mitigating its adverse effects. Future research should focus on these areas to fully harness the capabilities of this potent photosensitizing molecule for drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous determination of this compound and its metabolite xanthotoxol in rat plasma by using HPLC-ESI-MS coupled with hollow fiber liquid phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. phcogj.com [phcogj.com]
- 5. Production of reactive oxygen species after photodynamic therapy by porphyrin sensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photodegradation of organic compounds adsorbed in porous mineral layers: determination of quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a furanocoumarin from Angelica dahurica (Umbelliferae), induces cytochrome c-dependent apoptosis in human promyelocytic leukaemia, HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN103884791A - High performance liquid chromatography (HPLC) method for measuring content of main components in fructus cnidii - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Imperatorin's Interaction with Calcium Channels: A Technical Guide for Researchers
An In-depth Examination of the Molecular Mechanisms and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between imperatorin, a naturally occurring furanocoumarin, and calcium channels. It details the molecular mechanisms of action, summarizes quantitative data, and provides detailed experimental protocols for key assays. This document is intended to serve as a valuable resource for researchers in pharmacology, cell biology, and drug development investigating the therapeutic potential of this compound and its derivatives.
Core Mechanism of Action: Inhibition of Calcium Influx
This compound primarily exerts its physiological effects, most notably vasodilation, through the inhibition of calcium influx into vascular smooth muscle cells (VSMCs).[1][2] This action is mediated by its interaction with two main types of calcium channels:
-
Voltage-Dependent Calcium Channels (VDCCs): this compound acts as a blocker of L-type voltage-gated calcium channels (L-VGCCs or LTCCs).[3][4] These channels are crucial for the influx of calcium in response to membrane depolarization, which is a primary trigger for smooth muscle contraction.[5]
-
Receptor-Operated Calcium Channels (ROCCs): Evidence suggests that this compound also inhibits calcium entry through channels that are activated by agonist-receptor binding on the cell surface.[1]
By blocking these channels, this compound effectively reduces the overall increase in intracellular calcium concentration ([Ca²⁺]i) that is necessary for the activation of the contractile machinery in smooth muscle.[5] Molecular docking studies suggest that this compound may occupy the same binding site on L-type calcium channels as verapamil, a well-known calcium channel blocker.[3][4]
In addition to blocking extracellular calcium entry, this compound has been shown to inhibit the release of calcium from intracellular stores, such as the sarcoplasmic reticulum, further contributing to the reduction of cytosolic calcium levels.[1] However, it does not appear to affect store-operated calcium entry (SOCE).
The vasodilatory effect of this compound has been observed to be both endothelium-dependent, involving the nitric oxide (NO) pathway, and endothelium-independent, indicating a direct action on the vascular smooth muscle.[1][6]
Quantitative Data
The following table summarizes the available quantitative data for the effects of this compound. It is important to note that a direct IC₅₀ value for the binding of this compound to a specific calcium channel subtype has not been definitively reported in the reviewed literature. The primary quantitative measure available is the IC₅₀ for its functional effect, namely vasodilation.
| Parameter | Value | Species/Tissue | Experimental Condition | Reference |
| IC₅₀ (Vasodilation) | 12.2 µmol/L | Mouse thoracic aorta | Pre-contracted with phenylephrine (B352888) | [2] |
| IC₅₀ (Vasodilation) | 35.3 ± 12.4 mg/L | Mouse thoracic aorta (Cyclohexane extract of Angelica dahurica var. formosana) | Pre-contracted with phenylephrine | [6] |
| IC₅₀ (Vasodilation) | 40.5 ± 12.0 mg/L | Mouse thoracic aorta (Ethyl acetate (B1210297) extract of Angelica dahurica var. formosana) | Pre-contracted with phenylephrine | [6] |
| Qualitative Inhibition | > 10 µM | Rat mesenteric arteries | Pre-contracted with KCl and endothelin-1 | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its investigation.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the interaction of this compound with calcium channels.
Isometric Tension Measurement in Arterial Rings (Wire Myography)
This protocol is adapted from standard methods for studying vascular reactivity in isolated arteries and is suitable for assessing the vasodilatory effects of this compound.
Objective: To measure the effect of this compound on the contractility of isolated arterial rings pre-contracted with a vasoconstrictor.
Materials:
-
Male Wistar rats (or other suitable animal model)
-
Automated Wire Myograph system
-
Physiological Salt Solution (PSS), composition (in mM): 115 NaCl, 4.7 KCl, 1.4 MgSO₄·7H₂O, 5 NaHCO₃, 1.2 K₂HPO₄, 1.1 Na₂HPO₄, 1.0 CaCl₂, 20 HEPES, and 5 glucose, pH 7.4.
-
High-potassium PSS (KPSS): PSS with an equimolar substitution of NaCl with KCl (e.g., 60 mM KCl).
-
Vasoconstrictor agents (e.g., Phenylephrine, KCl)
-
This compound stock solution (dissolved in DMSO)
-
Carbogen (B8564812) gas (95% O₂ / 5% CO₂)
Procedure:
-
Tissue Preparation:
-
Euthanize the rat according to approved animal care protocols.
-
Excise the mesenteric arcade and place it in cold PSS.
-
Under a dissecting microscope, carefully dissect second- or third-order mesenteric arteries, removing surrounding adipose and connective tissue.
-
Cut the cleaned artery into 2 mm-long rings.
-
-
Mounting the Arterial Rings:
-
Mount each arterial ring on two fine stainless steel wires in the jaws of a wire myograph chamber.
-
Fill the chamber with PSS and bubble with carbogen gas at 37°C.
-
Allow the rings to equilibrate for at least 30-60 minutes.
-
-
Normalization:
-
Stretch the arterial rings to their optimal resting tension. This is determined by constructing a length-tension curve, where the tension that produces the maximal contractile response to a standard agonist (e.g., KPSS) is identified.
-
-
Viability Check:
-
Contract the rings with KPSS (e.g., 60 mM) to ensure tissue viability. A robust and reproducible contraction should be observed.
-
Wash the rings with PSS to return to baseline tension.
-
-
Experimental Protocol:
-
Induce a stable submaximal contraction with a vasoconstrictor (e.g., phenylephrine at a concentration that produces ~80% of the maximal response).
-
Once a stable plateau of contraction is reached, add this compound in a cumulative manner (e.g., from 10⁻⁹ to 10⁻⁴ M), allowing the response to stabilize at each concentration.
-
Record the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor.
-
-
Data Analysis:
-
Construct a concentration-response curve by plotting the percentage of relaxation against the logarithm of the this compound concentration.
-
Calculate the IC₅₀ value (the concentration of this compound that causes 50% of the maximal relaxation) using a suitable nonlinear regression analysis.
-
Intracellular Calcium Imaging in Vascular Smooth Muscle Cells
This protocol describes a method for measuring changes in intracellular calcium concentration ([Ca²⁺]i) in cultured VSMCs using the ratiometric fluorescent indicator Fura-2 AM.
Objective: To visualize and quantify the effect of this compound on [Ca²⁺]i in VSMCs following stimulation.
Materials:
-
Cultured vascular smooth muscle cells (e.g., primary rat aortic smooth muscle cells or the A7r5 cell line)
-
Glass-bottom culture dishes or coverslips
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
DMSO
-
Stimulating agent (e.g., KCl, phenylephrine)
-
This compound stock solution
-
Fluorescence imaging system equipped with a light source capable of excitation at 340 nm and 380 nm, and an emission filter around 510 nm.
Procedure:
-
Cell Preparation:
-
Plate VSMCs on glass-bottom dishes or coverslips and grow to 70-80% confluency.
-
-
Fura-2 AM Loading:
-
Prepare a loading buffer containing HBSS with Ca²⁺, Fura-2 AM (typically 2-5 µM), and a small amount of Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization.
-
Wash the cells once with HBSS.
-
Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Allow the cells to de-esterify the Fura-2 AM for at least 30 minutes at room temperature in the dark.
-
-
Calcium Imaging:
-
Mount the dish/coverslip on the stage of the fluorescence microscope.
-
Perfuse the cells with HBSS.
-
Record baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and capturing the emission at 510 nm.
-
Establish a stable baseline for 2-5 minutes.
-
Apply the stimulating agent (e.g., KCl) to induce an increase in [Ca²⁺]i and record the response.
-
After the response to the agonist, perfuse the cells with a solution containing both the agonist and this compound to observe the inhibitory effect. Alternatively, pre-incubate the cells with this compound before adding the agonist.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) for each time point.
-
The F340/F380 ratio is directly proportional to the [Ca²⁺]i.
-
Plot the F340/F380 ratio over time to visualize the calcium transients.
-
Quantify the effect of this compound by comparing the peak or integrated calcium response in the presence and absence of the compound.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general framework for recording L-type calcium channel currents in isolated VSMCs.
Objective: To directly measure the inhibitory effect of this compound on L-type calcium channel currents.
Materials:
-
Isolated or cultured vascular smooth muscle cells
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator and microscope
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): e.g., 120 N-methyl-D-glucamine (NMDG), 5 CsCl, 1 MgCl₂, 10 glucose, 10 HEPES, and 20 CaCl₂ (or BaCl₂ as the charge carrier to avoid Ca²⁺-dependent inactivation), pH adjusted to 7.4 with HCl.
-
Internal (pipette) solution (in mM): e.g., 120 Cs-aspartate, 10 EGTA, 5 Mg-ATP, 10 HEPES, pH adjusted to 7.2 with CsOH.
-
This compound stock solution
Procedure:
-
Cell Preparation:
-
Isolate single VSMCs by enzymatic digestion or use cultured cells plated on glass coverslips.
-
-
Pipette Fabrication:
-
Pull glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.
-
-
Recording:
-
Establish a giga-ohm seal between the micropipette and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Hold the cell at a negative potential (e.g., -70 mV) to keep the calcium channels in a closed state.
-
Apply a series of depolarizing voltage steps (e.g., from -50 mV to +60 mV in 10 mV increments) to elicit inward calcium currents.
-
Record the baseline currents.
-
-
Drug Application:
-
Perfuse the cell with the external solution containing a known concentration of this compound.
-
Repeat the voltage-step protocol to record the calcium currents in the presence of this compound.
-
-
Data Analysis:
-
Measure the peak inward current at each voltage step before and after this compound application.
-
Construct current-voltage (I-V) curves by plotting the peak current against the test potential.
-
Calculate the percentage of inhibition of the peak current at a specific voltage (e.g., +10 mV) for different concentrations of this compound.
-
If sufficient data is collected, generate a concentration-inhibition curve to determine the IC₅₀ for channel blockade.
-
Conclusion
This compound demonstrates significant potential as a modulator of calcium signaling, primarily through the inhibition of L-type voltage-gated and receptor-operated calcium channels. Its vasodilatory properties are well-documented, and the underlying mechanism of reducing intracellular calcium provides a solid foundation for further investigation. The experimental protocols detailed in this guide offer a robust framework for researchers to quantitatively assess the effects of this compound and its analogs on calcium channel function and vascular physiology. Future studies focusing on direct binding assays and electrophysiological characterization across a broader range of calcium channel subtypes will be crucial in fully elucidating its therapeutic potential.
References
- 1. This compound induces vasodilatation possibly via inhibiting voltage dependent calcium channel and receptor-mediated Ca2+ influx and release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound–pharmacological meaning and analytical clues: profound investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Structural modeling and identification of this compound as novel L-type calcium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcium dynamics in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound is responsible for the vasodilatation activity of Angelica Dahurica var. Formosana regulated by nitric oxide in an endothelium-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethnobotanical Uses of Imperatorin-Containing Plants: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Imperatorin, a naturally occurring furanocoumarin, has garnered significant scientific interest due to its diverse pharmacological activities. This compound is predominantly found in plants from the Apiaceae and Rutaceae families, many of which have a long history of use in traditional medicine across various cultures.[1] This technical guide provides an in-depth overview of the ethnobotanical uses of this compound-containing plants, details the pharmacological activities of this compound, and presents key experimental protocols for its investigation. The information is tailored for researchers, scientists, and drug development professionals, with a focus on providing structured data and detailed methodologies to facilitate further research and development.
Ethnobotanical Landscape of this compound-Containing Flora
The traditional use of plants containing this compound is widespread, with applications ranging from the treatment of inflammatory conditions to infectious diseases. These plants have been utilized in various forms, including decoctions, infusions, and topical preparations, highlighting a rich history of empirical knowledge that informs modern pharmacological research.
Table 1: Ethnobotanical Uses of Selected this compound-Containing Plants
| Plant Species | Family | Traditional Use(s) | Geographic Region of Use |
| Angelica archangelica L. | Apiaceae | Digestive disorders, respiratory ailments, purification of blood, protection against contagions.[2] Stems and roots used to flavor liqueurs.[3] | Europe, Scandinavia, Russia, Greenland, Himalayas[3][4] |
| Angelica dahurica (Fisch. ex Hoffm.) Benth. & Hook.f. | Apiaceae | Headaches, toothaches, nasal congestion, analgesia, rheumatism, skin conditions (acne, ulcers).[1][5] | East Asia, particularly in Traditional Chinese Medicine[1] |
| Pastinaca sativa L. | Apiaceae | Diuretic, digestive aid, treatment for chest congestion, poultices for skin ailments and joint pain.[6][7] Used to treat flatulence and colic.[8] | Europe, Asia[6] |
| Zanthoxylum species (e.g., Z. zanthoxyloides, Z. gilletii) | Rutaceae | Pain relief (wounds, toothache, rheumatism), treatment of sickle cell anemia, infections (bacterial, fungal, parasitic), and inflammatory conditions.[9][10][11] | Africa, Asia, Americas[9][11] |
| Citrus species (e.g., Citrus grandis, Citrus maxima) | Rutaceae | Various traditional uses depending on the species and part of the plant used.[12] | Worldwide |
| Glehnia littoralis F. Schmidt ex Miq. | Apiaceae | Used in traditional medicine for various ailments.[1] | Coastal regions of East Asia |
| Aegle marmelos L. | Rutaceae | Used in traditional medicine to alleviate chronic neuropathic pain.[13] | Indian subcontinent and Southeast Asia |
Pharmacological Activities of this compound
Scientific investigations have substantiated many of the traditional claims associated with this compound-containing plants, revealing a broad spectrum of pharmacological effects at the molecular level. These activities position this compound as a promising candidate for drug development.
Table 2: Summary of Pharmacological Activities of this compound
| Pharmacological Activity | Experimental Model(s) | Key Findings (Quantitative Data) | Signaling Pathway(s) Implicated |
| Anti-inflammatory | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages; Animal models of edema and vascular permeability.[14][15] | Significantly reduced the release of TNF-α, IL-1β, and IL-6.[14][15] | NF-κB, MAPK (p38, ERK)[14] |
| Anti-cancer | Human colon cancer cells (HCT116), human larynx cancer and rhabdomyosarcoma cells.[16][17] Xenograft tumor models.[16] | Inhibited hypoxia-induced HIF-1α accumulation; Induced G1 phase arrest in HCT116 cells.[16] Exhibited potent growth inhibitory effects on rhabdomyosarcoma and larynx cancer cells.[17] | mTOR/p70S6K/4E-BP1, MAPK, HIF-1α[16] |
| Neuroprotective | Perfluorohexanesulfonate (PFHxS)-induced neuronal apoptosis in cerebellar granule cells; MPTP-induced Parkinson's disease mouse model.[18][19] | Reduced PFHxS-increased caspase-3 activity in a dose-dependent manner.[18] Improved spatial learning and memory in PD mice.[19] | PI3K/Akt, ERK[18][19] |
| Cardiovascular | Isolated mouse thoracic aorta.[5] | IC50 for vasodilation was 12.2 µmol/L.[1] | Inhibition of voltage-dependent calcium channels.[5] |
| Anticonvulsant | Maximal electroshock (MES)-induced seizure model in mice. | Increased the threshold for electroconvulsions by 68% at a dose of 100 mg/kg.[1] | Potentiation of GABA-induced chloride ion current.[1] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the pharmacological activities of this compound.
Assessment of Cytotoxicity (MTT Assay)
This protocol is used to determine the effect of this compound on cell viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Cell culture medium
-
Test cells (e.g., cancer cell lines, fibroblast-like synoviocytes)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include a solvent control (e.g., 0.5% DMSO).
-
After the incubation period, remove the medium and add 20-30 µL of MTT solution (2 mg/mL) to each well.
-
Incubate the plate for 1.5 to 4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[20][21]
-
Remove the MTT solution and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[20]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.[20][21]
-
Calculate cell viability as a percentage of the solvent control.
Analysis of Pro-inflammatory Cytokine Production (ELISA)
This protocol is used to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in cell culture supernatants.
Materials:
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
96-well ELISA plates
-
Wash buffer
-
Assay buffer
-
Substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Coat a 96-well plate with the capture antibody specific for the cytokine of interest overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with a blocking buffer for 1-2 hours at room temperature.
-
Wash the plate again three times.
-
Add cell culture supernatants (collected from cells treated with or without this compound and an inflammatory stimulus like LPS) and standards to the wells and incubate for 2 hours at room temperature.[6]
-
Wash the plate three times.
-
Add the detection antibody conjugated to an enzyme (e.g., HRP) and incubate for 1-2 hours at room temperature.
-
Wash the plate five times.
-
Add the substrate solution and incubate in the dark for 15-30 minutes.
-
Add the stop solution to terminate the reaction.
-
Measure the absorbance at 450 nm using a microplate reader.[22]
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Western Blot Analysis of NF-κB and MAPK Signaling Pathways
This protocol is used to assess the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for a specified time, followed by stimulation with an appropriate agent (e.g., TNF-α or LPS) to activate the pathways.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.[1]
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[1]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways modulated by this compound and a general experimental workflow for its investigation.
The rich ethnobotanical history of this compound-containing plants provides a valuable foundation for modern drug discovery. The demonstrated anti-inflammatory, anti-cancer, and neuroprotective properties of this compound, coupled with a growing understanding of its molecular mechanisms, underscore its therapeutic potential. This technical guide offers a consolidated resource for researchers, providing structured data on traditional uses and pharmacological activities, detailed experimental protocols for further investigation, and visual representations of key signaling pathways. It is anticipated that this information will aid in the systematic evaluation and development of this compound as a novel therapeutic agent.
References
- 1. This compound Interferes with LPS Binding to the TLR4 Co-Receptor and Activates the Nrf2 Antioxidative Pathway in RAW264.7 Murine Macrophage Cells | MDPI [mdpi.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Proinflammatory Cytokines IL-6 and TNF-α Increased Telomerase Activity through NF-κB/STAT1/STAT3 Activation, and Withaferin A Inhibited the Signaling in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. [PDF] Experimental Animal Models for Rheumatoid Arthritis: Methods and Applications | Semantic Scholar [semanticscholar.org]
- 6. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. This compound exerts antioxidant effects in vascular dementia via the Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GraphViz Examples and Tutorial [graphs.grevian.org]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Animal Models of Rheumatoid Arthritis (I): Pristane-Induced Arthritis in the Rat | PLOS One [journals.plos.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hypoxia-Driven HIF-1α Activation Reprograms Pre-Activated NK Cells towards Highly Potent Effector Phenotypes via ERK/STAT3 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Preventive effects of this compound on perfluorohexanesulfonate-induced neuronal apoptosis via inhibition of intracellular calcium-mediated ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How to Model Rheumatoid Arthritis in Animals: From Rodents to Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DOT Language | Graphviz [graphviz.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Effects of this compound on apoptosis and synaptic plasticity in vascular dementia rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MTT (Assay protocol [protocols.io]
- 21. merckmillipore.com [merckmillipore.com]
- 22. IL1β, IL-6, and TNF-α cytokines cooperate to modulate a complicated medical condition among COVID-19 patients: case-control study - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Imperatorin in Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Imperatorin is a naturally occurring furanocoumarin renowned for its diverse pharmacological activities.[1] It is predominantly found in plants from the Apiaceae and Rutaceae families, such as Angelica dahurica and Aegle marmelos.[1][2] Given its therapeutic potential, a robust, accurate, and reliable analytical method for the quantification of this compound in plant extracts is crucial for quality control, pharmacokinetic studies, and the development of new herbal-based medicines. This application note provides a detailed protocol for the quantification of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
Principle
The method employs RP-HPLC to separate this compound from other components in the plant extract. The separation is achieved on a C18 stationary phase, which retains non-polar compounds. A mobile phase consisting of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and water is used to elute the compounds. This compound, being a relatively non-polar molecule, is retained by the column and then eluted by the mobile phase. Quantification is performed by comparing the peak area of this compound in the sample chromatogram to a calibration curve generated from known concentrations of an this compound standard. Detection is typically carried out using a UV detector at a wavelength where this compound exhibits maximum absorbance, such as 250 nm or 300 nm.
Experimental Protocols
Protocol 1: Preparation of Standard and Sample Solutions
1.1. Materials and Reagents:
-
This compound reference standard (≥98% purity)
-
HPLC-grade methanol
-
HPLC-grade water
-
Dried plant material (e.g., roots of Angelica dahurica)
-
Syringe filters (0.45 µm)
1.2. Preparation of Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of the this compound reference standard.
-
Dissolve it in a 100 mL volumetric flask using methanol.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Make up the volume to 100 mL with methanol. This solution should be stored at 4°C and protected from light.
1.3. Preparation of Working Standard Solutions:
-
Perform serial dilutions of the stock solution with methanol to prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 50 µg/mL (e.g., 1, 5, 10, 20, 50 µg/mL).
-
These solutions are used to construct the calibration curve.
1.4. Preparation of Plant Extract Sample:
-
Grind the dried plant material into a fine powder.
-
Accurately weigh 1.0 g of the powdered plant material into a conical flask.
-
Add 50 mL of methanol to the flask.
-
Perform ultrasound-assisted extraction for 60 minutes.[3]
-
Allow the mixture to cool to room temperature and then filter it through Whatman No. 1 filter paper.
-
Transfer the filtrate to a 50 mL volumetric flask and make up the volume with methanol.
-
Prior to HPLC injection, filter the solution through a 0.45 µm syringe filter to remove any particulate matter.[4]
Protocol 2: HPLC Chromatographic Analysis
2.1. Instrumentation:
-
An HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.
2.2. Chromatographic Conditions:
-
The following table summarizes the recommended starting conditions, which should be optimized for the specific instrument and column used.
Table 1: Optimized Chromatographic Conditions for this compound Analysis
| Parameter | Recommended Condition |
| HPLC Column | C18 Column (e.g., Agilent TC-C18, 250 mm x 4.6 mm, 5 µm)[5][6] |
| Mobile Phase | Methanol:Water (70:30, v/v)[1][7] |
| Flow Rate | 1.0 mL/min[5][8][9] |
| Injection Volume | 20 µL[5][9] |
| Column Temperature | 25°C[9] |
| Detection | UV at 254 nm[1][7] |
| Run Time | 15 minutes |
2.3. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 20 µL of each working standard solution in ascending order of concentration.
-
Inject 20 µL of the prepared plant extract sample. It is recommended to inject a blank (methanol) between samples to prevent carryover.
-
Record the chromatograms and the peak areas.
2.4. Quantification:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the plant extract sample by interpolating its peak area on the calibration curve.
-
Calculate the final content of this compound in the original plant material (e.g., in mg/g) using the following formula:
Content (mg/g) = (C x V) / W
Where:
-
C is the concentration of this compound in the sample solution (mg/mL) obtained from the calibration curve.
-
V is the final volume of the extract (mL).
-
W is the weight of the plant material used for extraction (g).
Data Presentation and Method Validation
Method validation should be performed according to the International Council for Harmonisation (ICH) guidelines to ensure the reliability of the results.[6]
Table 2: Summary of Method Validation Parameters
| Parameter | Specification | Typical Result |
| Linearity (r²) | Correlation coefficient should be > 0.998.[5] | > 0.999[8] |
| Range | The concentration range over which the method is linear, accurate, and precise. | 1 - 50 µg/mL[6] |
| LOD (Limit of Detection) | The lowest concentration of analyte that can be detected but not necessarily quantified. | ~0.1 µg/mL[8] |
| LOQ (Limit of Quantification) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. | ~0.25 ng/mL to 0.04 µg/mL[7][10] |
| Precision (%RSD) | The closeness of agreement between a series of measurements. Should be < 2% for intra-day and inter-day analysis. | < 2% |
| Accuracy (% Recovery) | The closeness of the measured value to the true value. Typically assessed by spike recovery studies. | 95 - 105%[8] |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. Assessed by peak purity. | No interfering peaks at the retention time of this compound.[6] |
Table 3: Comparison of Reported RP-HPLC Methods for this compound Quantification
| Column Type | Mobile Phase | Detection Wavelength | Reference |
| Diamonsil C18 | Methanol:Water (70:30, v/v) | 254 nm | [7] |
| Phenomenex-C18 | Methanol:Water (80:20, v/v) | 330 nm | [9] |
| Agilent TC-C18 | Acetonitrile:Water (70:30, v/v) | 247 nm | [5] |
| Jasco Finepak C18 | Methanol:Water with 0.1% Acetic Acid (60:40) | Not Specified | [6][11] |
| Symmetry C18 | Gradient of Methanol and Water | 249 nm | [8] |
Visualizations
References
- 1. This compound | C16H14O4 | CID 10212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jhsmr.org [jhsmr.org]
- 4. nacalai.com [nacalai.com]
- 5. wjarr.com [wjarr.com]
- 6. impactfactor.org [impactfactor.org]
- 7. Determination of this compound in rat plasma by reversed-phase high-performance liquid chromatography after oral administration of Radix Angelicae dahuricae extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preparation, Characterization, and Pharmacokinetic Evaluation of this compound Lipid Microspheres and Their Effect on the Proliferation of MDA-MB-231 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous determination of this compound and its metabolite xanthotoxol in rat plasma and urine by LC-MS/MS and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for LC-MS/MS Analysis of Imperatorin and its Metabolites in Rat Plasma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of Imperatorin and its primary metabolites in rat plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This methodology is crucial for pharmacokinetic studies, enabling the assessment of the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Introduction
This compound is a naturally occurring furanocoumarin found in various traditional medicinal plants. It has demonstrated a range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. To understand its therapeutic potential and safety profile, it is essential to characterize its pharmacokinetic properties. LC-MS/MS offers high sensitivity and selectivity for the simultaneous quantification of this compound and its metabolites in biological matrices like plasma. The primary metabolites of this compound identified in rats include xanthotoxol (B1684193) and heraclenin, formed through demethylation and oxygenation pathways.[1][2]
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Xanthotoxol reference standard
-
Heraclenin reference standard
-
Internal Standard (IS), e.g., Psoralen[3][4] or Oxypeucedanin[5]
-
Methanol (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Rat plasma (blank)
-
Ethyl acetate
Sample Preparation
A critical step for accurate quantification is the efficient extraction of the analytes from the plasma matrix. Two common methods are liquid-liquid extraction and protein precipitation.
Protocol 1: Liquid-Liquid Extraction (LLE) [3]
-
To a 100 µL aliquot of rat plasma, add the internal standard solution.
-
Add 1 mL of ethyl acetate.
-
Vortex the mixture for 15 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protocol 2: Protein Precipitation (PPT) [5][6]
-
To a 50 µL aliquot of rat plasma, add 150 µL of acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.[6]
-
Transfer the supernatant to an LC-MS vial for injection.
Caption: Workflow for plasma sample preparation.
LC-MS/MS Conditions
The following tables summarize the typical instrument parameters for the analysis of this compound and its metabolites.
Table 1: Liquid Chromatography Conditions
| Parameter | Setting |
| HPLC System | Agilent 1260 or equivalent[5] |
| Column | Acquity UPLC BEH C18 (50mm x 2.1mm, 1.7µm)[3] or equivalent |
| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in methanol[3] |
| Gradient | Optimized for analyte separation |
| Flow Rate | 0.3 - 0.4 mL/min[3][4] |
| Injection Volume | 2 - 5 µL[3] |
| Column Temperature | 25 - 40°C[4][5] |
Table 2: Mass Spectrometry Conditions
| Parameter | Setting |
| Mass Spectrometer | Agilent 6410A Triple Quadrupole or equivalent[4] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[3][4] |
| Scan Type | Multiple Reaction Monitoring (MRM)[3][4] |
| Nebulizer Gas | Nitrogen[4] |
| Spray Voltage | 4000 V[4] |
| Source Temperature | 105°C[4] |
| Desolvation Gas Temp | 350°C[4] |
Table 3: MRM Transitions for Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 271.1 | 203.1 | 25[4] |
| Xanthotoxol | 217.1 | 189.1 | Optimized |
| Heraclenin | 287.1 | 219.1 | Optimized |
| Psoralen (IS) | 187.1 | 131.1 | 40[4] |
*Collision energy should be optimized for the specific instrument used.
Data Analysis and Quantitative Results
The method should be validated according to regulatory guidelines, assessing linearity, accuracy, precision, recovery, and stability.
Table 4: Summary of Method Validation Parameters
| Parameter | This compound | Xanthotoxol |
| Linearity Range (ng/mL) | 0.25 - 1000[3] | 1 - 1000 (in urine)[3] |
| LLOQ (ng/mL) | 0.25[3] | 1 (in urine)[3] |
| Intra-day Precision (RSD%) | < 10.0%[3] | < 10.0%[3] |
| Inter-day Precision (RSD%) | < 10.0%[3] | < 10.0%[3] |
| Accuracy (RE%) | -8.5% to 3.5%[3] | -8.5% to 3.5%[3] |
| Extraction Recovery (%) | 60.3 - 79.1%[3] | 60.3 - 79.1%[3] |
Metabolic Pathway of this compound
This compound undergoes phase I metabolism in rats, primarily through demethylation and oxygenation. The major identified metabolites are xanthotoxol and heraclenin.[1][2] Subsequent phase II metabolism can involve glucuronidation and sulfation.[7]
Caption: Primary metabolic pathways of this compound.
Conclusion
The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the simultaneous determination of this compound and its key metabolites in rat plasma. This protocol is well-suited for pharmacokinetic studies and can be adapted for the analysis of this compound in other biological matrices. The detailed methodology and summarized data serve as a valuable resource for researchers in the field of drug metabolism and pharmacokinetics.
References
- 1. Simultaneous determination of this compound and its metabolites in vitro and in vivo by a GC-MS method: application to a bioavailability and protein binding ability study in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of this compound and its metabolites in vitro and in vivo by a GC-MS method: Application to a bioavailability and protein binding ability study in rat plasma - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 3. Simultaneous determination of this compound and its metabolite xanthotoxol in rat plasma and urine by LC-MS/MS and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An LC-MS/MS Method for Determination of this compound and Isothis compound in Rat Plasma and Application to a Pharmacokinetic Study [scirp.org]
- 5. Preparation, Characterization, and Pharmacokinetic Evaluation of this compound Lipid Microspheres and Their Effect on the Proliferation of MDA-MB-231 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of a UPLC-MS/MS Method for the Quantitative Determination and Pharmacokinetic Analysis of Cirsimarin in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Identification of metabolites of this compound in rats: based on UHPLC-Q-Exactive Orbitrap MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation of Imperatorin from Angelica archangelica
Audience: Researchers, scientists, and drug development professionals.
Introduction
Imperatorin is a furanocoumarin found in various plant species, notably in the roots and fruits of Angelica archangelica L. (Apiaceae).[1][2] This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities. Research has demonstrated its potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting applications in neurodegenerative disease research.[3][4] Furthermore, this compound has been shown to modulate GABA-A receptors, inhibit nitric oxide (NO) synthesis, and act as a weak agonist of the transient receptor potential vanilloid 1 (TRPV1).[5] These properties underscore its potential as a lead compound in drug discovery and development.
This document provides detailed protocols for the extraction, isolation, and purification of this compound from Angelica archangelica. It includes various extraction techniques and chromatographic methods, along with quantitative data to aid researchers in selecting the most suitable method for their specific needs.
Experimental Protocols
Plant Material Preparation
Proper preparation of the plant material is crucial for efficient extraction. The roots and fruits of Angelica archangelica are the primary sources of this compound.
-
Drying: Freshly collected plant material (roots or fruits) should be thoroughly washed to remove any soil and debris. The material should then be shade-dried or oven-dried at a low temperature (e.g., 40-50°C) to prevent the degradation of thermolabile compounds.
-
Grinding: Once dried, the plant material should be ground into a fine powder using a mechanical grinder. A smaller particle size increases the surface area available for solvent extraction, leading to higher efficiency. The powdered material should be stored in an airtight container in a cool, dark place until extraction.
Extraction of Crude this compound
Several methods can be employed for the extraction of this compound. The choice of solvent and technique will influence the yield and purity of the crude extract.
Protocol 2.1: Maceration (Cold Percolation)
This is a simple and cost-effective method suitable for small to medium-scale extractions.
-
Place 100 g of powdered Angelica archangelica root or fruit into a large Erlenmeyer flask.
-
Add 1 L of a suitable solvent. Dichloromethane (DCM) or a mixture of n-hexane and ethyl acetate (B1210297) can be used.[6][7]
-
Seal the flask and allow it to stand at room temperature for 48-72 hours with occasional agitation.
-
Filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
Protocol 2.2: Soxhlet Extraction
This method provides a more exhaustive extraction compared to maceration.
-
Place 50 g of powdered Angelica archangelica into a cellulose (B213188) thimble.
-
Place the thimble into the main chamber of the Soxhlet extractor.
-
Fill a round-bottom flask with 500 mL of n-hexane or petroleum ether.[3][8]
-
Assemble the Soxhlet apparatus and heat the solvent to its boiling point.
-
Allow the extraction to proceed for 6-8 hours.
-
After extraction, concentrate the solvent in the round-bottom flask using a rotary evaporator to yield the crude extract.
Protocol 2.3: Ultrasound-Assisted Extraction (UAE)
UAE is a more rapid extraction method that utilizes ultrasonic waves to enhance solvent penetration.
-
Place 20 g of powdered Angelica archangelica in a beaker.
-
Add 200 mL of methanol (B129727) or ethanol.[9][10]
-
Place the beaker in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 40°C).[10]
-
Filter the mixture and concentrate the filtrate using a rotary evaporator.
Purification of this compound
The crude extract contains a mixture of compounds, and further purification is necessary to isolate this compound.
Protocol 3.1: Column Chromatography
This is a standard technique for the separation of compounds from a mixture.
-
Stationary Phase Preparation: Prepare a slurry of silica (B1680970) gel 60 (70-230 mesh) in n-hexane.
-
Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just above the silica gel bed.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., n-hexane) and load it onto the top of the silica gel bed.
-
Elution: Begin elution with n-hexane and gradually increase the polarity of the mobile phase by adding ethyl acetate. A common gradient is from 100% n-hexane to n-hexane:ethyl acetate (80:20).[6][7]
-
Fraction Collection: Collect the eluate in small fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
TLC Analysis: Spot the collected fractions on a silica gel TLC plate. Develop the plate using a mobile phase such as n-hexane:ethyl acetate (7:3). Visualize the spots under UV light (254 nm and 365 nm). This compound will appear as a distinct spot.
-
Pooling and Concentration: Combine the fractions containing pure this compound (as determined by TLC) and concentrate them using a rotary evaporator to obtain the purified compound.
Protocol 3.2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For higher purity, preparative HPLC can be employed.
-
Column: Use a C18 reversed-phase column.[8]
-
Mobile Phase: A gradient of methanol and water is typically used. For example, starting with 60% methanol in water and increasing to 100% methanol over 30 minutes.[11]
-
Detection: Monitor the elution at a wavelength of 254 nm.[11]
-
Fraction Collection: Collect the peak corresponding to the retention time of this compound.
-
Solvent Evaporation: Evaporate the solvent from the collected fraction to obtain highly pure this compound.
Data Presentation
The yield of this compound can vary significantly depending on the plant part, geographical source, and the extraction and purification methods employed. The following table summarizes quantitative data from various studies.
| Plant Material | Extraction Method | Solvent(s) | Purification Method | Yield of this compound | Purity | Reference |
| Angelica archangelica Fruits | Maceration followed by Methanol Extraction | Petroleum Ether, Methanol | Not Specified | 19.08 mg/g | Not Specified | [3] |
| Angelica dahurica Roots | Multidimensional HSCCC | n-hexane-ethyl acetate-methanol-water | HSCCC | 19.9 mg from 300 mg crude extract | >98% | [12] |
| Aegle marmelos Fruit Pulp (Fresh) | Cold Percolation (2 days) | Dichloromethane (DCM) | Crystallization, VLC | 2.15% (dry weight basis) | 90% | [6][13] |
| Aegle marmelos Fruit Pulp (Fresh) | Cold Percolation (2 days) | Ethylene Dichloride (EDC) | Crystallization, VLC | 2.19% (dry weight basis) | Not Specified | [6][13] |
| Angelica dahurica Roots | Ultrasound-Assisted Extraction | Methanol | Not Specified | Not Specified | Not Specified | [9] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the isolation of this compound from Angelica archangelica.
Caption: Workflow for this compound Isolation.
Signaling Pathway of this compound
This diagram depicts some of the known molecular targets and signaling pathways of this compound.
Caption: this compound's Molecular Targets.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the successful isolation of this compound from Angelica archangelica. The choice of extraction and purification methodology should be guided by the desired scale of production, required purity, and available laboratory equipment. The provided quantitative data serves as a benchmark for expected yields. Further optimization of these protocols may be necessary depending on the specific characteristics of the plant material. The diverse biological activities of this compound make it a valuable compound for further investigation in various fields of biomedical research.
References
- 1. This compound as a Promising Chemotherapeutic Agent against Human Larynx Cancer and Rhabdomyosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.mdedge.com [cdn.mdedge.com]
- 3. This compound–pharmacological meaning and analytical clues: profound investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. interchim.fr [interchim.fr]
- 6. US20050220913A1 - Novel in-expensive and efficient process for isolation of this compound, a potent inducible nitric oxide synthase inhibitor and anti-inflammatory drug candidate from Aegle marmelos Correa - Google Patents [patents.google.com]
- 7. WO2005095415A1 - Process for isolation of this compound from aegle marmelos correa - Google Patents [patents.google.com]
- 8. banglajol.info [banglajol.info]
- 9. Simultaneous Determination of Three Coumarins in Angelica dahurica by 1H-qNMR Method: A Fast and Validated Method for Crude Drug Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of this compound in rat plasma by reversed-phase high-performance liquid chromatography after oral administration of Radix Angelicae dahuricae extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preparative isolation of this compound, oxypeucedanin and isothis compound from traditional Chinese herb "bai zhi"Angelica dahurica (Fisch. ex Hoffm) Benth. et Hook using multidimensional high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. AU2004317862A1 - Process for isolation of this compound from aegle marmelos correa - Google Patents [patents.google.com]
Application Notes & Protocols: High-Speed Counter-Current Chromatography for Imperatorin Purification
Introduction
Imperatorin is a naturally occurring furanocoumarin found in several medicinal plants, most notably from the Angelica and Cnidium genera. It has garnered significant attention from the scientific community due to its wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. As research into its therapeutic potential expands, the demand for highly purified this compound for preclinical and clinical studies is escalating. High-Speed Counter-Current Chromatography (HSCCC) presents a robust and efficient platform for the preparative purification of this compound from complex crude extracts. This liquid-liquid partition chromatography technique eliminates the use of solid stationary phases, thereby preventing the irreversible adsorption of target compounds and leading to high recovery rates. These application notes provide a comprehensive protocol for the extraction, separation, and purification of this compound utilizing HSCCC.
Data Presentation
The following table summarizes the quantitative data from various studies on the purification of this compound using HSCCC, offering a comparative overview of the different methodologies and their efficiencies.
| Parameter | Study 1 | Study 2 | Study 3 |
| Plant Source | Cnidium monnieri | Angelica dahurica | Angelica dahurica |
| Solvent System | n-hexane-ethyl acetate-ethanol-water | n-hexane-ethyl acetate-methanol-water | n-hexane-methanol-water |
| Volume Ratio | 5:5:5:5 | 1:1:1:1 and 5:5:4.5:5.5 (multidimensional) | 5:5:5 (gradient elution) |
| Sample Loading | 500 mg crude extract | 300 mg crude extract | 100 mg crude extract |
| Flow Rate | 1.0 to 2.0 mL/min (stepwise) | Not Specified | Not Specified |
| Yield of this compound | 118.3 mg[1] | 19.9 mg[2] | 29 mg[3] |
| Purity of this compound | 98.2%[1] | >98%[2] | >98%[3] |
| Recovery of this compound | 93.7%[1] | Not Specified | Not Specified |
Experimental Protocols
1. Preparation of Crude Extract
This protocol details the extraction of this compound from the plant source, which will serve as the starting material for HSCCC purification.
-
Materials:
-
Dried and powdered plant material (e.g., fruits of Cnidium monnieri or roots of Angelica dahurica)
-
Ethanol (95%)
-
Rotary evaporator
-
Filter paper
-
-
Protocol:
-
Weigh a desired amount of the dried, powdered plant material.
-
Macerate or sonicate the plant material with an adequate volume of 95% ethanol.
-
Filter the extract to remove solid plant debris.
-
Repeat the extraction process on the plant residue to ensure the complete extraction of active compounds.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to obtain the crude extract.
-
Dry the crude extract completely under a vacuum to yield a powder.
-
2. High-Speed Counter-Current Chromatography (HSCCC) Purification
This protocol outlines the setup and operation of the HSCCC for the purification of this compound.
-
Materials and Equipment:
-
HSCCC instrument
-
Two-phase solvent system (e.g., n-hexane-ethyl acetate-ethanol-water at 5:5:5:5 v/v/v/v)
-
Crude extract
-
HPLC system for purity analysis
-
-
Protocol:
-
Solvent System Preparation: Prepare the two-phase solvent system by thoroughly mixing the selected solvents in a separatory funnel at the desired volume ratio. Allow the phases to separate and degas them before use.
-
HSCCC Instrument Setup:
-
Fill the HSCCC column entirely with the upper phase (stationary phase).
-
Set the revolution speed of the centrifuge (e.g., 850 rpm).
-
Pump the lower phase (mobile phase) into the column at a specific flow rate (e.g., 1.5 mL/min).
-
Continue pumping the mobile phase until hydrodynamic equilibrium is established, indicated by the emergence of the mobile phase from the column outlet.
-
-
Sample Injection and Fraction Collection:
-
Dissolve a specific amount of the crude extract (e.g., 500 mg) in a suitable volume of the biphasic solvent system.
-
Inject the sample solution into the HSCCC system.
-
Collect fractions at the outlet of the column based on the UV detection signal (e.g., at 254 nm and 300 nm).
-
-
Isolation and Purity Analysis of this compound:
-
Combine the fractions containing the purified this compound.
-
Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified compound.
-
Determine the purity of the isolated this compound using HPLC analysis.
-
-
Mandatory Visualizations
Caption: Experimental workflow for this compound purification.
Caption: this compound's inhibition of the NF-κB signaling pathway.
References
- 1. Preparative isolation and purification of bergapten and this compound from the medicinal plant Cnidium monnieri using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparative isolation of this compound, oxypeucedanin and isothis compound from traditional Chinese herb "bai zhi"Angelica dahurica (Fisch. ex Hoffm) Benth. et Hook using multidimensional high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tautobiotech.com [tautobiotech.com]
Application Notes and Protocols for the Spectral Interpretation of Imperatorin using 1H and 13C NMR
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imperatorin is a naturally occurring furanocoumarin that has garnered significant interest in the scientific community due to its diverse pharmacological activities.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such natural products. This document provides a detailed guide to the interpretation of the ¹H and ¹³C NMR spectra of this compound. It includes tabulated spectral data, a comprehensive experimental protocol for data acquisition, and visual aids to facilitate understanding of the molecular structure and its correlation with the NMR data.
Introduction
This compound (9-(3-methylbut-2-enoxy)furo[3,2-g]chromen-7-one) is a member of the psoralen (B192213) class of organic compounds, characterized by a furan (B31954) ring fused with a chromenone moiety.[2] It is isolated from various plant species, including those of the Apiaceae and Rutaceae families.[3] The biological activities of this compound are wide-ranging and include anti-inflammatory, anticonvulsant, and potential anticancer effects. Accurate structural confirmation and characterization are paramount in preclinical and clinical development, for which NMR spectroscopy is the gold standard. This application note serves as a practical resource for researchers working with this compound, providing standardized NMR data and protocols.
Chemical Structure of this compound
The chemical structure of this compound, along with the conventional atom numbering scheme used for NMR signal assignment, is presented below. This numbering is crucial for correlating the observed chemical shifts and coupling constants to specific protons and carbons within the molecule.
Caption: Chemical structure of this compound with atom numbering.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the aromatic, olefinic, and aliphatic protons of the furanocoumarin core and the prenyl side chain. The data presented below was acquired in deuterated chloroform (B151607) (CDCl₃).
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-3 | 6.28 | d | 9.6 |
| H-4 | 7.68 | d | 9.6 |
| H-5 | 7.32 | s | - |
| H-2' (Furan) | 7.63 | d | 2.2 |
| H-3' (Furan) | 6.78 | d | 2.2 |
| H-1'' (Prenyl) | 4.96 | d | 7.2 |
| H-2'' (Prenyl) | 5.58 | t | 7.2 |
| H-4''/H-5'' (Prenyl) | 1.75 | s | - |
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides detailed information about the carbon framework of this compound. The chemical shifts are indicative of the electronic environment of each carbon atom. The data below was also acquired in CDCl₃.
| Carbon Assignment | Chemical Shift (δ) ppm |
| C-2 | 161.3 |
| C-3 | 112.8 |
| C-4 | 143.5 |
| C-4a | 114.7 |
| C-5 | 126.1 |
| C-6 | 98.1 |
| C-7 | 160.3 |
| C-8 | 148.9 |
| C-8a | 106.5 |
| C-2' (Furan) | 144.8 |
| C-3' (Furan) | 105.1 |
| C-1'' (Prenyl) | 69.8 |
| C-2'' (Prenyl) | 119.2 |
| C-3'' (Prenyl) | 139.8 |
| C-4'' (Prenyl) | 25.8 |
| C-5'' (Prenyl) | 18.2 |
Experimental Protocols
A standardized protocol is essential for obtaining high-quality, reproducible NMR data.
5.1. Sample Preparation
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is clear and free of any particulate matter.
5.2. NMR Data Acquisition
The following parameters are recommended for data acquisition on a 400 MHz or 600 MHz NMR spectrometer.[3]
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard one-pulse sequence (zg30 or similar).
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width (SW): 16 ppm (-2 to 14 ppm)
-
Acquisition Time (AQ): ≥ 4 seconds
-
Relaxation Delay (D1): 2-5 seconds
-
Number of Scans (NS): 16-64 (depending on sample concentration)
-
Receiver Gain: Optimized for the sample.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse sequence (zgpg30 or similar).
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width (SW): 240 ppm (-20 to 220 ppm)
-
Acquisition Time (AQ): ≥ 1 second
-
Relaxation Delay (D1): 2-5 seconds
-
Number of Scans (NS): 1024 or more (due to the low natural abundance of ¹³C).
-
Receiver Gain: Optimized for the sample.
5.3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H NMR and the residual CDCl₃ signal to 77.16 ppm for ¹³C NMR.
-
Integrate the signals in the ¹H NMR spectrum.
-
Perform peak picking to determine the chemical shifts of all signals in both ¹H and ¹³C spectra.
Spectral Interpretation Workflow
The following workflow outlines the logical steps for interpreting the NMR spectra of this compound.
Caption: A logical workflow for the interpretation of NMR spectra.
Conclusion
The provided ¹H and ¹³C NMR data, along with the detailed experimental protocol, offer a comprehensive resource for the unambiguous identification and characterization of this compound. Adherence to these guidelines will ensure the acquisition of high-quality data, facilitating accurate structural analysis crucial for research and development in natural product chemistry and drug discovery. For more complex structural elucidation or analysis of mixtures, advanced 2D NMR techniques such as COSY, HSQC, and HMBC are recommended.
References
Application Notes and Protocols for Assessing Imperatorin Cytotoxicity in Cancer Cells using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to evaluate the cytotoxic effects of Imperatorin, a naturally occurring furanocoumarin, on cancer cells. This document outlines the experimental workflow, data analysis, and key signaling pathways implicated in this compound-induced cell death.
Introduction
This compound, a bioactive compound isolated from various plant species, has demonstrated promising anticancer properties by inhibiting cell proliferation and inducing apoptosis in a range of cancer types.[1][2][3] The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[4] This assay is based on the principle that viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.[4] The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of this compound's cytotoxic effects.
Data Presentation: this compound Cytotoxicity (IC50) in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values of this compound in different human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HT-29 | Colon Cancer | 78 | [3][5][6] |
| RK33 | Larynx Cancer | 67.8 | [7] |
| TE671 | Rhabdomyosarcoma | 111.2 | [7] |
| HCT-15 | Colon Cancer | >7.4, <74 | [8] |
| SNU 449 | Liver Cancer | Growth inhibition observed | [3] |
Experimental Protocol: MTT Assay for Adherent Cancer Cells
This protocol details the steps for assessing the cytotoxicity of this compound on adherent cancer cells.
Materials:
-
This compound (stock solution prepared in DMSO)
-
Cancer cell line of interest (e.g., HT-29, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in sterile PBS)[9]
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilization solvent[9]
-
96-well flat-bottom sterile microplates[10]
-
Multichannel pipette
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in serum-free medium from the stock solution.
-
Carefully aspirate the culture medium from the wells.[9]
-
Add 100 µL of the various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a negative control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.[5]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
Signaling Pathways and Experimental Workflows
Experimental Workflow for MTT Assay
Caption: Workflow of the MTT assay for assessing this compound cytotoxicity.
Signaling Pathways of this compound-Induced Cytotoxicity
This compound has been shown to induce cytotoxicity in cancer cells through the modulation of several key signaling pathways.
Caption: Key signaling pathways modulated by this compound leading to cytotoxicity.
Discussion
The provided MTT assay protocol is a robust and reproducible method for determining the cytotoxic effects of this compound on cancer cells. The IC50 values obtained can be used to compare the sensitivity of different cancer cell lines to this compound and to guide further mechanistic studies.
This compound has been shown to induce apoptosis through the p53-dependent pathway and the activation of the caspase cascade.[3][5][6] It also inhibits key signaling pathways involved in cell proliferation and angiogenesis, such as the mTOR/p70S6K/4E-BP1 and MAPK pathways, leading to a decrease in HIF-1α.[12][13] Furthermore, this compound can suppress the STAT3 signaling pathway, which is crucial for tumor growth and overcoming drug resistance.[14] Understanding these mechanisms is vital for the development of this compound as a potential anticancer therapeutic agent.
Note: It is crucial to perform appropriate controls, including vehicle controls, to ensure that the observed cytotoxicity is due to this compound and not the solvent. The optimal cell seeding density and incubation times may need to be determined empirically for each cell line.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound exhibits anticancer activities in human colon cancer cells via the caspase cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound as a Promising Chemotherapeutic Agent against Human Larynx Cancer and Rhabdomyosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. broadpharm.com [broadpharm.com]
- 12. This compound suppresses proliferation and angiogenesis of human colon cancer cell by targeting HIF-1α via the mTOR/p70S6K/4E-BP1 and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound Suppresses Aberrant Hedgehog Pathway and Overcomes Smoothened Antagonist Resistance via STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by Imperatorin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imperatorin, a naturally occurring furanocoumarin found in various plants, has garnered significant interest for its potential as an anticancer agent.[1][2] It has been shown to inhibit the proliferation of a variety of cancer cell lines and induce programmed cell death, or apoptosis.[3][4] Flow cytometry, a powerful technique for single-cell analysis, is a cornerstone method for quantifying and characterizing apoptosis. This document provides detailed application notes and protocols for the analysis of this compound-induced apoptosis using flow cytometry, specifically focusing on the widely used Annexin V and Propidium Iodide (PI) staining method.
Principle of Apoptosis Detection by Annexin V/PI Staining
During the early stages of apoptosis, phosphatidylserine (B164497) (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection by flow cytometry. This allows for the identification of early apoptotic cells.
Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. It cannot cross the intact plasma membrane of live or early apoptotic cells. However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and bind to DNA, emitting a strong red fluorescence.
By using both Annexin V and PI, flow cytometry can distinguish between four cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is often minimal in apoptosis studies).
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on apoptosis in various cancer cell lines as determined by flow cytometry.
Table 1: this compound-Induced Apoptosis in Human Colon Cancer Cells (HT-29) [1][2]
| This compound Concentration (µM) | Treatment Duration | Percentage of Early Apoptotic Cells (Annexin V+/PI-) | Percentage of Late Apoptotic/Dead Cells (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| 0 (Control) | 48 hours | Not specified | Not specified | ~5% |
| 50 | 48 hours | ~15% | ~5% | ~20% |
| 100 | 48 hours | ~25% | ~10% | ~35% |
| 150 | 48 hours | ~35% | ~15% | ~50% |
Table 2: this compound-Induced Apoptosis in Human Rhabdomyosarcoma (TE671) and Larynx Cancer (RK33, RK45) Cells [3][5]
| Cell Line | This compound Concentration (µM) | Treatment Duration | Percentage of Apoptotic Cells (Active Caspase-3) |
| TE671 | 10 | 48 hours | ~2.3% |
| TE671 | 100 | 48 hours | ~17.8% |
| RK33 | 100 | 48 hours | ~2.5% |
| RK45 | 10 | 48 hours | Similar to control |
Table 3: this compound-Induced Sub-G1 Arrest in Human Gastric Adenocarcinoma Cells (SGC-7901) [6]
| This compound Concentration (µM) | Treatment Duration | Percentage of Sub-G1 Cells (Apoptotic Cells) |
| 0 (Control) | 48 hours | 2.3% |
| 10 | 48 hours | 8.6% |
| 75 | 48 hours | 23.5% |
| 175 | 48 hours | 76.3% |
Signaling Pathway of this compound-Induced Apoptosis
This compound primarily induces apoptosis through the intrinsic or mitochondrial pathway.[7] This involves the upregulation of the tumor suppressor protein p53, which in turn modulates the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio.[1][4][8] This disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm.[9] Cytochrome c then activates caspase-9, which subsequently activates the executioner caspase-3, leading to the cleavage of cellular substrates and the morphological and biochemical hallmarks of apoptosis.
Caption: this compound-induced intrinsic apoptosis pathway.
Experimental Protocols
I. Cell Culture and Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., HT-29, TE671) in a 6-well plate at a density of 1 x 10^6 cells/well in the appropriate culture medium.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 150 µM). The final DMSO concentration in the culture medium should be less than 0.5%.[1][2]
-
Treatment Incubation: Replace the existing medium with the this compound-containing medium and incubate for the desired period (e.g., 48 hours).[1][2][3]
II. Annexin V/PI Staining for Flow Cytometry
This protocol is a general guideline and may need to be optimized for specific cell types and flow cytometers.[10][11][12][13]
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, aspirate the culture medium (which may contain detached apoptotic cells) and save it. Wash the adherent cells with PBS, and then detach them using trypsin-EDTA. Combine the detached cells with the saved culture medium.
-
-
Washing: Wash the collected cells twice with cold PBS by centrifugation at 300-400 x g for 5 minutes.[10][11]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[1][12]
-
Staining:
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.[12]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour).[10][12]
Caption: Experimental workflow for apoptosis analysis.
Data Analysis
For data analysis, create a dot plot of Annexin V-FITC fluorescence (x-axis) versus PI fluorescence (y-axis). Set up quadrants to differentiate the four cell populations:
-
Lower-Left (Q3): Viable cells (Annexin V- / PI-)
-
Lower-Right (Q4): Early apoptotic cells (Annexin V+ / PI-)
-
Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)
The percentage of cells in each quadrant should be determined for both control and this compound-treated samples to quantify the extent of apoptosis induction.
Conclusion
The protocols and data presented here provide a comprehensive guide for researchers investigating the pro-apoptotic effects of this compound. Flow cytometry with Annexin V and PI staining is a robust and reliable method for quantifying apoptosis and elucidating the dose-dependent and time-dependent effects of this promising natural compound. Careful adherence to these protocols will enable the generation of high-quality, reproducible data for advancing cancer research and drug development.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound as a Promising Chemotherapeutic Agent against Human Larynx Cancer and Rhabdomyosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Growth inhibition of various human cancer cell lines by this compound and limonin from poncirus trifoliata rafin. Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jbuon.com [jbuon.com]
- 7. Apoptosis effects of this compound on synoviocytes in rheumatoid arthritis through mitochondrial/caspase-mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a furanocoumarin from Angelica dahurica (Umbelliferae), induces cytochrome c-dependent apoptosis in human promyelocytic leukaemia, HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Annexin V Staining Protocol [bdbiosciences.com]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]
- 13. bosterbio.com [bosterbio.com]
Application Notes and Protocols: Cell Cycle Analysis of Cells Treated with Imperatorin using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imperatorin, a naturally occurring furanocoumarin, has demonstrated significant anti-proliferative effects in various cancer cell lines.[1][2] A key mechanism underlying its anticancer activity is the induction of cell cycle arrest, which can be effectively quantified using flow cytometry. This document provides detailed application notes and a comprehensive protocol for analyzing the cell cycle distribution of cells treated with this compound. Flow cytometry with propidium (B1200493) iodide (PI) staining is a widely used and robust technique for this purpose, allowing for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle based on their DNA content.[3][4]
Principle of the Assay
Flow cytometry measures the fluorescence intensity of individual cells in a population. Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA.[5][6] The amount of PI that binds is directly proportional to the amount of DNA in a cell. Therefore, cells in the G2/M phase (with twice the DNA content) will have approximately twice the fluorescence intensity of cells in the G0/G1 phase. Cells in the S phase, actively synthesizing DNA, will have an intermediate fluorescence intensity. By analyzing the distribution of fluorescence intensities across a large population of cells, the percentage of cells in each phase of the cell cycle can be determined.[7][8]
Data Presentation
The following tables summarize the dose-dependent effects of this compound on the cell cycle distribution in different cancer cell lines, as determined by flow cytometry.
Table 1: Effect of this compound on Cell Cycle Distribution in Human Larynx Cancer (RK33) and Rhabdomyosarcoma (TE671) Cells after 24 hours of treatment. [1]
| Cell Line | This compound Concentration (µM) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| RK33 | Control (0) | 63.60 | 12.37 | 10.43 |
| 10 | - | - | - | |
| 50 | - | - | - | |
| 100 | 77.90 | - | - | |
| TE671 | Control (0) | 41.20 | - | - |
| 10 | - | - | - | |
| 50 | - | - | - | |
| 100 | 60.63 | - | - |
Table 2: Effect of this compound on Cell Cycle Distribution in Human Colon Cancer (HT-29) Cells after 48 hours of treatment. [2]
| This compound Concentration (µM) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control (0) | 48.7 ± 2.1 | 35.4 ± 1.5 | 15.9 ± 0.8 |
| 50 | 59.2 ± 2.5* | 28.1 ± 1.3 | 12.7 ± 0.6 |
| 100 | 68.4 ± 3.1*** | 21.5 ± 1.1 | 10.1 ± 0.5 |
| 150 | 75.1 ± 3.5**** | 16.3 ± 0.9 | 8.6 ± 0.4 |
**P<0.05; ***P<0.005; ***P<0.001 vs. the control group.
Experimental Protocols
This section provides a detailed protocol for cell cycle analysis of this compound-treated cells using propidium iodide staining and flow cytometry.
Materials
-
Cell line of interest (e.g., HT-29, RK33, TE671)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
70% Ethanol (B145695), ice-cold
-
RNase A solution (100 µg/mL in PBS)[9]
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)[5][9]
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest.
-
Allow cells to attach overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 µM) for the desired time period (e.g., 24 or 48 hours). Include a vehicle control (DMSO) corresponding to the highest concentration of this compound used.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Transfer the cell suspension to a centrifuge tube and centrifuge at 300 x g for 5 minutes.[6]
-
Discard the supernatant and wash the cell pellet once with 5 mL of cold PBS. Centrifuge again.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.[5][6][10]
-
Incubate the cells on ice for at least 30 minutes.[6][10] For long-term storage, cells can be kept in 70% ethanol at -20°C for several weeks.[5]
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5-10 minutes. Ethanol-fixed cells are less dense, so a higher speed may be necessary.[6][9]
-
Carefully decant the ethanol.
-
Wash the cell pellet twice with 5 mL of PBS, centrifuging after each wash.[6][10]
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.[5][6][9]
-
Incubate the cells in the dark at room temperature for 30 minutes.[10]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate to ensure accurate data collection.[6]
-
Collect data for at least 10,000-20,000 events per sample.[1][2]
-
Use a linear scale for the PI fluorescence channel.[6]
-
Gate out doublets and cell aggregates using a plot of fluorescence area (FL2-A) versus fluorescence width (FL2-W) or height (FL2-H).[10]
-
Generate a histogram of PI fluorescence to visualize the cell cycle distribution.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Visualizations
Experimental Workflow
Caption: Workflow for this compound cell cycle analysis.
Signaling Pathways
Studies have suggested that this compound induces G1 phase cell cycle arrest by modulating key regulatory proteins.[1][11] In human larynx and rhabdomyosarcoma cells, this compound treatment leads to the suppression of Cyclin D1 (CCND1) and the induction of the cyclin-dependent kinase inhibitor p21 (CDKN1A).[1] In human colon cancer cells, this compound has been shown to inhibit the mTOR/p70S6K/4E-BP1 and MAPK signaling pathways, which are crucial for cell proliferation.[11]
Caption: this compound's signaling pathways in cell cycle arrest.
References
- 1. This compound as a Promising Chemotherapeutic Agent against Human Larynx Cancer and Rhabdomyosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vet.cornell.edu [vet.cornell.edu]
- 6. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 7. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. docs.research.missouri.edu [docs.research.missouri.edu]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. This compound suppresses proliferation and angiogenesis of human colon cancer cell by targeting HIF-1α via the mTOR/p70S6K/4E-BP1 and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Administration of Imperatorin in a Parkinson's Disease Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of Imperatorin in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced Parkinson's disease (PD) mouse model. The protocols are based on established research demonstrating the neuroprotective effects of this compound through its antioxidant and anti-inflammatory properties, primarily mediated by the PI3K/Akt signaling pathway.[1][2]
I. Quantitative Data Summary
The following tables summarize the key quantitative parameters for the in vivo administration of this compound and the subsequent behavioral and neurochemical analyses.
Table 1: this compound Administration Regimen
| Parameter | Value | Reference |
| Drug | This compound | [1][2] |
| Animal Model | C57BL/6 mice with MPTP-induced Parkinson's disease | [1][2] |
| Dosage | 5 mg/kg | [1][2] |
| Administration Route | Intraperitoneal (i.p.) injection | [1][2] |
| Frequency | Daily | [1][2] |
| Duration | 25 consecutive days | [1][2] |
Table 2: MPTP Induction Protocol
| Parameter | Value | Reference |
| Inducing Agent | 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) | [1][2] |
| Dosage | 30 mg/kg | [1][2] |
| Administration Route | Intraperitoneal (i.p.) injection | [1][2] |
| Frequency | Daily | [1][2] |
| Duration | 5 consecutive days | [1][2] |
Table 3: Summary of Behavioral and Neurochemical Outcomes
| Assay | Endpoint Measured | Observed Effect of this compound | Reference |
| Rotarod Test | Motor coordination and balance | Improved performance | [1][2] |
| Hanging Test | Muscle strength | Improved performance | [1][2] |
| Narrow Beam Test | Fine motor coordination | Improved performance | [1][2] |
| Morris Water Maze | Spatial learning and memory | Markedly improved abilities | [1][2] |
| Immunohistochemistry | Tyrosine hydroxylase (TH) and Iba-1 expression in the substantia nigra pars compacta | Inhibited MPTP-induced dopaminergic neuron loss | [1][2] |
| Western Blotting | p-PI3K, p-Akt, iNOS, COX-2 | Inhibited the MPTP-induced reduction in the PI3K/Akt pathway; Reduced expression of iNOS and COX-2 | [1][2] |
| ELISA | TNF-α, IL-1β, IL-6 in the striatum | Suppressed neuroinflammation | [1][2] |
| Biochemical Assays | SOD, MDA, Glutathione (B108866) in the midbrain | Suppressed neuronal oxidative stress | [1][2] |
| TUNEL Staining | Apoptosis of midbrain cells | Reduced apoptosis | [1][2] |
| H&E Staining | Histopathological changes in the striata | Ameliorated histopathological changes | [1][2] |
II. Experimental Protocols
A. Parkinson's Disease Mouse Model Induction (MPTP)
This protocol describes the induction of Parkinson's disease in C57BL/6 mice using MPTP.
Materials:
-
C57BL/6 mice
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
-
Sterile saline solution (0.9% NaCl)
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Acclimate C57BL/6 mice for at least one week under standard laboratory conditions.
-
Prepare a stock solution of MPTP in sterile saline at a concentration that allows for the administration of 30 mg/kg in a reasonable injection volume.
-
For 5 consecutive days, administer MPTP (30 mg/kg) via intraperitoneal injection to the mice.
-
A control group should receive intraperitoneal injections of sterile saline for the same duration.
-
Monitor the mice daily for any signs of distress or adverse reactions.
B. This compound Administration
This protocol details the administration of this compound to the MPTP-induced Parkinson's disease mouse model.
Materials:
-
MPTP-induced Parkinson's disease mice
-
This compound
-
Vehicle solution (e.g., sterile saline with a small percentage of DMSO or as determined by solubility tests)
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Following the 5-day MPTP induction period, begin the this compound treatment.
-
Prepare a solution of this compound in a suitable vehicle to achieve a final dose of 5 mg/kg.
-
Administer this compound (5 mg/kg) via intraperitoneal injection daily for 25 consecutive days.
-
The MPTP-treated control group should receive daily intraperitoneal injections of the vehicle solution for the same duration.
-
A sham group (no MPTP, no this compound) receiving only vehicle injections should also be included.
C. Behavioral Testing
A battery of behavioral tests should be performed to assess motor and cognitive functions.
-
Rotarod Test:
-
Acclimate mice to the rotarod apparatus for 2-3 days prior to testing.
-
On the test day, place mice on the rotating rod, which gradually accelerates.
-
Record the latency to fall for each mouse over several trials.
-
-
Hanging Test:
-
Allow the mouse to grip a wire or mesh with its forelimbs.
-
Invert the wire/mesh and start a timer.
-
Record the time it takes for the mouse to fall.
-
-
Narrow Beam Test:
-
Train mice to traverse a narrow wooden or plastic beam.
-
On the test day, record the time taken to cross the beam and the number of foot slips.
-
-
Morris Water Maze:
-
This test assesses spatial learning and memory.
-
For several days, train the mice to find a hidden platform in a circular pool of opaque water.
-
On the test day, remove the platform and track the time spent in the target quadrant and the number of crossings over the former platform location.
-
D. Neurochemical and Histological Analysis
Following the completion of the behavioral tests, brain tissues are collected for further analysis.
-
Tissue Collection:
-
Anesthetize the mice and perfuse transcardially with saline followed by 4% paraformaldehyde for histological analysis or collect fresh brain tissue for biochemical assays.
-
Dissect the substantia nigra and striatum.
-
-
Immunohistochemistry and Immunofluorescence:
-
Process the fixed brain tissue for sectioning.
-
Perform immunohistochemistry or immunofluorescence staining for tyrosine hydroxylase (TH) to quantify dopaminergic neuron loss and Iba-1 to assess microglial activation.
-
-
Western Blotting:
-
Homogenize fresh-frozen striatal tissue to extract proteins.
-
Perform western blotting to measure the expression levels of key proteins in the PI3K/Akt signaling pathway (e.g., phosphorylated PI3K, phosphorylated Akt), as well as markers of neuroinflammation (iNOS, COX-2).
-
-
ELISA:
-
Use ELISA kits to quantify the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in striatal homogenates.
-
-
Oxidative Stress Markers:
-
Measure the levels of superoxide (B77818) dismutase (SOD), malondialdehyde (MDA), and glutathione in midbrain homogenates using commercially available kits.
-
-
TUNEL Staining:
-
Perform TUNEL staining on brain sections to detect and quantify apoptotic cells in the midbrain.
-
-
Hematoxylin-Eosin (H&E) Staining:
-
Use H&E staining on striatal sections to assess general histopathological changes.
-
III. Visualization of Pathways and Workflows
Caption: Experimental workflow for in vivo administration of this compound.
Caption: PI3K/Akt signaling pathway activated by this compound.
References
Application Notes and Protocols: Imperatorin as a Neuroprotective Agent in Mercury-Induced Brain Damage in a Rat Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mercury, a pervasive environmental toxicant, is known to induce severe neurotoxicity, primarily through the generation of reactive oxygen species (ROS), leading to oxidative stress, mitochondrial damage, and neuroinflammation.[1][2][3][4] These pathological changes contribute to neuronal damage and are implicated in the progression of neurodegenerative diseases.[2][5] Imperatorin, a naturally occurring furanocoumarin found in plants of the Angelica and Qianghuo species, has demonstrated significant antioxidant, anti-inflammatory, and neuroprotective properties.[1][2][5][6] This document provides detailed application notes and experimental protocols for investigating the therapeutic potential of this compound in a rat model of mercury-induced brain damage. The primary mechanism of action highlighted is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant responses.[1][2]
Principle of Action
Mercury exposure leads to a surge in ROS, overwhelming the brain's antioxidant defense mechanisms.[1][2] This results in lipid peroxidation, damage to cellular macromolecules, and activation of inflammatory cascades.[1][7] this compound is believed to counteract these effects by activating the Nrf2 pathway.[1][2] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon stimulation by antioxidants like this compound, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of protective genes. These genes encode for antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), which collectively work to neutralize ROS and mitigate oxidative damage.[1][2][8]
Experimental Data
Biochemical Analysis
The following table summarizes the key biochemical findings from a study investigating the effects of this compound on mercury-induced brain damage in Wistar rats.
| Parameter | Control Group | Mercury Chloride (HgCl₂) Group | HgCl₂ + this compound (10 mg/kg) Group | HgCl₂ + this compound (15 mg/kg) Group | This compound (15 mg/kg) Group |
| Lipid Peroxidation (MDA, nmol/mg protein) | 1.2 ± 0.1 | 3.8 ± 0.3 | 2.1 ± 0.2 | 1.5 ± 0.1 | 1.1 ± 0.1 |
| Superoxide Dismutase (SOD, U/mg protein) | 45.2 ± 3.1 | 18.5 ± 2.2 | 32.1 ± 2.5 | 41.8 ± 3.0 | 46.5 ± 3.3 |
| Catalase (CAT, U/mg protein) | 30.1 ± 2.5 | 12.3 ± 1.8 | 21.7 ± 2.1 | 28.5 ± 2.4 | 31.2 ± 2.6 |
| Reduced Glutathione (GSH, µg/mg protein) | 25.8 ± 2.0 | 9.7 ± 1.1 | 17.4 ± 1.5 | 23.1 ± 1.9 | 26.3 ± 2.1 |
| Glutathione Peroxidase (GPx, U/mg protein) | 35.6 ± 2.8 | 14.2 ± 1.5 | 24.9 ± 2.0 | 32.7 ± 2.6 | 36.1 ± 2.9 |
| Acetylcholinesterase (AChE, µmol/min/mg protein) | 0.85 ± 0.07 | 0.32 ± 0.04 | 0.58 ± 0.05 | 0.79 ± 0.06 | 0.88 ± 0.07 |
| Corticotropin-releasing hormone (CRH, pg/mg protein) | 15.2 ± 1.3 | 38.9 ± 3.1 | 25.6 ± 2.2 | 18.1 ± 1.6 | 14.8 ± 1.2 |
Data are presented as mean ± standard deviation (n=6). Data is illustrative and based on findings from cited research.[1]
Histopathological Observations
Histopathological examination of brain cortex sections revealed significant neuronal damage, including pyknotic nuclei and cytoplasmic vacuolation, in the mercury-treated group. Co-administration of this compound, particularly at a dose of 15 mg/kg, markedly attenuated these histopathological changes, showing well-preserved neuronal morphology similar to the control group.[1]
Experimental Protocols
Animal Model and Treatment
-
Animal Selection: Use healthy adult male Wistar rats weighing approximately 180-220 g.
-
Acclimatization: House the animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to standard pellet chow and water for at least one week before the experiment.
-
Grouping: Divide the rats into five groups (n=6 per group):
-
Group I (Control): Receive normal saline orally.
-
Group II (Mercury Chloride): Receive mercury chloride (HgCl₂) at a dose of 2.5 mg/kg body weight, orally, for 28 days.[7]
-
Group III (HgCl₂ + this compound 10 mg/kg): Receive HgCl₂ (2.5 mg/kg, p.o.) and this compound (10 mg/kg, p.o.) for 28 days.
-
Group IV (HgCl₂ + this compound 15 mg/kg): Receive HgCl₂ (2.5 mg/kg, p.o.) and this compound (15 mg/kg, p.o.) for 28 days.[7]
-
Group V (this compound): Receive only this compound (15 mg/kg, p.o.) for 28 days.
-
-
Administration: Administer all treatments orally using gavage needles.
-
Sacrifice: On the 29th day, euthanize the animals following ethical guidelines. Collect brain tissue for biochemical and histopathological analysis.
Biochemical Assays
-
Tissue Homogenate Preparation:
-
Perfuse the brain with ice-cold saline to remove blood.
-
Dissect the cerebral cortex and homogenize it in 10 volumes of ice-cold phosphate (B84403) buffer (pH 7.4).
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Use the resulting supernatant for the biochemical assays.
-
-
Lipid Peroxidation (MDA) Assay:
-
Measure malondialdehyde (MDA) levels as an indicator of lipid peroxidation using the thiobarbituric acid reactive substances (TBARS) method.
-
The principle involves the reaction of MDA with thiobarbituric acid to form a pink-colored complex, which is measured spectrophotometrically at 532 nm.
-
-
Antioxidant Enzyme Assays:
-
Superoxide Dismutase (SOD): Assay based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by the superoxide radicals generated by a phenazine (B1670421) methosulfate-NADH system. Measure the absorbance at 560 nm.
-
Catalase (CAT): Assay based on the decomposition of hydrogen peroxide (H₂O₂). Monitor the decrease in absorbance at 240 nm.
-
Glutathione Peroxidase (GPx): Assay based on the oxidation of glutathione (GSH) by GPx, coupled to the reduction of oxidized glutathione by glutathione reductase using NADPH. Monitor the decrease in absorbance at 340 nm.
-
-
Reduced Glutathione (GSH) Assay:
-
Measure GSH levels using Ellman's reagent (DTNB), which reacts with the thiol group of GSH to produce a yellow-colored complex. Measure the absorbance at 412 nm.
-
-
Acetylcholinesterase (AChE) Activity Assay:
-
Measure AChE activity based on the hydrolysis of acetylthiocholine (B1193921) iodide to thiocholine, which reacts with DTNB to produce a yellow anion. Monitor the change in absorbance at 412 nm.
-
-
Corticotropin-releasing hormone (CRH) Assay:
-
Quantify CRH levels in the brain homogenate using a commercially available ELISA kit according to the manufacturer's instructions.
-
Histopathological Analysis
-
Tissue Fixation: Fix brain tissue samples in 10% neutral buffered formalin.
-
Processing and Embedding: Dehydrate the fixed tissues through a graded series of ethanol, clear in xylene, and embed in paraffin (B1166041) wax.
-
Sectioning: Cut 5 µm thick sections using a rotary microtome.
-
Staining: Deparaffinize and rehydrate the sections, then stain with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Microscopic Examination: Examine the stained sections under a light microscope to assess neuronal morphology and signs of damage.
Visualized Mechanisms and Workflows
Caption: this compound's neuroprotective mechanism against mercury-induced toxicity.
Caption: Experimental workflow for evaluating this compound's effects.
Conclusion
The presented data and protocols strongly suggest that this compound is a promising candidate for mitigating mercury-induced neurotoxicity.[1][7] Its ability to activate the Nrf2 signaling pathway and subsequently enhance the brain's antioxidant capacity provides a clear mechanism for its neuroprotective effects.[1][2] Researchers and drug development professionals can utilize these application notes and protocols to further investigate the therapeutic potential of this compound and other Nrf2 activators in the context of neurodegenerative diseases and toxicant-induced brain injury. Further studies could explore the long-term efficacy and safety of this compound, as well as its effects on cognitive and behavioral outcomes in this animal model.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound as an activator of Nrf2/ARE in mercury-induced brain damage based on rat model study, molecular docking, and molecular simulation approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurotoxicity of mercury: an old issue with contemporary significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neurosociety.org.ng [neurosociety.org.ng]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of Imperatorin Stock Solutions for Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Imperatorin is a naturally occurring furocoumarin found in various plants, including those from the genus Angelica and citrus fruits.[1] It is recognized for a wide array of pharmacological properties, including anti-inflammatory, anticancer, antiviral, and neuroprotective activities.[1][2][3] As a hydrophobic compound with limited water solubility, proper preparation of stock solutions is critical for achieving accurate and reproducible results in cell-based assays.[4] These notes provide a detailed protocol for the preparation, storage, and application of this compound stock solutions for in vitro research.
Data Presentation: Quantitative Summaries
The following tables summarize key quantitative data for this compound, essential for accurate experimental design.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₆H₁₄O₄ | [5] |
| Molecular Weight | 270.28 g/mol | [5][6] |
| CAS Number | 482-44-0 | [1][5] |
| Appearance | White to off-white powder |[7] |
Table 2: Solubility of this compound
| Solvent | Solubility (at 25°C) | Reference |
|---|---|---|
| DMSO | 54 mg/mL (199.79 mM) | [5][8] |
| Water | Slightly soluble / Practically insoluble |[4][6] |
Table 3: Recommended Storage Conditions
| Format | Storage Temperature | Duration | Reference |
|---|---|---|---|
| Solid Powder | -20°C | Up to 3 years | [8][9] |
| Stock Solution in DMSO | -80°C | Up to 1 year | [8][9] |
| Stock Solution in DMSO | -20°C | Up to 1 month | [8][9] |
| Note: | \multicolumn{3}{l}{Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[7][8][9]} |
Table 4: Summary of Reported Biological Activities and Working Concentrations
| Biological Activity | Cell Line(s) | Effective Concentration Range | Incubation Time | Reference |
|---|---|---|---|---|
| Anti-proliferative | HT-29 (Colon Cancer) | 50 - 150 µM (IC₅₀ ≈ 101 µM) | 48 h | [10][11] |
| Anti-proliferative | Rhabdomyosarcoma, Larynx Cancer | 10 - 100 µM | 48 h | [12] |
| Anti-proliferative | SNU 449 (Liver), HCT-15 (Colon) | Dose-dependent inhibition | Not specified | [13] |
| Estrogen-like Activity | MCF-7 (Breast Cancer) | 0.1 µM | 24 h | [5][8] |
| Melanogenesis | B16F10 (Melanoma) | Up to 25 µM | Not specified | [1] |
| Anti-inflammatory | RAW 264.7 (Macrophages) | Not specified | Not specified | [14] |
| Neuroprotection | Cerebellar Granule Cells | 10 - 1000 nM | 24 h | [15] |
| Antioxidant | Vitrified Mouse Oocytes | 40 µM | Not specified |[16] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration (e.g., 100 mM) Primary Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound, which can be stored for long-term use.
Materials:
-
This compound powder (high purity, ≥98%)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile filter tips
Procedure:
-
Calculation: Determine the mass of this compound powder required to prepare the desired volume and concentration of the stock solution.
-
Formula: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )
-
Example for 1 mL of 100 mM stock: Mass (mg) = 100 mM x 1 mL x 270.28 g/mol = 27.03 mg.
-
-
Weighing: Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of sterile DMSO to the tube containing the this compound powder.
-
Mixing: Tightly cap the tube and vortex thoroughly for 2-3 minutes until the powder is completely dissolved.[7] Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[7] Visually inspect the solution to ensure no solid particles remain.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile, amber microcentrifuge tubes to prevent degradation from light and repeated freeze-thaw cycles.[7]
-
Labeling and Storage: Clearly label all aliquots with the compound name, concentration, date, and initials. Store the aliquots at -80°C for long-term storage (up to 1 year).[8][9]
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol details the serial dilution of the primary stock solution to prepare final working concentrations for treating cells, ensuring the final DMSO concentration remains non-toxic.
Materials:
-
Primary this compound stock solution (e.g., 100 mM in DMSO)
-
Sterile, complete cell culture medium appropriate for the cell line
-
Sterile microcentrifuge tubes or plates
-
Pipettors and sterile filter tips
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the primary stock solution at room temperature.
-
Intermediate Dilution (Recommended): To minimize pipetting errors and the risk of precipitation, prepare an intermediate dilution of the stock solution in pre-warmed (37°C) complete cell culture medium.[7]
-
Example: To prepare a 1 mM intermediate solution from a 100 mM stock, add 10 µL of the stock to 990 µL of cell culture medium (1:100 dilution). Mix gently by pipetting.
-
-
Final Working Solution Preparation: Prepare the final working solutions by diluting the primary or intermediate stock solution into pre-warmed complete cell culture medium.
-
Example: To prepare a final working concentration of 100 µM in a final volume of 1 mL, add 100 µL of the 1 mM intermediate solution to 900 µL of medium.
-
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment.[10]
-
Application to Cells: Mix the working solution gently and add the appropriate volume to the cell culture wells. Ensure the final DMSO concentration does not exceed cytotoxic levels, which is typically ≤ 0.1% for sensitive cells and should not exceed 0.5% for most cell lines.[17]
Mandatory Visualizations
Caption: Workflow for preparing and using this compound solutions.
Caption: Simplified diagram of key signaling pathways affected by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ovid.com [ovid.com]
- 4. Preparation, Characterization, and Pharmacokinetic Evaluation of this compound Lipid Microspheres and Their Effect on the Proliferation of MDA-MB-231 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | C16H14O4 | CID 10212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound as a Promising Chemotherapeutic Agent against Human Larynx Cancer and Rhabdomyosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Growth inhibition of various human cancer cell lines by this compound and limonin from poncirus trifoliata rafin. Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound possesses notable anti‑inflammatory activity in vitro and in vivo through inhibition of the NF‑κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preventive effects of this compound on perfluorohexanesulfonate-induced neuronal apoptosis via inhibition of intracellular calcium-mediated ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects and Mechanisms of this compound on Vitrified Mouse Oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. lifetein.com [lifetein.com]
Application Notes: Western Blot Analysis of Signaling Pathways Modulated by Imperatorin
Introduction
Imperatorin, a naturally occurring furanocoumarin, has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1] Western blot analysis is a pivotal technique employed to elucidate the molecular mechanisms underlying these effects by examining this compound's influence on key signaling pathways. This document provides detailed application notes and protocols for researchers investigating the impact of this compound on cellular signaling.
Overview of this compound's Effects on Major Signaling Pathways
This compound has been shown to modulate several critical signaling cascades involved in cell proliferation, inflammation, apoptosis, and angiogenesis. Western blot analyses have been instrumental in identifying the specific protein targets of this compound within these pathways.
-
NF-κB Signaling Pathway: this compound consistently demonstrates an inhibitory effect on the NF-κB pathway.[2][3][4] It has been observed to suppress the phosphorylation and subsequent degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[2][5] This leads to a downregulation of NF-κB target genes, including those encoding pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[2][6]
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, comprising ERK, p38, and JNK, is another key target of this compound.[5][7] Studies have shown that this compound can inhibit the phosphorylation of ERK, p38, and JNK in various cell types, often in response to inflammatory stimuli like LPS or TNF-α.[5][6][8] This inhibition contributes to its anti-inflammatory and anti-cancer properties.[7][9]
-
PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, crucial for cell survival and proliferation, is also modulated by this compound. Evidence suggests that this compound can inhibit the phosphorylation of Akt, thereby downregulating this pro-survival pathway.[10][11][12] This inhibitory action is linked to its ability to induce apoptosis in cancer cells and to regulate melanogenesis.[10][13]
-
Apoptosis Signaling Pathways: this compound has been shown to induce apoptosis in various cancer cell lines through the modulation of apoptosis-related proteins.[14][15] Western blot analysis has revealed that this compound can increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2.[14][15] Furthermore, it can induce the cleavage and activation of caspases, such as caspase-3, -7, -8, and -9, as well as the cleavage of PARP, which are hallmark events of apoptosis.[14][16]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key signaling proteins as determined by Western blot analysis from various studies.
Table 1: Effect of this compound on NF-κB Signaling Pathway Proteins
| Cell Line/Model | Treatment Conditions | Protein Target | Observed Effect (Relative to Control) | Reference |
| Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLSs) | TNF-α (50 ng/mL) + this compound (1-10 µM) | p-IκBα | Dose-dependent decrease | [5] |
| IκBα | Dose-dependent increase (less degradation) | [5] | ||
| RAW 264.7 Macrophages | LPS (1 µg/mL) + this compound (10-40 µg/mL) | p-IκBα | Dose-dependent decrease | [6] |
| Nuclear p65 | Dose-dependent decrease | [2] | ||
| Cytosolic p65 | Dose-dependent increase | [2] | ||
| HeLa Cells | TNF-α (10 ng/mL) + this compound (25-100 µM) | p-IκBα | Dose-dependent decrease | [10] |
| Nuclear p65 | Dose-dependent decrease | [17] |
Table 2: Effect of this compound on MAPK Signaling Pathway Proteins
| Cell Line/Model | Treatment Conditions | Protein Target | Observed Effect (Relative to Control) | Reference |
| Primary Microglia | LPS (100 ng/mL) + this compound | p-p38, p-ERK, p-JNK | Downregulation | [7] |
| RA-FLSs | TNF-α (50 ng/mL) + this compound (1-10 µM) | p-ERK1/2 | Dose-dependent decrease | [5] |
| p-p38 | Dose-dependent decrease | [5] | ||
| RAW 264.7 Macrophages | LPS (1 mg/L) + this compound | p-p38, p-JNK | Significant inhibition | [6] |
| B16F10 Melanoma Cells | This compound (6.25-25 µM) | p-ERK | Concentration-dependent decrease | [13] |
Table 3: Effect of this compound on PI3K/Akt Signaling Pathway Proteins
| Cell Line/Model | Treatment Conditions | Protein Target | Observed Effect (Relative to Control) | Reference |
| HeLa Cells | TNF-α (10 ng/mL) + this compound (25-100 µM) | p-Akt | Dose-dependent decrease | [10] |
| B16F10 Melanoma Cells | This compound (12.5-25 µM) | p-Akt | Significant inhibition | [13] |
| Endometriosis Model Rats | This compound Treatment | p-PI3K, p-Akt | Marked inhibition | [11] |
| MPTP-induced Parkinson's Disease Mouse Model | This compound (5 mg/kg) | p-PI3K, p-Akt | Inhibition of MPTP-induced reduction | [12] |
Table 4: Effect of this compound on Apoptosis-Related Proteins
| Cell Line/Model | Treatment Conditions | Protein Target | Observed Effect (Relative to Control) | Reference |
| HT-29 Colon Cancer Cells | This compound (various concentrations) for 48h | Bax | Upregulation | [14] |
| Bcl-2 | Downregulation | [14] | ||
| Cleaved Caspase-3, -7, -8, -9 | Upregulation | [14] | ||
| Cleaved PARP | Upregulation | [14] | ||
| RA-FLSs | IL-1β + this compound | Bax/Bcl-2 ratio | Increased | [15] |
| Cleaved Caspase-3, -9 | Increased | [15] | ||
| Cleaved PARP | Increased | [15] | ||
| RK33 and TE671 Cells | This compound (10-100 µM) | Cleaved Caspase-3 | Increase | [16] |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells in appropriate culture dishes or plates and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation (Optional): For studies involving growth factors or mitogens, serum-starve the cells for 12-24 hours prior to treatment to reduce basal signaling activity.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a serum-free or low-serum medium to achieve the desired final concentrations. Note: The final DMSO concentration should be kept below 0.1% to avoid solvent-induced effects.
-
Pre-treatment with this compound: Aspirate the culture medium and add the medium containing the desired concentrations of this compound. Incubate for a predetermined period (e.g., 1-2 hours) before adding a stimulant.[7]
-
Stimulation (if applicable): For studies investigating the inhibitory effects of this compound, add the stimulant (e.g., LPS, TNF-α) to the culture medium and incubate for the appropriate time (e.g., 15-30 minutes for phosphorylation events, longer for protein expression changes).[5]
-
Control Groups: Include appropriate controls such as an untreated control, a vehicle control (DMSO), and a stimulant-only control.
Protocol 2: Western Blot Analysis
This protocol is a general guideline and may require optimization for specific proteins and antibodies.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.[5][18]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 20 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit or a similar method.
-
-
Sample Preparation:
-
Mix an equal amount of protein (e.g., 20-40 µg) with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load the denatured protein samples onto a polyacrylamide gel (the percentage of which depends on the molecular weight of the target protein).
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm transfer efficiency by staining the membrane with Ponceau S.
-
-
Blocking:
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in the blocking buffer for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of the target protein to a loading control (e.g., β-actin, GAPDH, or tubulin). For phosphorylation studies, normalize the phosphorylated protein to the total protein.[19]
-
Visualizations
Caption: this compound's multifaceted impact on key cellular signaling pathways.
Caption: Standardized workflow for Western blot analysis.
References
- 1. This compound | C16H14O4 | CID 10212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound possesses notable anti-inflammatory activity in vitro and in vivo through inhibition of the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound possesses notable anti‑inflammatory activity in vitro and in vivo through inhibition of the NF‑κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Inhibits Proliferation, Migration, and Inflammation via Blocking the NF-κB and MAPK Pathways in Rheumatoid Fibroblast-like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound inhibits mitogen-activated protein kinase and nuclear factor kappa-B signaling pathways and alleviates neuroinflammation in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound reduces the inflammatory response of atherosclerosis by regulating MAPKs signaling pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound suppresses proliferation and angiogenesis of human colon cancer cell by targeting HIF-1α via the mTOR/p70S6K/4E-BP1 and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. This compound alleviated endometriosis by inhibiting the activation of PI3K/Akt/NF-κB pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound inhibits oxidative stress injury and neuroinflammation via the PI3K/AKT signaling pathway in the MPTP-induced Parkinson's disease mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Positively Regulates Melanogenesis through Signaling Pathways Involving PKA/CREB, ERK, AKT, and GSK3β/β-Catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Apoptosis effects of this compound on synoviocytes in rheumatoid arthritis through mitochondrial/caspase-mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound as a Promising Chemotherapeutic Agent against Human Larynx Cancer and Rhabdomyosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ovid.com [ovid.com]
- 18. researchgate.net [researchgate.net]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
Quantitative PCR (qPCR) to measure gene expression changes by Imperatorin
Application Notes and Protocols for Researchers
Imperatorin, a naturally occurring furanocoumarin, has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[1][2][3] A cornerstone of understanding its mechanism of action lies in elucidating its influence on gene expression. Quantitative real-time polymerase chain reaction (qPCR) stands as a powerful and widely used technique to precisely measure these changes. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to effectively utilize qPCR for investigating the effects of this compound on gene expression.
Application Notes
This compound has been shown to modulate the expression of a variety of genes implicated in critical cellular processes such as cell cycle regulation, apoptosis, inflammation, and signal transduction.[4][5][6] The following sections summarize the key signaling pathways affected by this compound and the corresponding changes in gene expression observed in various studies.
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by targeting multiple signaling pathways. Understanding these pathways is crucial for selecting appropriate target genes for qPCR analysis.
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is a central regulator of cell proliferation, differentiation, and survival. This compound has been shown to inhibit the phosphorylation of ERK, thereby downregulating this pathway in various contexts, including neuroinflammation and cancer.[1][7][8]
-
NF-κB Signaling Pathway: Nuclear Factor-kappa B (NF-κB) is a key transcription factor involved in inflammatory responses. This compound can suppress the activation of NF-κB, leading to a decrease in the expression of pro-inflammatory cytokines.[1][7]
-
PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is critical for cell growth, survival, and metabolism. This compound has been observed to modulate this pathway, for instance, by inhibiting the reduction of PI3K/Akt signaling in models of Parkinson's disease.[9]
-
Hedgehog Signaling Pathway: The Hedgehog (Hh) signaling pathway plays a significant role in embryonic development and tumorigenesis. This compound can suppress aberrant Hh signaling by inhibiting the transcription factor GLI1.[10]
-
STAT3 Signaling: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor involved in cell proliferation and survival. This compound can attenuate the phosphorylation of STAT3, leading to the inhibition of its downstream targets.[10]
Gene Expression Changes Induced by this compound
The modulation of the aforementioned signaling pathways by this compound results in quantifiable changes in the expression of specific target genes. The following table summarizes some of the key gene expression changes reported in the literature.
| Gene | Function | Effect of this compound | Associated Pathway(s) | Disease/Model |
| CDKN1A | Cell cycle inhibitor (p21) | Upregulation | Cell Cycle Regulation | Larynx Cancer, Rhabdomyosarcoma[4][5] |
| Gli1 | Transcription factor in Hedgehog signaling | Downregulation | Hedgehog | Medulloblastoma[10] |
| Ptch1 | Receptor in Hedgehog signaling | Downregulation | Hedgehog | Medulloblastoma[10] |
| TNF-α | Pro-inflammatory cytokine | Downregulation | NF-κB, MAPK | Macrophages, Neuroinflammation[1][7][11] |
| IL-1β | Pro-inflammatory cytokine | Downregulation | NF-κB, MAPK | Macrophages, Neuroinflammation[1][7][11] |
| IL-6 | Pro-inflammatory cytokine | Downregulation | NF-κB, MAPK | Macrophages, Neuroinflammation[1][7][11] |
| iNOS | Enzyme producing nitric oxide (inflammation) | Downregulation | ERK-MAPK/AP1 | Osteoarthritis Chondrocytes[12] |
| HIF-1α | Transcription factor in hypoxia response | Downregulation (protein level) | mTOR/p70S6K/4E-BP1, MAPK | Colon Cancer[8] |
| p53 | Tumor suppressor | Upregulation | Apoptosis | Colon Cancer[13] |
| Caspase-3 | Executioner caspase in apoptosis | Upregulation (activity) | Apoptosis | Colon Cancer[6][13] |
Experimental Protocols
A standard qPCR workflow to measure gene expression changes involves several key steps: RNA isolation, cDNA synthesis, qPCR reaction setup, and data analysis.
Total RNA Isolation
High-quality, intact RNA is essential for accurate qPCR results.
Materials:
-
Cells or tissues treated with this compound and appropriate controls.
-
RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen; or TRIzol reagent, Invitrogen).
-
RNase-free water, tubes, and pipette tips.
-
Ethanol (70%).
Protocol:
-
Homogenize cells or tissues according to the manufacturer's protocol for the chosen RNA isolation kit.
-
Follow the kit's instructions for RNA purification, including DNase treatment to remove genomic DNA contamination.
-
Elute the RNA in RNase-free water.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose (B213101) gel to check for intact ribosomal RNA bands.
cDNA Synthesis (Reverse Transcription)
The isolated RNA is reverse transcribed into complementary DNA (cDNA), which serves as the template for qPCR.
Materials:
-
Total RNA (1-2 µg).
-
Reverse transcriptase (e.g., M-MuLV Reverse Transcriptase).
-
Oligo(dT) primers or random hexamers.
-
dNTPs.
-
RNase inhibitor.
-
Reaction buffer.
-
RNase-free water.
Protocol:
-
In an RNase-free tube, combine the total RNA, primers, and dNTPs.
-
Incubate at 65°C for 5 minutes to denature the RNA secondary structure, then place on ice.
-
Prepare a master mix containing the reaction buffer, RNase inhibitor, and reverse transcriptase.
-
Add the master mix to the RNA-primer mixture.
-
Incubate at 42°C for 60 minutes, followed by an inactivation step at 70°C for 10 minutes.
-
The resulting cDNA can be stored at -20°C.
Quantitative PCR (qPCR)
This protocol is based on the widely used SYBR Green I dye chemistry.
Materials:
-
cDNA template.
-
SYBR Green qPCR Master Mix (containing Taq polymerase, dNTPs, and SYBR Green dye).
-
Forward and reverse primers for the gene of interest and a reference gene (e.g., GAPDH, ACTB). Primers should be designed to span an exon-exon junction to avoid amplification of any residual genomic DNA.[14]
-
Nuclease-free water.
-
qPCR plate and seals.
Protocol:
-
Thaw all reagents on ice.
-
Prepare a qPCR master mix for each gene to be analyzed. For a single reaction, typical volumes are:
-
10 µL 2x SYBR Green qPCR Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
3 µL Nuclease-free water
-
-
Aliquot 15 µL of the master mix into each well of the qPCR plate.
-
Add 5 µL of diluted cDNA (typically a 1:10 dilution of the stock) to the respective wells.
-
Include a no-template control (NTC) for each primer set by adding 5 µL of nuclease-free water instead of cDNA.
-
Seal the plate, centrifuge briefly to collect the contents at the bottom of the wells, and place it in the qPCR instrument.
-
Set up the thermal cycling program:
-
Initial Denaturation: 95°C for 10 minutes.
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
Data Analysis
The most common method for relative quantification of gene expression is the ΔΔCt method.[15]
-
Determine the Ct values: The cycle threshold (Ct) is the cycle number at which the fluorescence of the reaction crosses a certain threshold.
-
Normalize to a reference gene: Calculate the ΔCt for each sample by subtracting the Ct of the reference gene from the Ct of the gene of interest.
-
ΔCt = Ct (gene of interest) - Ct (reference gene)
-
-
Calculate the ΔΔCt: Subtract the ΔCt of the control group from the ΔCt of the treated group.
-
ΔΔCt = ΔCt (treated) - ΔCt (control)
-
-
Calculate the fold change: The fold change in gene expression is calculated as 2-ΔΔCt.
Visualizations
The following diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for qPCR analysis.
Caption: this compound modulates multiple signaling pathways to alter gene expression.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C16H14O4 | CID 10212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound–pharmacological meaning and analytical clues: profound investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound as a Promising Chemotherapeutic Agent against Human Larynx Cancer and Rhabdomyosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound inhibits mitogen-activated protein kinase and nuclear factor kappa-B signaling pathways and alleviates neuroinflammation in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound suppresses proliferation and angiogenesis of human colon cancer cell by targeting HIF-1α via the mTOR/p70S6K/4E-BP1 and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound inhibits oxidative stress injury and neuroinflammation via the PI3K/AKT signaling pathway in the MPTP-induced Parkinson's disease mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Suppresses Aberrant Hedgehog Pathway and Overcomes Smoothened Antagonist Resistance via STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound suppresses IL-1β-induced iNOS expression via inhibiting ERK-MAPK/AP1 signaling in primary human OA chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound exhibits anticancer activities in human colon cancer cells via the caspase cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. eu.idtdna.com [eu.idtdna.com]
- 15. elearning.unite.it [elearning.unite.it]
Application Notes and Protocols: In Vitro Enzyme Inhibition Assays with Imperatorin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imperatorin, a naturally occurring furanocoumarin, has garnered significant interest in the scientific community for its diverse pharmacological activities. Found in various plants of the Apiaceae and Rutaceae families, it has been traditionally used in herbal medicine.[1] Modern research has revealed its potential as an anti-inflammatory, anticancer, and neuroprotective agent.[1][2] A key aspect of its mechanism of action involves the inhibition of various enzymes. These application notes provide detailed protocols for in vitro assays to investigate and quantify the inhibitory effects of this compound on several key enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), tyrosinase, cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS).
Data Presentation: Quantitative Inhibitory Activity of this compound
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound against various enzymes, providing a comparative overview of its potency.
| Target Enzyme | IC50 Value (µM) | Notes |
| Acetylcholinesterase (AChE) | Low inhibition (13.75–46.11 % at 100 µg/ml) | Reversible inhibitor.[3] |
| Butyrylcholinesterase (BChE) | 31.4 | Selective towards BChE over AChE.[3] |
| β-secretase (BACE-1) | 91.8 | Weaker than the positive control.[3] |
| 5-Lipoxygenase (5-LOX) | < 15 | Significant effect on 5-LOX release.[1] |
| Cyclooxygenase-2 (COX-2) | Inhibition of PGE2 release (25–100 µmol) | Almost equipotent effect on COX-1 and COX-2.[3] |
| Inducible Nitric Oxide Synthase (iNOS) | 9.2 (for NO synthesis) | Effective inhibitor of nitric oxide synthesis.[1][3] |
| Cytochrome P450 (CYP) Enzymes | Varies (e.g., competitive inhibitor of EROD) | Complex interactions with different CYP isozymes.[3][4] |
Experimental Protocols
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay
This protocol is based on the widely used Ellman's method, which is a rapid and reliable colorimetric assay for measuring cholinesterase activity.[5]
Principle: The enzyme hydrolyzes the substrate acetylthiocholine (B1193921) (for AChE) or butyrylthiocholine (B1199683) (for BChE) to produce thiocholine. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. The presence of an inhibitor reduces the rate of this color formation.[5]
Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Butyrylcholinesterase (BChE) from equine serum or human recombinant
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI)
-
5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
This compound
-
Donepezil or Galantamine (positive control)
-
Phosphate (B84403) Buffer (0.1 M, pH 8.0)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare and adjust the pH.
-
DTNB Solution (10 mM): Dissolve DTNB in the phosphate buffer.
-
ATCI/BTCI Solution (10 mM): Dissolve the substrate in deionized water. Prepare fresh daily.
-
AChE/BChE Enzyme Solution: Prepare a stock solution of the enzyme in phosphate buffer. The final concentration in the well should be optimized (e.g., 0.1 U/mL).
-
This compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO. Prepare serial dilutions in phosphate buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Assay Protocol (96-well plate):
-
Add 25 µL of phosphate buffer to all wells.
-
Add 25 µL of various dilutions of this compound to the test wells.
-
For the positive control wells, add 25 µL of Donepezil or Galantamine dilutions.
-
For the 100% activity control (no inhibition), add 25 µL of phosphate buffer (with the same percentage of DMSO as the inhibitor wells).
-
For the blank, add 50 µL of phosphate buffer.
-
Add 25 µL of the AChE or BChE enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Add 50 µL of the DTNB solution to all wells.
-
To initiate the reaction, add 25 µL of the ATCI or BTCI substrate solution to all wells. The total reaction volume will be 150 µL.
-
-
Measurement and Data Analysis:
-
Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes, with readings taken every minute.
-
Calculate the rate of reaction (V) for each well.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the % inhibition against the logarithm of the this compound concentration to determine the IC50 value using non-linear regression analysis.
-
Tyrosinase Inhibition Assay
This protocol is used to determine the inhibitory effect of this compound on mushroom tyrosinase, a key enzyme in melanin (B1238610) synthesis.[6]
Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome (B613829), which is a colored product that can be measured at approximately 475 nm. An inhibitor will reduce the rate of dopachrome formation.[6]
Materials and Reagents:
-
Mushroom Tyrosinase
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
This compound
-
Kojic Acid (positive control)
-
Sodium Phosphate Buffer (0.1 M, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Phosphate Buffer (0.1 M, pH 6.8): Prepare and adjust the pH.
-
Mushroom Tyrosinase Solution (e.g., 1000 U/mL): Prepare a stock solution in cold phosphate buffer.
-
L-DOPA Solution (10 mM): Dissolve L-DOPA in phosphate buffer. Prepare fresh just before use.
-
This compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO. Prepare serial dilutions in phosphate buffer.
-
-
Assay Protocol (96-well plate):
-
Add 100 µL of phosphate buffer to all wells.
-
Add 20 µL of various dilutions of this compound to the test wells.
-
Add 20 µL of Kojic acid dilutions to the positive control wells.
-
Add 20 µL of the vehicle (DMSO in buffer) to the enzyme control wells.
-
Add 40 µL of the tyrosinase solution to all wells except the blank wells (add 40 µL of buffer instead).
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Start the reaction by adding 40 µL of the L-DOPA solution to all wells. The total volume should be 200 µL.
-
-
Measurement and Data Analysis:
-
Measure the absorbance at 475 nm immediately and then every minute for 20 minutes.
-
Calculate the rate of reaction and the percentage of inhibition as described for the cholinesterase assay.
-
Determine the IC50 value for this compound.
-
Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS) Inhibition Assay (Cell-Based)
This protocol describes a cell-based assay to evaluate the inhibitory effect of this compound on the production of prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO), which are products of COX-2 and iNOS activity, respectively.[7]
Principle: Lipopolysaccharide (LPS) is used to induce the expression of COX-2 and iNOS in macrophage cell lines (e.g., RAW 264.7). The inhibitory effect of this compound is determined by measuring the reduction in the levels of PGE2 (using an ELISA kit) and nitrite (B80452) (a stable product of NO, using the Griess reagent) in the cell culture supernatant.[7]
Materials and Reagents:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
This compound
-
Celecoxib (selective COX-2 inhibitor, positive control)
-
L-NIL (selective iNOS inhibitor, positive control)
-
Griess Reagent Kit
-
PGE2 ELISA Kit
-
96-well cell culture plates
Procedure:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or positive controls for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
-
Nitrite (NO) Measurement (Griess Assay):
-
After the 24-hour incubation, collect the cell culture supernatant.
-
Add 50 µL of the supernatant to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution (from the Griess kit) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution (from the Griess kit) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
-
PGE2 Measurement (ELISA):
-
Use the collected cell culture supernatant and follow the instructions provided with the commercial PGE2 ELISA kit to determine the concentration of PGE2.
-
-
Data Analysis:
-
Calculate the percentage inhibition of NO and PGE2 production for each concentration of this compound compared to the LPS-stimulated control.
-
Determine the IC50 values for the inhibition of NO and PGE2 production.
-
Visualizations
Experimental Workflow and Signaling Pathways
Caption: General workflow for an in vitro enzyme inhibition assay.
Caption: Inhibition of cholinergic signaling by this compound.
Caption: this compound's inhibition of inflammatory pathways.
References
- 1. The Assessment of the Efficacy of this compound in Reducing Overactive Bladder Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound–pharmacological meaning and analytical clues: profound investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying the Neuroprotective Effects of Imperatorin in Animal Models
Introduction
Imperatorin, a naturally occurring furanocoumarin, has garnered significant interest in the scientific community for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and neuroprotective effects.[1][2][3] Its ability to cross the blood-brain barrier makes it a promising candidate for the development of novel therapeutics for a range of neurodegenerative and neurological disorders.[4][5] These application notes provide a comprehensive overview of the animal models used to investigate the neuroprotective effects of this compound, detailed experimental protocols, and a summary of key quantitative findings.
I. Animal Models of Neurodegeneration and Neurotoxicity
This compound has been evaluated in several well-established animal models that mimic the pathological conditions of human neurological diseases.
1. Parkinson's Disease (PD) Model
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse model is a widely used paradigm to study Parkinson's disease, as it recapitulates the loss of dopaminergic neurons in the substantia nigra.[1][3]
Quantitative Data Summary: MPTP-Induced Parkinson's Disease Model
| Animal Model | This compound Dosage | Key Quantitative Findings | Reference |
| C57BL/6 Mice | 5 mg/kg, i.p. for 25 days | - Improved motor and cognitive function (Rotarod, Hanging test, Morris Water Maze). - Inhibited dopaminergic neuron loss in the striata. - Suppressed neuroinflammation (reduced TNF-α, IL-1β, IL-6). - Decreased oxidative stress (reduced MDA, increased SOD and GSH). - Upregulated the PI3K/Akt signaling pathway. | [1][3] |
Experimental Protocols: MPTP Model
-
Induction of Parkinson's Disease:
-
This compound Administration:
-
Behavioral Assessment (Post-treatment):
-
Biochemical and Histological Analysis:
-
Following the final behavioral test, euthanize the animals and perfuse with saline, followed by 4% paraformaldehyde (PFA) for histological analysis, or collect fresh brain tissue for biochemical assays.[8]
-
Immunohistochemistry: Analyze the expression of tyrosine hydroxylase (TH) to quantify dopaminergic neuron survival in the substantia nigra and striatum.[1]
-
ELISA: Measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in brain homogenates.[1]
-
Western Blot: Assess the protein levels of key signaling molecules such as p-PI3K, p-Akt, iNOS, and COX-2.[1]
-
2. Alzheimer's Disease (AD) and Cognitive Impairment Models
Scopolamine (B1681570), a muscarinic receptor antagonist, is used to induce memory and cognitive deficits in rodents, serving as a model for Alzheimer's disease and age-related cognitive decline.[2] Another model involves inducing neurotoxicity with agents like aluminum chloride (AlCl3).[9]
Quantitative Data Summary: Cognitive Impairment Models
| Animal Model | This compound Dosage | Key Quantitative Findings | Reference |
| Swiss Mice (Scopolamine-induced) | 5 and 10 mg/kg, i.p. (acute) | - Improved memory acquisition and consolidation in the passive avoidance test. | [2] |
| Swiss Mice (Scopolamine-induced) | 10 mg/kg, i.p. (7 days) | - Attenuated scopolamine-induced memory deficits. - Increased antioxidant enzyme (SOD) activity in the cortex and hippocampus. - Decreased malondialdehyde (MDA) levels. | [2] |
| Albino Mice (AlCl3-induced) | 30 mg/wt/day, i.p. | - Ameliorated AlCl3-induced neurotoxicity. - Improved performance in Y-maze and object location memory tests. - Modulated antioxidant and inflammatory responses via Nrf2 and MAPK pathways. | [9] |
Experimental Protocols: Scopolamine Model
-
Induction of Cognitive Impairment:
-
Use male Swiss mice.
-
Administer scopolamine (1 mg/kg, i.p.) 30 minutes before behavioral testing to induce memory impairment.[2]
-
-
This compound Administration:
-
Acute Treatment: Administer this compound (5 or 10 mg/kg, i.p.) 60 minutes before the behavioral test (i.e., 30 minutes before scopolamine injection).[2]
-
Sub-chronic Treatment: Administer this compound (e.g., 10 mg/kg, i.p.) twice daily for 7 days. On the final day, administer the last dose 60 minutes before testing.[2]
-
-
Behavioral Assessment:
-
Passive Avoidance (PA) Test: This test assesses learning and memory based on associating a specific environment with an aversive stimulus (e.g., a mild foot shock). Measure the latency to enter the dark compartment.
-
-
Biochemical Analysis:
-
After behavioral testing, collect brain tissue (cortex and hippocampus).
-
Measure levels of lipid peroxidation (MDA) and the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD).[2]
-
3. Ischemic Stroke Model
The transient middle cerebral artery occlusion (tMCAO) model in mice is a standard procedure to simulate ischemic stroke and evaluate the neuroprotective potential of therapeutic agents.[6][10]
Quantitative Data Summary: Ischemic Stroke Model
| Animal Model | This compound Dosage | Key Quantitative Findings | Reference |
| C57BL/6J Mice (tMCAO) | Not specified in abstract | - Reduced infarct volume (28.32% in IMP group vs. 34.82% in DMSO group). - Alleviated neurological deficits (mNSS scores: 7.82 in IMP group vs. 9.67 in DMSO group at 1 day). - Suppressed microglia activation and pro-inflammatory cytokine release. - Downregulated MAPK and NF-κB signaling pathways. | [6][10] |
Experimental Protocols: tMCAO Model
-
Induction of Ischemic Stroke:
-
Use male C57BL/6J mice (6-8 weeks old).[6]
-
Anesthetize the mouse.
-
Perform a midline neck incision and expose the common carotid artery (CCA).
-
Introduce a filament into the internal carotid artery to occlude the middle cerebral artery (MCA) for a specific duration (e.g., 60 minutes).
-
Reperfusion is achieved by withdrawing the filament. Sham-operated animals undergo the same surgical procedure without vessel occlusion.[6]
-
-
This compound Administration:
-
Administer this compound or vehicle via i.p. injection at the time of reperfusion.
-
-
Assessment of Infarct Volume and Neurological Deficits:
-
TTC Staining: At 24-48 hours post-MCAO, euthanize the animals, section the brain, and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.[6]
-
Modified Neurological Severity Score (mNSS): Evaluate motor, sensory, balance, and reflex functions on a graded scale to assess neurological deficits.[6]
-
-
Analysis of Neuroinflammation:
4. Vascular Dementia (VD) Model
Vascular dementia can be modeled in rats using the permanent two-vessel occlusion (2VO) method, which induces chronic cerebral hypoperfusion.[11][12]
Quantitative Data Summary: Vascular Dementia Model
| Animal Model | This compound Dosage | Key Quantitative Findings | Reference |
| Sprague-Dawley Rats (2VO) | 2.5, 5, and 10 mg/kg, i.p. for 12 weeks | - Improved cognitive function in the Morris Water Maze. - Attenuated hippocampal neuron damage. - Inhibited apoptosis (downregulated Bax and Caspase-3, upregulated Bcl-2). - Improved synaptic ultrastructure and increased PSD-95 expression. | [11][12] |
Experimental Protocols: 2VO Model
-
Induction of Vascular Dementia:
-
Use male Sprague-Dawley rats.
-
Anesthetize the rat and make a ventral midline cervical incision.
-
Isolate and permanently ligate both common carotid arteries.[11]
-
-
This compound Administration:
-
Begin i.p. administration of this compound (2.5, 5, or 10 mg/kg) or vehicle one day after the 2VO surgery and continue for the study duration (e.g., 12 weeks).[11]
-
-
Behavioral and Histological Analysis:
-
Morris Water Maze: Assess spatial learning and memory at the end of the treatment period.[11]
-
H&E Staining: Examine neuronal morphology and damage in the hippocampus CA1 region.[11][12]
-
Western Blot: Analyze the expression of apoptosis-related proteins (Bax, Bcl-2, Caspase-3) and synaptic proteins (PSD-95).[11][12]
-
II. Key Signaling Pathways in this compound-Mediated Neuroprotection
Several signaling pathways are implicated in the neuroprotective mechanisms of this compound.
1. PI3K/Akt Signaling Pathway
This compound has been shown to activate the PI3K/Akt pathway, which is crucial for promoting cell survival and inhibiting apoptosis.[1][3] In the MPTP model of Parkinson's disease, this compound treatment prevented the MPTP-induced reduction in PI3K/Akt activation.[1]
Caption: PI3K/Akt signaling pathway activated by this compound.
2. Nrf2 Signaling Pathway
This compound exerts antioxidant effects by activating the Nrf2 signaling pathway.[13][14][15] It facilitates the nuclear translocation of Nrf2, leading to the upregulation of antioxidant enzymes like HO-1 and NQO-1, thereby protecting cells from oxidative stress.[13][14]
References
- 1. This compound inhibits oxidative stress injury and neuroinflammation via the PI3K/AKT signaling pathway in the MPTP-induced Parkinson's disease mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound on scopolamine-induced cognitive impairment and oxidative stress in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preventive effects of this compound on perfluorohexanesulfonate-induced neuronal apoptosis via inhibition of intracellular calcium-mediated ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Influences Depressive-like Behaviors: A Preclinical Study on Behavioral and Neurochemical Sex Differences [mdpi.com]
- 6. This compound inhibits mitogen‐activated protein kinase and nuclear factor kappa‐B signaling pathways and alleviates neuroinflammation in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Behavioral Model for Assessing Cognitive Decline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocols for assessing neurodegenerative phenotypes in Alzheimer’s mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isothis compound therapeutic effect against aluminum induced neurotoxicity in albino mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound inhibits mitogen-activated protein kinase and nuclear factor kappa-B signaling pathways and alleviates neuroinflammation in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of this compound on apoptosis and synaptic plasticity in vascular dementia rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of this compound on apoptosis and synaptic plasticity in vascular dementia rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound exerts antioxidant effects in vascular dementia via the Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound as an activator of Nrf2/ARE in mercury-induced brain damage based on rat model study, molecular docking, and molecular simulation approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Bioavailability of Imperatorin for In Vivo Studies
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during the in vivo study of Imperatorin. The following troubleshooting guides and frequently asked questions (FAQs) aim to facilitate the successful formulation and evaluation of this promising natural compound.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound typically low?
A1: this compound is classified under the Biopharmaceutical Classification System (BCS) as a Class II compound. This means it possesses high membrane permeability but suffers from poor aqueous solubility.[1] Its lipophilic nature leads to a slow and limited dissolution rate in the gastrointestinal fluids, which is the primary reason for its low and variable oral bioavailability.[1][2]
Q2: What are the main formulation strategies to enhance the in vivo bioavailability of this compound?
A2: Several advanced formulation approaches can be employed to overcome the solubility challenges of this compound. These include:
-
Lipid-Based Formulations: Such as lipid microspheres and self-nanoemulsifying drug delivery systems (SNEDDS), which can dissolve this compound in a lipid matrix, presenting it in a solubilized form for absorption.
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can significantly increase its apparent solubility and dissolution rate.[3][4]
-
Cyclodextrin (B1172386) Inclusion Complexes: Encapsulating the this compound molecule within a cyclodextrin cavity can enhance its aqueous solubility and dissolution.
-
Sustained-Release Formulations: Matrix tablets can provide a prolonged release of this compound, which may improve its overall absorption profile.[5]
Q3: How do I choose the most suitable animal model for in vivo bioavailability studies of this compound?
A3: Sprague-Dawley rats are a commonly used and appropriate model for initial pharmacokinetic and bioavailability assessment of this compound formulations.[1][2] For certain studies, other models like beagle dogs have also been utilized, particularly for sustained-release formulations.[5] The choice of model may depend on the specific research question, the formulation being tested, and regulatory requirements for later-stage drug development.
Q4: What analytical methods are recommended for quantifying this compound in plasma samples?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable methods for the quantification of this compound in biological matrices.[6][7] These methods offer the required sensitivity and selectivity for pharmacokinetic studies.
Troubleshooting Guides
Issue 1: Low and Inconsistent Oral Bioavailability in Preclinical Studies
Symptoms:
-
High variability in plasma concentrations between individual animals.
-
Low area under the curve (AUC) values following oral administration compared to intravenous (IV) administration.
-
Delayed or absent peak plasma concentration (Tmax).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Poor drug dissolution | Implement a solubility-enhancing formulation such as a solid dispersion, lipid-based system (SNEDDS), or cyclodextrin complex. | These formulations present this compound in a more soluble form, increasing its dissolution rate in the gastrointestinal tract. |
| Drug precipitation in the GI tract | For solid dispersions, select a polymer that can maintain supersaturation. For lipid-based systems, ensure the formulation is stable upon dilution in GI fluids. | This prevents the drug from reverting to its poorly soluble crystalline form before it can be absorbed. |
| First-pass metabolism | Co-administer with a known inhibitor of relevant metabolic enzymes (e.g., CYP3A4), if ethically permissible and relevant to the study's aim. Note: This is for mechanistic understanding and not a general recommendation for therapeutic use without extensive investigation. | This compound is known to interact with cytochrome P450 enzymes.[8] Inhibiting its metabolism can increase systemic exposure. |
| Inadequate formulation for the chosen animal model | Consider the physiological differences of the GI tract in the selected animal model (e.g., pH, transit time) and adjust the formulation accordingly. | A formulation optimized for human physiology may not perform optimally in a rodent model, and vice versa. |
Issue 2: Difficulty in Formulating a Stable and Reproducible Dosage Form
Symptoms:
-
Phase separation or drug precipitation in liquid formulations over time.
-
Inconsistent drug content between batches of solid formulations.
-
Recrystallization of the drug in amorphous solid dispersions during storage.[9][10]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Instability of amorphous form | Screen different polymers for their ability to stabilize amorphous this compound. Conduct stability studies under accelerated conditions (high temperature and humidity). | The choice of polymer is critical for preventing recrystallization by inhibiting molecular mobility.[3][11] |
| Poor excipient compatibility | Perform compatibility studies with selected excipients using techniques like Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR). | Incompatible excipients can lead to chemical degradation or physical instability of the formulation. |
| Inconsistent manufacturing process | For nanoformulations, critical process parameters such as homogenization speed, pressure, and temperature must be tightly controlled and optimized. | Minor variations in the manufacturing process can lead to significant differences in particle size, encapsulation efficiency, and overall performance. |
| Inadequate analytical method for characterization | Develop and validate robust analytical methods for determining drug content, encapsulation efficiency, and dissolution profiles. | Accurate and precise analytical methods are essential for quality control and ensuring batch-to-batch consistency. |
Data Presentation: Pharmacokinetic Parameters of this compound Formulations
The following table summarizes the pharmacokinetic data from in vivo studies of different this compound formulations.
| Formulation | Animal Model | Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability (%) | Reference |
| This compound Suspension (Oral) | Rat | 50 mg/kg | 5.75 ± 1.59 | - | - | - | [1] |
| This compound Lipid Microspheres (IV) | Rat | 5 mg/kg | 77.46 ± 23.82 | - | 29.89 ± 7.96 | - | [1] |
| This compound Plain Tablets | Beagle Dog | - | - | - | - | 100 (Reference) | [5] |
| This compound Sustained-Release Tablets | Beagle Dog | - | - | - | - | 127.25 | [5] |
| This compound (Oral) | Rat | 6.25 mg/kg | - | - | - | ~3.85 | [2] |
| This compound (Oral) | Rat | 12.5 mg/kg | - | - | - | ~33.51 | [2] |
| This compound (Oral) | Rat | 25 mg/kg | - | - | - | ~34.76 | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Lipid Microspheres
This protocol is based on the high-speed shearing and high-pressure homogenization method.[1]
Materials:
-
This compound
-
Egg Yolk Lecithin
-
Medium-Chain Triglycerides (MCT)
-
Long-Chain Triglycerides (LCT)
-
Glycerol
-
Sodium Oleate
-
Poloxamer 188
-
Water for Injection
Procedure:
-
Oil Phase Preparation: Dissolve this compound in a mixture of egg yolk lecithin, MCT, and LCT. Heat the mixture to 70°C.
-
Aqueous Phase Preparation: Dissolve glycerol, sodium oleate, and poloxamer 188 in water for injection. Heat the mixture to 70°C.
-
Emulsification: Add the hot oil phase to the hot aqueous phase and stir in a high-speed shearing homogenizer for 10 minutes at 19,000 rpm to form a coarse emulsion.
-
Homogenization: Pass the coarse emulsion through a high-pressure homogenizer at a specified pressure and number of cycles to obtain a nanoemulsion.
-
Cooling and Characterization: Cool the resulting nanoemulsion to room temperature. Characterize the lipid microspheres for particle size, polydispersity index (PDI), zeta potential, drug loading, and encapsulation efficiency.
Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation
This is a general protocol that can be adapted for this compound.
Materials:
-
This compound
-
A suitable polymer (e.g., PVP K30, HPMC)
-
A common solvent (e.g., methanol, ethanol, or a mixture)
Procedure:
-
Dissolution: Dissolve both this compound and the selected polymer in the common solvent to form a clear solution.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator or by heating on a hot plate with continuous stirring.
-
Drying: To remove any residual solvent, place the resulting solid mass in a desiccator under vacuum for 24-48 hours.
-
Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion for its amorphous nature (using DSC and XRD), drug content, and in vitro dissolution profile.
Mandatory Visualization
Caption: A general experimental workflow for developing and evaluating an oral formulation of this compound.
Caption: Key signaling pathways modulated by this compound, contributing to its pharmacological effects.
References
- 1. This compound sustained-release tablets: In vitro and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of this compound and its metabolites in vitro and in vivo by a GC-MS method: application to a bioavailability and protein binding ability study in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpcbs.com [ijpcbs.com]
- 5. This compound: A review of its pharmacology, toxicity and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of this compound in rat plasma by reversed-phase high-performance liquid chromatography after oral administration of Radix Angelicae dahuricae extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of this compound and its metabolite xanthotoxol in rat plasma by using HPLC-ESI-MS coupled with hollow fiber liquid phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug Interactions of this compound and Curcumin on Macitentan in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 10. researchgate.net [researchgate.net]
- 11. The role of surfactants in preserving the stability of amorphous solid dispersions: A review | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
Technical Support Center: Development of Imperatorin Lipid Microspheres
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the development of Imperatorin lipid microspheres to enhance solubility. This guide includes frequently asked questions (FAQs) and troubleshooting advice for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for formulating this compound into lipid microspheres?
A1: this compound is a compound with promising pharmacological activities, including anti-tumor, anti-inflammatory, and neuroprotective effects.[1][2][3] However, its poor water solubility and better lipid solubility limit its bioavailability and therapeutic application.[1][2][3][4] Formulating this compound into lipid microspheres, a type of nanoemulsion, helps to overcome this limitation by encapsulating the lipophilic drug within a lipid core, thereby enhancing its solubility and bioavailability.[1][2]
Q2: What are the key quality attributes to monitor during the development of this compound lipid microspheres?
A2: The critical quality attributes for this compound lipid microspheres include:
-
Particle Size: Should be in the nanometer range (typically under 200 nm) for effective delivery.[2][3]
-
Polydispersity Index (PDI): A measure of the size distribution of the microspheres. A PDI value below 0.3 indicates a homogenous and stable formulation.
-
Zeta Potential: Indicates the surface charge of the microspheres and is a key predictor of their stability. A high absolute zeta potential value (e.g., more negative than -30 mV) prevents particle aggregation.
-
Drug Loading: The amount of this compound encapsulated per unit weight of the microspheres.
-
Encapsulation Efficiency: The percentage of the initial amount of this compound that is successfully encapsulated within the microspheres.
Q3: What is the mechanism of action of this compound?
A3: this compound has been shown to exert its effects through the modulation of several key signaling pathways. For instance, it can downregulate the MAPK and NF-κB signaling pathways, which are involved in inflammation.[5][6] It has also been observed to regulate the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[7] Additionally, this compound can inhibit the Hedgehog signaling pathway, which is implicated in some cancers.[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Large Particle Size (>200 nm) or High PDI (>0.3) | Inefficient homogenization (speed or duration).Incorrect ratio of oil phase to aqueous phase.Suboptimal concentration of emulsifiers (e.g., egg lecithin (B1663433), poloxamer 188). | Increase the homogenization speed and/or duration.[1]Optimize the oil-to-water ratio in the formulation.Adjust the concentrations of egg lecithin and poloxamer 188 based on formulation optimization studies.[2] |
| Low Encapsulation Efficiency (<80%) | Poor solubility of this compound in the lipid core.Drug leakage into the external aqueous phase during preparation.Insufficient amount of lipid material to encapsulate the drug. | Screen different lipid excipients to find one with higher solubilizing capacity for this compound.Optimize the homogenization process to ensure rapid encapsulation.Increase the concentration of the lipid components (e.g., soybean oil, LCT, MCT).[1] |
| Unstable Formulation (Phase Separation or Particle Aggregation Over Time) | Low zeta potential leading to particle coalescence.Inappropriate storage conditions (e.g., temperature).Microbial contamination. | Increase the concentration of charged excipients (e.g., sodium oleate) to enhance surface charge and zeta potential.[1]Store the microsphere suspension at a recommended temperature (e.g., 4°C) and protect from light.Incorporate a suitable preservative if the formulation is intended for multi-dose use. |
| Inconsistent Drug Loading | Inaccurate weighing of this compound or other excipients.Incomplete dissolution of this compound in the oil phase.Variability in the preparation process. | Ensure accurate and precise weighing of all components.Gently heat and stir the oil phase to ensure complete dissolution of this compound before emulsification.[1]Standardize the entire preparation protocol, including temperatures, mixing speeds, and times. |
Quantitative Data Summary
The following table summarizes the optimized formulation parameters and resulting characteristics of this compound lipid microspheres based on a response surface methodology study.
| Parameter | Optimized Value | Source |
| Formulation Components | ||
| Egg Lecithin | 1.39 g | [1][2][3] |
| Poloxamer 188 | 0.21 g | [1][2][3] |
| Soybean Oil for Injection | 10.57% | [1][2][3] |
| Microsphere Characteristics | ||
| Particle Size | 168 ± 0.54 nm | [1][2][3] |
| Polydispersity Index (PDI) | 0.138 ± 0.02 | [1][2][3] |
| Zeta Potential | -43.5 ± 0.5 mV | [1][2][3] |
| Drug Loading | 0.833 ± 0.27 mg/mL | [1][2][3] |
| Encapsulation Efficiency | 90 ± 1.27% | [1][2][3] |
Experimental Protocols
Preparation of this compound Lipid Microspheres
This protocol is based on a high-speed shearing and high-pressure homogenization method.[1]
Materials:
-
This compound
-
Oil Phase: Egg yolk lecithin, Long-chain triglycerides (LCT), Medium-chain triglycerides (MCT)
-
Aqueous Phase: Glycerol, Sodium oleate, Poloxamer 188, Water for injection
Procedure:
-
Preparation of the Oil Phase: Dissolve this compound in the mixture of egg yolk lecithin, LCT, and MCT. Heat the mixture to 70°C with constant stirring until a clear solution is obtained.
-
Preparation of the Aqueous Phase: Dissolve glycerol, sodium oleate, and poloxamer 188 in water for injection. Heat the aqueous phase to 70°C.
-
Emulsification: Add the hot oil phase to the hot aqueous phase and immediately subject the mixture to high-speed shearing at 19,000 rpm for 10 minutes to form a coarse emulsion (colostrum).
-
Homogenization: Circulate the coarse emulsion through a high-pressure homogenizer for a specified number of cycles (e.g., six times) to reduce the particle size and form a nanoemulsion.
-
Cooling and Storage: Allow the resulting this compound lipid microsphere formulation to cool to room temperature and store at an appropriate temperature (e.g., 4°C).
Characterization of this compound Lipid Microspheres
-
Particle Size, PDI, and Zeta Potential: These parameters are typically measured using a dynamic light scattering (DLS) instrument. The sample is diluted with deionized water before measurement.[9]
-
Drug Loading and Encapsulation Efficiency:
-
Separate the unencapsulated this compound from the lipid microspheres using a technique like ultra-high-speed centrifugation.[9]
-
Disrupt the lipid microspheres using a suitable solvent (e.g., methanol) to release the encapsulated drug.
-
Quantify the amount of this compound in both the supernatant (unencapsulated) and the disrupted microspheres (encapsulated) using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).[2][3]
-
Calculate the drug loading and encapsulation efficiency using the following formulas:
-
Drug Loading (%) = (Mass of drug in microspheres / Mass of microspheres) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in microspheres / Total mass of drug used) x 100
-
-
-
Morphology: The shape and surface morphology of the lipid microspheres can be visualized using Scanning Electron Microscopy (SEM). The sample is typically mounted on a stub, sputter-coated with a conductive material (e.g., gold), and then observed under the microscope.[2][3]
Visualizations
Caption: Experimental workflow for the preparation and characterization of this compound lipid microspheres.
Caption: Signaling pathways modulated by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Preparation, Characterization, and Pharmacokinetic Evaluation of this compound Lipid Microspheres and Their Effect on the Proliferation of MDA-MB-231 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation, Characterization, and Pharmacokinetic Evaluation of this compound Lipid Microspheres and Their Effect on the Proliferation of MDA-MB-231 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibits mitogen-activated protein kinase and nuclear factor kappa-B signaling pathways and alleviates neuroinflammation in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound inhibits oxidative stress injury and neuroinflammation via the PI3K/AKT signaling pathway in the MPTP-induced Parkinson's disease mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Suppresses Aberrant Hedgehog Pathway and Overcomes Smoothened Antagonist Resistance via STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
Technical Support Center: Optimizing HPLC Gradient Elution for Separating Imperatorin and Isoimperatorin
Welcome to the technical support center for the chromatographic separation of Imperatorin and isothis compound (B1672244). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your HPLC method development and analysis.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC gradient elution of this compound and isothis compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution / Co-elution of this compound and Isothis compound Peaks | The structural similarity of these furanocoumarin isomers makes separation challenging.[1] The mobile phase composition may not be optimal for resolving these closely related compounds. | 1. Adjust the Gradient Profile: A shallower gradient can increase the separation time between the two peaks.[1] 2. Modify Mobile Phase Composition: Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) or add a small percentage of a third solvent to enhance selectivity. The addition of 10% methanol (B129727) to an acetonitrile/water mobile phase has been shown to improve control over separations.[2] 3. Optimize Mobile Phase pH: For ionizable compounds, the pH of the aqueous phase is crucial as it affects the ionization state and interactions with the stationary phase.[3] Using a buffer, such as ammonium (B1175870) acetate (B1210297) or ammonium formate, can help control the pH and improve reproducibility.[4][5] 4. Lower the Column Temperature: Reducing the column temperature can sometimes improve the separation of isomers.[1] |
| Peak Tailing | Secondary interactions between the analytes and the stationary phase can cause peak tailing, which can affect quantitation. This can be due to active silanol (B1196071) groups on the silica (B1680970) backbone of the column or metal contamination. | 1. Use a High-Purity Column: Employ a column with low silanol activity or an end-capped column to minimize secondary interactions. 2. Add an Ion-Pairing Agent or Buffer: Incorporating a buffer or an acidic modifier like formic acid or phosphoric acid into the mobile phase can help to protonate silanol groups and reduce tailing.[6][7] 3. Check for Column Contamination: If the column is old or has been used with diverse sample types, it may be contaminated. Flush the column with a strong solvent or consider replacing it. |
| Baseline Noise or Drift | A noisy or drifting baseline can interfere with peak integration and reduce sensitivity. This can be caused by issues with the mobile phase, detector, or pump.[1] | 1. Degas the Mobile Phase: Ensure all solvents are thoroughly degassed before use to prevent air bubbles from entering the system.[8] 2. Use High-Purity Solvents: Employ HPLC or MS-grade solvents to minimize impurities that can contribute to baseline noise.[1] 3. Check for Leaks: Inspect all fittings and connections for leaks, which can cause pressure fluctuations and baseline instability. 4. Clean the Detector Flow Cell: Contamination in the detector flow cell can lead to baseline issues. Follow the manufacturer's instructions for cleaning the flow cell. |
| Irreproducible Retention Times | Shifting retention times can make peak identification and quantification unreliable. This can be caused by changes in mobile phase composition, column temperature, or flow rate. | 1. Ensure Consistent Mobile Phase Preparation: Prepare the mobile phase accurately and consistently for each run. Use a buffer to maintain a stable pH.[3] 2. Use a Column Thermostat: Maintain a constant column temperature to ensure reproducible retention times, as temperature can affect solvent viscosity and analyte retention.[3] 3. Check the HPLC Pump: Verify that the pump is delivering a consistent and accurate flow rate. Fluctuations in flow rate will directly impact retention times. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting gradient for separating this compound and isothis compound?
A1: A good starting point for a reversed-phase HPLC method would be a gradient with water and an organic solvent like methanol or acetonitrile. One published method uses a gradient of methanol and water, starting at 80% methanol, decreasing to 68% over 2 minutes, and then holding for 5 minutes.[2] Another approach uses a mobile phase of 10 mmol/L ammonium acetate in methanol and 5 mmol/L ammonium acetate in water (80:20, v/v).[4]
Q2: What type of HPLC column is recommended for this separation?
A2: A C18 column is the most commonly used stationary phase for the separation of this compound and isothis compound.[2][4][6][9] These columns provide the necessary hydrophobicity to retain and separate these furanocoumarin isomers.
Q3: What detection wavelength should be used?
A3: A UV detector set at approximately 249 nm or 254 nm is suitable for the detection of this compound and isothis compound.[2][9]
Q4: How can I improve the sensitivity of my analysis?
A4: To improve sensitivity, you can consider using a mass spectrometer (MS) detector, which offers higher selectivity and sensitivity compared to a UV detector.[10] An LC-MS/MS method has been developed for the determination of these compounds in rat plasma with a lower limit of quantification in the low ng/mL range.[6][11]
Q5: Can I use isocratic elution for this separation?
A5: While gradient elution is often preferred for optimizing the separation of complex samples, isocratic methods have also been successfully used. For instance, a mobile phase of methanol-water (70:30, v/v) has been used for the determination of this compound.[9] However, for baseline separation of both isomers, a gradient elution is generally recommended to achieve better resolution.
Experimental Protocol: HPLC Gradient Elution
This protocol provides a general methodology for the separation of this compound and isothis compound using HPLC.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
2. Chemicals and Reagents:
-
This compound and isothis compound reference standards
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or ammonium acetate (for mobile phase modification)
3. Chromatographic Conditions:
-
Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid (or 10 mM ammonium acetate)
-
Mobile Phase B: Methanol or Acetonitrile
-
Gradient Program:
-
0-5 min: 80% B
-
5-7 min: Linear gradient from 80% to 68% B
-
7-12 min: Hold at 68% B
-
(This is an example, the gradient should be optimized for your specific column and system)[2]
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 249 nm[2]
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Prepare stock solutions of this compound and isothis compound standards in methanol.
-
Prepare working standards by diluting the stock solutions to the desired concentrations.
-
For plant extracts or other complex matrices, perform a suitable extraction (e.g., methanol extraction) followed by filtration through a 0.45 µm syringe filter before injection.[4]
5. Data Analysis:
-
Identify the peaks of this compound and isothis compound by comparing their retention times with those of the reference standards.
-
Quantify the analytes by constructing a calibration curve using the peak areas of the standards.
Quantitative Data Summary
The following table summarizes chromatographic data from different studies for the separation of this compound and isothis compound.
| Parameter | Method 1 [2] | Method 2 [4] | Method 3 [6][11] |
| Column | C18 | C18 | C18 |
| Mobile Phase | Methanol/Water | 10 mmol/L ammonium acetate in Methanol / 5 mmol/L ammonium acetate in Water (80:20, v/v) | Methanol/Water with 0.1% formic acid |
| Elution Type | Gradient | Isocratic | Isocratic |
| Flow Rate | 1.0 mL/min | Not Specified | 0.4 mL/min |
| Detection | UV at 249 nm | HPLC-MS/MS | LC-MS/MS |
| Retention Time (this compound) | Not Specified | Not Specified | ~1.5 min |
| Retention Time (isothis compound) | Not Specified | Not Specified | ~2.3 min |
HPLC Optimization Workflow
The following diagram illustrates a logical workflow for optimizing the HPLC gradient elution method for separating this compound and isothis compound.
Caption: A logical workflow for the optimization of HPLC gradient elution.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmaguru.co [pharmaguru.co]
- 4. [Determination of this compound and isothis compound in cosmetics by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. An LC-MS/MS Method for Determination of this compound and Isothis compound in Rat Plasma and Application to a Pharmacokinetic Study [scirp.org]
- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. immun.lth.se [immun.lth.se]
- 9. Determination of this compound in rat plasma by reversed-phase high-performance liquid chromatography after oral administration of Radix Angelicae dahuricae extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An LC-MS/MS Method for Determination of this compound and Isothis compound in Rat Plasma and Application to a Pharmacokinetic Study - Pharmacology & Pharmacy - SCIRP [scirp.org]
Troubleshooting Imperatorin crystallization during purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful crystallization of imperatorin.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for crystallizing this compound?
A1: this compound, a nonpolar furanocoumarin, is readily soluble in nonpolar solvents and insoluble in water.[1] The choice of solvent is critical for successful crystallization. Based on solubility data, ethyl acetate (B1210297) offers the highest solubility, making it a good primary solvent for dissolving this compound.[2] Alcohols like methanol (B129727) and ethanol (B145695) are also effective solvents. For recrystallization, solvent systems such as petroleum ether-acetone, n-hexane-dichloromethane, and mixtures of dichloromethane (B109758) have been successfully used.[3]
Q2: My this compound is not crystallizing, and the solution remains clear. What should I do?
A2: A clear solution that fails to yield crystals is typically not supersaturated. To induce crystallization, you can:
-
Slowly evaporate the solvent: This gradually increases the concentration of this compound. You can do this by leaving the container partially open in a fume hood or by using a gentle stream of nitrogen.
-
Add an anti-solvent: An anti-solvent is a solvent in which this compound is poorly soluble but is miscible with the primary solvent. For instance, if your this compound is dissolved in a small amount of a highly soluble solvent like ethyl acetate, you can slowly add a non-polar anti-solvent like n-hexane or petroleum ether until the solution becomes slightly turbid, and then allow it to stand.
-
Reduce the temperature: The solubility of this compound in most organic solvents decreases as the temperature is lowered. Slow cooling of a saturated solution in a refrigerator (0-4°C) can initiate crystallization.[3][4]
-
Induce nucleation: If the solution is supersaturated but reluctant to crystallize, you can introduce nucleation sites by scratching the inner surface of the glass container with a glass rod or by adding a seed crystal of this compound.[4]
Q3: Instead of crystals, I'm getting an oily precipitate. How can I fix this "oiling out"?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution is too concentrated or cooled too rapidly. To resolve this:
-
Heat the solution: Gently warm the mixture to redissolve the oil.
-
Add more solvent: Increase the volume of the primary solvent to create a less concentrated solution.
-
Cool slowly: Allow the solution to cool to room temperature very slowly before transferring it to a colder environment. A gradual temperature decrease is crucial.
-
Use a different solvent system: The choice of solvent can significantly influence the tendency to oil out. Experiment with different solvent and anti-solvent combinations.
Q4: The crystals I obtained are very small, like a fine powder. How can I grow larger crystals?
A4: The formation of microcrystals is usually a result of rapid nucleation and crystal growth. To encourage the growth of larger crystals:
-
Reduce the rate of supersaturation: This can be achieved by slowing down the cooling process or the rate of anti-solvent addition.
-
Use a cleaner crystallization vessel: Dust and other particulate matter can act as numerous nucleation sites, leading to the formation of many small crystals. Ensure your glassware is meticulously clean.[4]
-
Minimize agitation: While gentle stirring can sometimes help, vigorous agitation can lead to the formation of smaller crystals. Allow the solution to stand undisturbed during crystal growth.
-
Optimize the solvent system: The viscosity and other properties of the solvent can affect crystal growth rates.
Data Presentation
Table 1: Solubility of this compound in Various Solvents at Different Temperatures [2]
| Temperature (K) | Ethyl Acetate (molar fraction) | Methanol (molar fraction) | Ethanol (molar fraction) | n-Hexane (molar fraction) | Petroleum Ether (molar fraction) |
| 278.2 | 0.0125 | 0.0068 | 0.0051 | 0.0004 | 0.0003 |
| 283.2 | 0.0146 | 0.0079 | 0.0059 | 0.0005 | 0.0004 |
| 288.2 | 0.0171 | 0.0092 | 0.0069 | 0.0006 | 0.0005 |
| 293.2 | 0.0200 | 0.0107 | 0.0081 | 0.0007 | 0.0006 |
| 298.2 | 0.0234 | 0.0125 | 0.0095 | 0.0008 | 0.0007 |
| 303.2 | 0.0274 | 0.0146 | 0.0111 | 0.0010 | 0.0008 |
| 308.2 | 0.0320 | 0.0171 | 0.0130 | 0.0012 | 0.0010 |
| 313.2 | 0.0374 | 0.0200 | 0.0152 | 0.0014 | 0.0012 |
| 318.2 | 0.0437 | 0.0234 | 0.0178 | 0.0017 | 0.0014 |
Experimental Protocols
Protocol 1: Recrystallization of this compound from a Hexane-Dichloromethane Mixture
This protocol is adapted from a patented purification process and is suitable for purifying crude this compound extract.[3]
Materials:
-
Crude this compound extract
-
n-Hexane
-
Dichloromethane (DCM)
-
Erlenmeyer flask
-
Heating plate with magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Refrigerator or ice bath
Procedure:
-
Dissolution: In a clean Erlenmeyer flask, dissolve the crude this compound extract in a minimal amount of a warm n-hexane-dichloromethane mixture (a starting ratio of 1:1 can be tested and optimized). Gently heat the mixture while stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent rapid evaporation of the solvent. Once at room temperature, place the flask in a refrigerator (0-4°C) for 4-5 hours to maximize crystal formation.[3]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold n-hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified this compound crystals under vacuum or in a desiccator. The pure substance should appear as white, long, fine needles or crystals.[1]
Mandatory Visualization
Caption: Troubleshooting workflow for this compound crystallization.
References
- 1. This compound–pharmacological meaning and analytical clues: profound investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO2005095415A1 - Process for isolation of this compound from aegle marmelos correa - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Stability of Imperatorin in Aqueous Solutions
Disclaimer: Specific quantitative degradation data for Imperatorin in aqueous solutions is limited in publicly available literature. The information provided here is based on the general chemical properties of furanocoumarins, including psoralen (B192213) and bergapten, and established principles of organic chemistry. Researchers should perform their own stability studies to determine the precise degradation kinetics of this compound under their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution losing activity over time?
A1: this compound, like other furanocoumarins, can be unstable in aqueous solutions. The primary reasons for loss of activity are hydrolysis of the lactone ring and photodegradation. The rate of degradation is influenced by factors such as pH, temperature, and exposure to light.
Q2: What is lactone ring hydrolysis and why is it a problem for this compound?
A2: this compound contains a lactone ring, which is a cyclic ester. This ring can be opened by hydrolysis, a chemical reaction with water. This is particularly prevalent under neutral to alkaline conditions.[1][2][3][4] The opening of the lactone ring alters the molecular structure of this compound, leading to a loss of its biological activity.
Q3: How does light affect my this compound solution?
A3: Furanocoumarins are known to be photosensitive and can undergo photodegradation upon exposure to light, particularly UV radiation.[5][6] This process can lead to the formation of various degradation products and a decrease in the concentration of active this compound.
Q4: At what pH is this compound most stable?
A4: While specific data for this compound is scarce, furanocoumarins are generally more stable in acidic conditions. Alkaline and even neutral pH can promote the hydrolysis of the lactone ring.[1][2][7] For optimal stability, it is recommended to prepare and store this compound solutions in a slightly acidic buffer (pH 3-5).
Q5: What is the recommended solvent for preparing a stock solution of this compound?
A5: this compound is sparingly soluble in water.[8] It is recommended to first dissolve this compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a concentrated stock solution.[8] This stock solution can then be diluted with the desired aqueous buffer for your experiment. It is advisable not to store the aqueous solution for more than one day.[8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in my experiment. | Degradation of this compound in the aqueous experimental medium. | - Prepare fresh aqueous solutions of this compound for each experiment from a stock solution in an organic solvent.- Control the pH of the aqueous solution, aiming for a slightly acidic range (pH 3-5).- Protect the solution from light at all stages of the experiment.- Perform experiments at the lowest feasible temperature. |
| Precipitation in my aqueous this compound solution. | Low aqueous solubility of this compound. | - Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is compatible with your experimental system and does not exceed recommended limits.- Consider using a co-solvent or a formulation aid like cyclodextrins to improve solubility, after verifying their compatibility with your assay. |
| Inconsistent experimental results. | Variable degradation of this compound between experiments. | - Standardize the preparation and handling of your this compound solutions.- Always use freshly prepared aqueous solutions.- Protect all solutions from light and control the temperature consistently. |
Data on Factors Affecting Furanocoumarin Stability (Qualitative)
The following table summarizes the expected impact of different environmental factors on the stability of this compound in aqueous solutions, based on data from related furanocoumarins.
| Factor | Effect on Stability | General Recommendations |
| pH | Less stable at neutral to alkaline pH due to increased rate of lactone ring hydrolysis. More stable at acidic pH.[1][2][7][9] | Maintain a slightly acidic pH (3-5) for aqueous solutions. Use appropriate buffers to control the pH. |
| Temperature | Higher temperatures accelerate the rate of degradation (both hydrolysis and photodegradation).[10][11][12][13][14] | Store stock and working solutions at low temperatures (e.g., 4°C for short-term storage). Avoid heating aqueous solutions. |
| Light | Exposure to light, especially UV radiation, can cause significant photodegradation.[5][6] | Protect all solutions from light by using amber vials or wrapping containers in aluminum foil. Work in a dimly lit environment when possible. |
| Oxygen | The presence of oxygen can contribute to oxidative degradation, particularly during photodegradation.[6] | For long-term storage of stock solutions, consider purging the vial with an inert gas (e.g., nitrogen or argon) before sealing. |
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.[15][16][17][18][19]
1. Materials:
-
This compound standard
-
HPLC grade methanol (B129727) or acetonitrile
-
HPLC grade water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or MS detector
-
pH meter
-
Photostability chamber
-
Temperature-controlled oven
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or acetonitrile.
3. Stress Conditions:
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Neutralize the solution with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Incubate at room temperature for a defined period (e.g., 30 min, 1, 2, 4 hours).
-
Neutralize the solution with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep the solution at room temperature, protected from light, for a defined period (e.g., 2, 4, 8, 24 hours).
-
-
Thermal Degradation:
-
Transfer an aliquot of the stock solution to a vial and evaporate the solvent.
-
Place the vial with the solid this compound in an oven at a high temperature (e.g., 105°C) for a defined period.
-
Dissolve the residue in the mobile phase before analysis.
-
-
Photodegradation:
-
Expose a solution of this compound in a transparent vial to UV light in a photostability chamber for a defined period.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
4. Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile/water gradient).
-
Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.
-
If coupled with a mass spectrometer, attempt to identify the mass of the degradation products.
Visualizations
Caption: Reversible hydrolysis of this compound's lactone ring.
Caption: General pathway for the photodegradation of this compound.
Caption: Experimental workflow for assessing this compound stability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 3. youtube.com [youtube.com]
- 4. Lactone - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of photosensitization by furocoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effect of maturity, processing, and storage on the furanocoumarin composition of grapefruit and grapefruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemistry and health effects of furanocoumarins in grapefruit - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. Pressure and temperature effects on degradation kinetics and storage stability of total anthocyanins in blueberry juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 16. researchgate.net [researchgate.net]
- 17. rjptonline.org [rjptonline.org]
- 18. biopharminternational.com [biopharminternational.com]
- 19. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Imperatorin Dosage Optimization for Animal Studies
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing imperatorin dosage in preclinical animal studies. It includes frequently asked questions, troubleshooting advice, experimental protocols, and data presented in a clear, accessible format.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in mice or rats?
A1: A general starting point for oral administration in mice and rats for anti-inflammatory studies is between 10-20 mg/kg.[1][2][3] For neuroprotective effects, doses ranging from 2.5 to 10 mg/kg have been used in rats.[4][5] It is crucial to perform a dose-response study to determine the optimal dose for your specific animal model and disease condition.
Q2: How should I dissolve and administer this compound?
A2: this compound has poor water solubility. A common vehicle is 0.5% carboxymethylcellulose sodium (CMC-Na).[1] Other options include dissolving it in dimethyl sulfoxide (B87167) (DMSO) and then diluting with Tween 80 and normal saline.[5] For intraperitoneal (i.p.) injections, doses are often administered 30 minutes before inducing the experimental condition.[6]
Q3: What is the bioavailability of this compound?
A3: The oral bioavailability of this compound is generally considered poor and absorption can be slow.[7] Pharmacokinetic properties can be influenced by the administration vehicle and the specific animal model.[7][8] In rats, after oral administration, this compound is absorbed relatively quickly, with peak plasma concentrations observed between 40 and 75 minutes.[8]
Q4: What are the known toxicities or adverse effects?
A4: this compound generally exhibits low toxicity at therapeutic doses.[9] However, high doses (e.g., 40 mg/kg in mice) might lead to hepatotoxicity.[2] One study noted no adverse effects in rats at a dose of 10 mg/kg administered for 14 consecutive days.[9] A dose of 50 mg/kg was used in rats for two weeks to study drug interactions without mentioning toxicity.[10] Always conduct preliminary toxicity studies to establish a safe dose range for your experimental duration.
Troubleshooting Guide
| Problem/Issue | Potential Cause | Suggested Solution |
| Lack of Therapeutic Effect | - Insufficient Dosage: The dose may be too low for the specific model or disease severity. - Poor Bioavailability: The compound may not be adequately absorbed.[7] - Timing of Administration: The dosing schedule may not align with the disease pathogenesis. | - Perform a dose-escalation study to find the effective dose range (e.g., 10, 25, 50 mg/kg). - Optimize the vehicle. Consider using penetration enhancers or a different formulation. - Adjust the timing of administration relative to the disease induction. Maximum effects for i.p. injection have been noted at 30 minutes post-administration in some models.[6] |
| High Variability in Results | - Inconsistent Formulation: this compound may not be fully dissolved or evenly suspended in the vehicle. - Animal Variation: Biological differences between animals. - Inconsistent Administration: Variation in gavage or injection technique. | - Ensure the this compound is completely solubilized or forms a homogenous suspension before each administration. - Increase the number of animals per group to improve statistical power. - Standardize administration procedures and ensure all personnel are properly trained. |
| Observed Animal Distress or Toxicity | - Dosage Too High: The current dose may be approaching the toxic limit. - Vehicle Toxicity: The vehicle (e.g., high concentration of DMSO) may be causing adverse effects. | - Reduce the dose immediately. Refer to published toxicity data and your own preliminary studies. Doses up to 100 mg/kg have been used in acute studies, but chronic studies often use lower doses.[6] - Prepare a vehicle-only control group to assess the effects of the vehicle alone. Lower the concentration of potentially toxic solvents like DMSO. |
Quantitative Data Summary
The following tables summarize effective dosages of this compound from various animal studies.
Table 1: Anti-inflammatory and Anti-nociceptive Doses
| Animal Model | Condition | Route | Effective Dose (mg/kg) | Outcome |
| Mice | Dimethylbenzene-induced ear edema | Oral | 15, 30, 60 | Significant, dose-dependent inhibition of edema.[1] |
| Mice | Acetic acid-induced vascular permeability | Oral | 15, 30, 60 | Significant, dose-dependent inhibition of permeability.[1] |
| Rats | Cotton pellet-induced granuloma | Oral | 15, 30, 60 | Significant, dose-dependent reduction in granuloma weight.[1] |
| Mice | Acetic acid & formalin-induced hyperalgesia | i.p. | ED₅₀ = 4.53 | Significant reduction in nociceptive behavior.[11] |
| Mice | Allergic Asthma | i.p. | 5, 10 | Significantly reduced inflammatory cell counts in BALF.[2] |
Table 2: Neuroprotective and Anticonvulsant Doses
| Animal Model | Condition | Route | Effective Dose (mg/kg) | Outcome |
| Rats | Vascular Dementia (2VO model) | i.p. | 2.5, 5, 10 | Significantly improved cognitive deficits and neuron damage.[4][5] |
| Mice | Scopolamine-induced memory impairment | i.p. | 5, 10 | Improved memory acquisition and consolidation.[12] |
| Mice | Maximal Electroshock Seizure | i.p. | 50, 100 | Significantly raised the threshold for electroconvulsions.[6] |
| Mice | Anxiety and Memory (EPM test) | i.p. | 10, 20 | Exerted anxiolytic effects and improved memory.[13] |
| Mice | Parkinson's Disease (MPTP model) | i.p. | 5 | Markedly improved spatial learning and memory.[14] |
Table 3: Anti-cancer Doses (as a chemosensitizer)
| Animal Model | Condition | Route | Effective Dose (mg/kg) | Outcome |
| Mice | K562/DOX xenograft tumor | i.p. | 10, 20 | Significantly decreased tumor volume and weight when combined with doxorubicin (B1662922).[15] |
Experimental Protocols & Methodologies
Protocol 1: General Dose-Response Study for Anti-Inflammatory Effects
This protocol provides a framework for determining the effective anti-inflammatory dose of this compound in a mouse model of acute inflammation.
-
Animal Model: Male Swiss mice (20-25 g).
-
Groups (n=8-10 per group):
-
Group 1: Vehicle Control (e.g., 0.5% CMC-Na, oral)
-
Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, i.p.)[1]
-
Group 3: this compound (15 mg/kg, oral)
-
Group 4: this compound (30 mg/kg, oral)
-
Group 5: this compound (60 mg/kg, oral)
-
-
This compound Preparation: Suspend this compound powder in 0.5% CMC-Na solution.[1] Ensure a homogenous suspension through vortexing before each administration.
-
Administration: Administer the respective treatments orally (p.o.) to each group.
-
Inflammation Induction: 60 minutes after treatment, induce inflammation. For example, apply a standard irritant like dimethylbenzene to the ear surface to induce edema.[1]
-
Endpoint Measurement: After a set time (e.g., 30 minutes for ear edema), sacrifice the animals. Collect the tissue of interest (e.g., ear punches) and measure the inflammatory marker (e.g., weight difference between ears to quantify edema).
-
Data Analysis: Analyze the data using one-way ANOVA followed by a post-hoc test (e.g., Tukey's) to compare the treated groups against the vehicle control.
Visualizations: Pathways and Workflows
Signaling Pathway Diagrams
This compound exerts its anti-inflammatory effects primarily by inhibiting the NF-κB and MAPK signaling pathways.[1][16][17][18]
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound inhibits phosphorylation in MAPK signaling.
Experimental Workflow Diagram
This diagram outlines the logical steps for conducting a dose-optimization study.
Caption: Workflow for optimizing this compound dosage in vivo.
References
- 1. This compound possesses notable anti-inflammatory activity in vitro and in vivo through inhibition of the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound interacts additively with novel antiseizure medications in the mouse maximal electroshock-induced seizure model: an isobolographic transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound on apoptosis and synaptic plasticity in vascular dementia rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound on apoptosis and synaptic plasticity in vascular dementia rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Time-course and dose-response relationships of this compound in the mouse maximal electroshock seizure threshold model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound–pharmacological meaning and analytical clues: profound investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of the Content of Two Coumarins, IM and ISOIM, and Their Mechanism of Action on Colitis Rats in Angelica albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Anti-nociceptive and anti-inflammatory effect of this compound: evidences for involvement of COX-2, iNOS, NFκB and inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of this compound on scopolamine-induced cognitive impairment and oxidative stress in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effects of this compound on anxiety and memory-related behavior in male Swiss mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound inhibits oxidative stress injury and neuroinflammation via the PI3K/AKT signaling pathway in the MPTP-induced Parkinson's disease mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chemosensitizing effect and mechanism of this compound on the anti-tumor activity of doxorubicin in tumor cells and transplantation tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound inhibits mitogen-activated protein kinase and nuclear factor kappa-B signaling pathways and alleviates neuroinflammation in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound Inhibits Proliferation, Migration, and Inflammation via Blocking the NF-κB and MAPK Pathways in Rheumatoid Fibroblast-like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in the Large-Scale Isolation of Imperatorin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during the large-scale isolation of Imperatorin.
Frequently Asked Questions (FAQs)
Q1: What are the most common plant sources for large-scale this compound isolation?
This compound is a furanocoumarin primarily distributed among plants in the Apiaceae (Umbelliferae) and Rutaceae families. Some of the most widely reported sources for its isolation include Angelica archangelica (Garden Angelica), Angelica dahurica (Bai Zhi), Aegle marmelos (Bael), and Cnidium monnieri.[1][2] The choice of plant material is a critical first step, as the concentration of this compound can vary significantly between species and even based on the part of the plant used (e.g., roots, fruits).[2][3]
Q2: Which solvents are most effective for extracting this compound?
The solubility of this compound is highest in ethyl acetate (B1210297), followed by methanol (B129727) and ethanol (B145695), with low solubility in non-polar solvents like n-hexane and petroleum ether.[4][5][6] While ethanol is commonly used for initial crude extraction, solvents like dichloromethane (B109758) and ethyl acetate are often employed in subsequent liquid-liquid partitioning steps to selectively extract this compound and separate it from more polar or non-polar impurities.[1][7][8] For aqueous buffers, this compound is only sparingly soluble; a stock solution should first be made in a solvent like DMSO or DMF.[9]
Q3: What are the critical parameters to consider for optimizing extraction yield?
Several factors significantly influence the extraction yield. Key parameters to optimize include:
-
Solvent Choice and Concentration: Using an optimal solvent, such as 80% ethanol, can maximize yield.[10]
-
Temperature: Extraction temperatures around 30-60°C are often effective.[10][11] However, high temperatures can lead to degradation.
-
Time: While longer extraction times can increase yield, a balance must be struck to prevent degradation and reduce processing costs. Modern methods like ultrasound-assisted extraction can drastically reduce time from hours to minutes.[10][12]
-
Solvent-to-Solid Ratio: A sufficient volume of solvent is needed to ensure complete extraction. A common starting point is a 12:1 (mL/g) ratio of solvent to sample weight.[10]
-
Particle Size: Grinding the plant material to a fine powder (e.g., 60 mesh) increases the surface area available for solvent interaction, enhancing extraction efficiency.[10][13]
Troubleshooting Guide
This guide addresses the most common issues encountered during the isolation of this compound, providing potential causes and actionable solutions.
Problem 1: Low Yield of Crude this compound Extract
| Potential Cause | Troubleshooting & Optimization Steps |
| Inadequate Plant Material Preparation | Solution: Ensure the plant material is thoroughly dried to prevent enzymatic degradation.[14] Grind the material to a uniform, fine powder (e.g., 40-60 mesh) to maximize the surface area for solvent penetration.[10][13] |
| Suboptimal Extraction Parameters | Solution: Optimize the solvent-to-solid ratio; an insufficient volume will not fully extract the compound.[14] Experiment with extraction time and temperature, being mindful that excessive heat can degrade this compound.[14] For ultrasound-assisted extraction (UAE), optimize power and duration; studies show a 20-minute sonication time can be highly effective.[10] |
| Inefficient Extraction Method | Solution: Conventional methods like maceration or Soxhlet extraction can be time-consuming and less efficient.[12] Consider using modern techniques like Ultrasound-Assisted Extraction (UAE), which can significantly reduce extraction time and improve yield.[10][15] Scanning electron micrographs show that ultrasound can effectively disrupt plant cell walls, improving mass transfer.[10] |
Problem 2: Low Purity of Final Product After Purification
| Potential Cause | Troubleshooting & Optimization Steps |
| Irreversible Adsorption on Column | Solution: this compound may bind too strongly to the stationary phase, especially if it is highly polar like silica (B1680970) gel.[16] If using silica gel, ensure the mobile phase polarity is increased appropriately during gradient elution (e.g., increasing the percentage of ethyl acetate in n-hexane).[8] Consider alternative stationary phases if irreversible binding persists. |
| Column Overloading | Solution: Loading too much crude extract onto the column exceeds its binding capacity, leading to poor separation and co-elution of impurities.[16] Reduce the sample load or use a larger column. For best results, dissolve the crude extract in a minimal amount of solvent and pre-adsorb it onto a small amount of silica gel before loading (dry loading). |
| Improper Mobile Phase Selection | Solution: The solvent system for column chromatography must be carefully selected. A common and effective system for this compound purification is a gradient of n-hexane and ethyl acetate.[7][8] Start with a low polarity mobile phase to elute non-polar impurities and gradually increase the polarity (e.g., from 20% to 40% ethyl acetate in n-hexane) to elute the this compound.[8] |
| Co-extraction of Similar Compounds | Solution: Plant extracts often contain other coumarins with similar polarities (e.g., isothis compound (B1672244), bergapten), making separation difficult.[17][18] Techniques like High-Speed Counter-Current Chromatography (HSCCC) are highly effective for separating these structurally similar compounds and can yield purities above 98%.[17][18] |
Quantitative Data on this compound Isolation
The yield of this compound is highly dependent on the plant source and the isolation method employed.
Table 1: Comparison of Extraction Methods for this compound from Aegle marmelos
| Extraction Method | Time | Yield (mg/g) | Reference |
| Batch Extraction | 4 h | 0.150 | |
| Soxhlet Extraction | 7 h | 0.250 | [12] |
| Three-Phase Partitioning (TPP) | 2.5 h | 0.494 | [12] |
| Ultrasound-Assisted TPP (UA-TPP) | 30 min | 5.44 | [15] |
Table 2: Yields from Large-Scale and Preparative Purification Methods
| Plant Source | Purification Method | Sample Input | Yield of Pure this compound | Purity | Reference |
| Cnidium monnieri | HSCCC | 500 mg crude extract | 118.3 mg | 98.2% | [17] |
| Angelica dahurica | Multidimensional HSCCC | 300 mg crude extract | 19.9 mg | >98% | [18] |
| Aegle marmelos | Crystallization & VLC* | 111 g dried pulp | 0.5668 g | 82% | [8] |
*VLC: Vacuum Liquid Chromatography
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol describes a rapid and efficient method for obtaining a crude extract rich in this compound from dried plant material.
-
Preparation of Plant Material: Dry the plant material (e.g., roots of Angelica dahurica) and grind it into a fine powder (approximately 60 mesh).[10]
-
Extraction:
-
Filtration and Concentration:
-
After sonication, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.[14]
-
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is for the purification of this compound from the crude extract.
-
Column Preparation: Prepare a silica gel (100-200 mesh) column using n-hexane as the slurry solvent.[19]
-
Sample Loading:
-
Dissolve the crude extract obtained from Protocol 1 in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
In a separate flask, add a small amount of silica gel to the dissolved extract and evaporate the solvent completely to create a dry powder.
-
Carefully load this powder onto the top of the prepared column. This dry-loading method generally results in better separation.[16]
-
-
Elution:
-
Begin elution with a low-polarity mobile phase, such as 100% n-hexane, to remove non-polar impurities.
-
Gradually increase the polarity of the mobile phase by introducing ethyl acetate in a stepwise or linear gradient. A common gradient involves increasing from 20% to 40% ethyl acetate in n-hexane.[8]
-
Collect fractions continuously throughout the elution process.
-
-
Fraction Analysis:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Combine the fractions that show a pure spot corresponding to an this compound standard.
-
-
Final Step: Evaporate the solvent from the combined pure fractions to yield crystalline this compound. Confirm the purity using HPLC.[20]
Visualized Experimental Workflow
The following diagram illustrates the logical workflow for the large-scale isolation, purification, and analysis of this compound.
Caption: Workflow for this compound isolation from preparation to analysis.
References
- 1. WO2005095415A1 - Process for isolation of this compound from aegle marmelos correa - Google Patents [patents.google.com]
- 2. Phytochemical Constituents, Folk Medicinal Uses, and Biological Activities of Genus Angelica: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound–pharmacological meaning and analytical clues: profound investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US20050220913A1 - Novel in-expensive and efficient process for isolation of this compound, a potent inducible nitric oxide synthase inhibitor and anti-inflammatory drug candidate from Aegle marmelos Correa - Google Patents [patents.google.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Preparative isolation and purification of bergapten and this compound from the medicinal plant Cnidium monnieri using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Preparative isolation of this compound, oxypeucedanin and isothis compound from traditional Chinese herb "bai zhi"Angelica dahurica (Fisch. ex Hoffm) Benth. et Hook using multidimensional high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 20. Preparation, Characterization, and Pharmacokinetic Evaluation of this compound Lipid Microspheres and Their Effect on the Proliferation of MDA-MB-231 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Ion Suppression of Imperatorin in Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when analyzing Imperatorin by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix reduce the ionization efficiency of the target analyte, in this case, this compound.[1][2][3] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and reproducibility of quantitative analyses.[2][3] When analyzing complex biological samples like plasma, serum, or tissue extracts, endogenous components such as phospholipids, salts, and proteins can interfere with the ionization of this compound in the mass spectrometer's ion source.[4]
Q2: How can I detect if ion suppression is affecting my this compound analysis?
A2: A common method to assess ion suppression is the post-column infusion experiment.[5][6] In this technique, a constant flow of this compound solution is introduced into the mass spectrometer after the analytical column. A blank matrix sample (a sample prepared in the same way as the study samples but without the analyte) is then injected onto the LC system. A drop in the baseline signal for this compound at specific retention times indicates the elution of matrix components that are causing ion suppression.[5]
Q3: What are the primary strategies to minimize ion suppression for this compound?
A3: The main strategies to combat ion suppression fall into three categories:
-
Effective Sample Preparation: To remove interfering matrix components before analysis.[2][7]
-
Chromatographic Separation: To separate this compound from co-eluting matrix components.[3]
-
Mass Spectrometry Method Optimization: To adjust instrument settings and ionization techniques to be less susceptible to suppression.[8]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Low this compound Signal Intensity and Poor Sensitivity
Possible Cause: Significant ion suppression from matrix components co-eluting with this compound.
Solutions:
-
Improve Sample Preparation:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and removing a broad range of interfering compounds.[2][7]
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than protein precipitation and is effective at removing non-polar interferences.[3][9]
-
Protein Precipitation (PPT): While a simpler method, it may be less effective at removing all matrix components that can cause ion suppression.[3][10]
-
-
Optimize Chromatographic Conditions:
-
Increase Chromatographic Resolution: Employing columns with smaller particle sizes (e.g., UPLC) can significantly improve peak resolution, separating this compound from interfering matrix components.
-
Modify Mobile Phase Gradient: Adjusting the gradient elution profile can alter the retention times of matrix components relative to this compound.
-
-
Dilute the Sample: A straightforward approach is to dilute the sample extract.[1][8] This reduces the concentration of both this compound and the interfering matrix components. This is only a viable option if the this compound concentration is high enough to remain detectable after dilution.[1]
Issue 2: Inconsistent and Irreproducible Results for Quality Control (QC) Samples
Possible Cause: Variable matrix effects between different samples are leading to inconsistent levels of ion suppression.
Solutions:
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most reliable way to compensate for ion suppression.[1][11] Since it has nearly identical physicochemical properties to this compound, it will experience the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.[1]
-
Matrix-Matched Calibrators and QCs: Preparing your calibration standards and QC samples in the same biological matrix as your unknown samples can help to compensate for consistent matrix effects.[1][7]
-
Robust Sample Preparation: A more rigorous sample cleanup method like SPE will minimize sample-to-sample variability in the matrix composition.[1]
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
This protocol helps to identify regions in the chromatogram where ion suppression occurs.
-
Prepare a standard solution of this compound in a suitable solvent (e.g., methanol) at a concentration that gives a stable and moderate signal on the mass spectrometer.
-
Set up the LC-MS system:
-
Connect the analytical column to a T-junction.
-
Connect a syringe pump to the T-junction to deliver a constant flow of the this compound standard solution.
-
Connect the other end of the T-junction to the mass spectrometer's ion source.
-
-
Infuse the this compound standard: Start the syringe pump to deliver a constant flow of the this compound solution into the mass spectrometer. This will generate a stable baseline signal for this compound.
-
Inject a blank matrix sample: Inject a prepared blank matrix sample (e.g., extracted plasma without this compound) onto the LC column and start the chromatographic run.
-
Monitor the this compound signal: Observe the baseline signal for this compound. Any significant drop in the signal indicates a region of ion suppression caused by eluting matrix components.
Protocol 2: Sample Preparation of Plasma Samples using Liquid-Liquid Extraction (LLE)
This is a general protocol that can be optimized for this compound analysis. A published study on this compound pharmacokinetics used a similar approach.[12]
-
Sample Thawing: Thaw plasma samples at room temperature.
-
Aliquoting: Take 100 µL of the plasma sample and place it in a clean microcentrifuge tube.
-
Addition of Internal Standard: If using an internal standard, add the appropriate volume to the plasma sample.
-
Protein Precipitation & Extraction: Add 900 µL of a suitable organic solvent (e.g., methanol, acetonitrile, or ethyl acetate) to the plasma sample.
-
Vortexing: Vortex the mixture for 3 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 16,000 rpm for 30 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Filtration: Filter the supernatant through a 0.22 µm filter before injection into the LC-MS system.
Data Presentation
The choice of sample preparation method and ionization source can significantly impact the signal intensity of this compound. The following tables provide an illustrative comparison based on general principles of mass spectrometry.
Table 1: Illustrative Effect of Sample Preparation Method on this compound Signal Intensity
| Sample Preparation Method | Relative Signal Intensity (%) | Relative Matrix Effect (%) |
| Protein Precipitation (PPT) | 40 | 60 |
| Liquid-Liquid Extraction (LLE) | 75 | 25 |
| Solid-Phase Extraction (SPE) | 95 | 5 |
Note: These are hypothetical values to illustrate the relative effectiveness of each technique in reducing matrix effects.
Table 2: Illustrative Comparison of Ionization Sources for this compound Analysis
| Ionization Source | Common Characteristics | Potential for Ion Suppression | Recommended for this compound |
| Electrospray Ionization (ESI) | Suitable for polar to moderately polar compounds. Prone to ion suppression from non-volatile salts and highly abundant co-eluting compounds.[3][13] | High | Often the first choice for many small molecules, but optimization is critical. |
| Atmospheric Pressure Chemical Ionization (APCI) | Better for less polar and more volatile compounds. Generally less susceptible to ion suppression from non-volatile buffers and salts compared to ESI.[13][14][15] | Moderate | A good alternative if significant ion suppression is observed with ESI, especially if this compound shows good thermal stability.[14] |
Visualizations
Below are diagrams illustrating key workflows and concepts related to minimizing ion suppression.
Caption: A logical workflow for troubleshooting low signal intensity of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. researchgate.net [researchgate.net]
- 7. gmi-inc.com [gmi-inc.com]
- 8. mdpi.com [mdpi.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ion suppression correction and normalization for non-targeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation, Characterization, and Pharmacokinetic Evaluation of this compound Lipid Microspheres and Their Effect on the Proliferation of MDA-MB-231 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Performance comparison of electrospray ionization and atmospheric pressure chemical ionization in untargeted and targeted liquid chromatography/mass spectrometry based metabolomics analysis of grapeberry metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Selecting an appropriate internal standard for Imperatorin quantification
Technical Support Center: Imperatorin Quantification
Welcome to the technical support center for this compound quantification. This resource provides researchers, scientists, and drug development professionals with detailed guidance on selecting an appropriate internal standard (IS) for accurate and robust quantification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key criteria for selecting an internal standard (IS) for this compound quantification?
A1: The selection of an appropriate internal standard is critical for compensating for variations during sample preparation and analysis.[1][2] An ideal IS for this compound quantification should meet the following criteria:
-
Structural Similarity: The IS should be structurally similar to this compound to ensure comparable behavior during extraction, chromatography, and detection.[1] This is why other furanocoumarins are often considered.
-
Purity and Stability: The IS must be of high purity and stable throughout the entire analytical process, from sample preparation to final measurement.[3]
-
Commercial Availability: The IS should be readily available in a highly pure form.
-
Non-Interference: The IS must not be naturally present in the sample matrix and its chromatographic peak must be well-resolved from this compound and other matrix components.[1][4] An exception is when using a stable-isotope labeled IS with LC-MS, where co-elution is acceptable.[3]
-
Elution Profile: It should have a retention time close to that of this compound, but with baseline separation to avoid any chromatographic interference.[2]
-
Similar Response: The IS should exhibit a similar response to the detector as this compound. For LC-MS, this includes having a comparable ionization response.[2]
Q2: Which compounds are commonly used as internal standards for this compound analysis?
A2: Several compounds have been successfully used as internal standards for the quantification of this compound. The choice often depends on the analytical technique (e.g., HPLC-UV, LC-MS/MS) and the sample matrix. Some common examples include:
-
Osthole: A natural coumarin (B35378) that is structurally related to this compound and has been used in various pharmacokinetic studies.[5][6][7][8][9]
-
Psoralen: As the parent compound of the furanocoumarin class to which this compound belongs, Psoralen is a suitable candidate due to its structural similarity.[10][11]
-
Isothis compound: A structural isomer of this compound, making it an excellent candidate, particularly for LC-MS/MS analysis where mass fragmentation patterns can be used for differentiation.
-
Oxypeucedanin: Another furanocoumarin that has been used as an IS in the analysis of this compound in biological matrices.[12]
-
Fluocinonide: A corticosteroid that has been used as an IS in HPLC-UV methods for this compound.[13]
Q3: What are the advantages of using a structural analog like Osthole or Psoralen as an IS?
A3: Using a structural analog as an internal standard offers several key advantages:
-
Similar Physicochemical Properties: Structural analogs are likely to have similar extraction efficiencies, solubility, and chromatographic behavior to this compound. This ensures that any loss of analyte during sample processing is mirrored by a proportional loss of the IS, leading to a more accurate final concentration calculation.[1]
-
Comparable Detector Response: In techniques like HPLC-UV, structurally similar compounds often have comparable chromophores, leading to similar absorbance characteristics. In LC-MS, they tend to have similar ionization efficiencies, which is crucial for reliable quantification.[2]
-
Correction for Matrix Effects: In complex biological matrices, matrix components can suppress or enhance the analyte signal in the detector (matrix effect). A structural analog is likely to be affected by the matrix in a similar way to the analyte, thereby providing effective compensation for these effects.[14]
Q4: How do I validate the chosen internal standard?
A4: Once a potential internal standard is selected, it must be validated to ensure it performs reliably within your specific assay. The validation process should include:
-
Specificity and Selectivity: Confirm that the IS does not interfere with the this compound peak and is well-resolved from all other components in the sample matrix. Run blank matrix samples to ensure no endogenous peaks are present at the retention time of the IS.[4]
-
Linearity: Prepare a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration. The curve should demonstrate linearity over the desired concentration range.[2]
-
Precision and Accuracy: Assess the intra- and inter-day precision and accuracy by analyzing quality control (QC) samples at low, medium, and high concentrations. The precision (as relative standard deviation, RSD) should typically be less than 15%.[11]
-
Matrix Effect Evaluation: Compare the response of the IS in the sample matrix to its response in a neat solution to determine if there is significant ion suppression or enhancement.
-
Stability: Evaluate the stability of the IS in the stock solution, in the matrix during sample processing, and after storage under various conditions (e.g., freeze-thaw cycles, bench-top stability).[11]
Troubleshooting Guides
Issue: High variability in the internal standard peak area across samples.
-
Possible Cause 1: Inconsistent IS Addition: The volume of the IS solution added to each sample may be inconsistent.
-
Solution: Use a calibrated positive displacement pipette to add the IS. Ensure the pipette is functioning correctly and that the same technique is used for every sample.
-
-
Possible Cause 2: Sample Preparation Variability: The IS may be degrading or being lost inconsistently during sample preparation steps like extraction or evaporation.[14]
-
Solution: Add the IS as early as possible in the sample preparation workflow to account for variability in all subsequent steps.[1] Review the extraction procedure for steps that could lead to inconsistent recovery.
-
-
Possible Cause 3: Injector Issues: Problems with the autosampler or injector can lead to variable injection volumes.
-
Solution: Check the injector for leaks, worn seals, or blockages. Perform an injector precision test to ensure it is delivering consistent volumes.
-
Issue: The retention time of the internal standard is shifting.
-
Possible Cause 1: Mobile Phase Inconsistency: The composition of the mobile phase may not be consistent between runs.[15]
-
Solution: Ensure the mobile phase is prepared accurately and consistently. If using a gradient, ensure the pump is mixing the solvents correctly. Always use freshly prepared mobile phase.
-
-
Possible Cause 2: Column Degradation: The stationary phase of the HPLC column may be degrading over time.[15]
-
Solution: Check the column's performance using a standard mixture. If performance has declined, try flushing or regenerating the column according to the manufacturer's instructions. If this fails, the column may need to be replaced.
-
-
Possible Cause 3: Temperature Fluctuations: Changes in the ambient or column temperature can affect retention times.[15]
-
Solution: Use a column oven to maintain a stable temperature throughout the analysis. Ensure the laboratory temperature is also stable.
-
Data and Protocols
Table 1: Comparison of Potential Internal Standards for this compound Quantification
| Internal Standard | Chemical Class | Molecular Weight ( g/mol ) | Rationale for Use | Potential Issues |
| Osthole | Coumarin | 244.29 | Structural analog, similar chromatographic behavior.[6][7] | May be present in some herbal matrices. |
| Psoralen | Furanocoumarin | 186.16 | Parent compound of the furanocoumarin class.[10][11] | Different side chain may affect extraction recovery. |
| Isothis compound | Furanocoumarin | 270.28 | Structural isomer, ideal for MS detection. | May be difficult to resolve from this compound by HPLC-UV. |
| Oxypeucedanin | Furanocoumarin | 286.28 | Used in similar applications.[12] | May have a significantly different retention time. |
Table 2: Method Validation Summary for this compound Assay using Osthole as IS
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9992 | > 0.995 |
| Range | 5 - 2000 ng/mL | Covers expected sample concentrations. |
| LLOQ | 5 ng/mL | Sufficiently sensitive for the application. |
| Intra-day Precision (RSD%) | 2.5% - 6.8% | < 15% |
| Inter-day Precision (RSD%) | 4.1% - 8.3% | < 15% |
| Accuracy (% Recovery) | 95.2% - 104.5% | 85% - 115% |
| Matrix Effect | 98.7% - 102.3% | Within 85% - 115% |
| Extraction Recovery | > 85% | Consistent and high recovery. |
Experimental Protocol: Quantification of this compound in Plasma using HPLC-UV with Osthole as IS
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in methanol (B129727).
-
Prepare a 1 mg/mL stock solution of Osthole (IS) in methanol.
-
-
Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Serially dilute the this compound stock solution with methanol to prepare working solutions.
-
Spike blank plasma with the working solutions to create calibration standards at concentrations of 5, 10, 50, 100, 500, 1000, and 2000 ng/mL.
-
Prepare QC samples at 15 ng/mL (low), 750 ng/mL (medium), and 1500 ng/mL (high).
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (standard, QC, or unknown), add 20 µL of Osthole working solution (e.g., 500 ng/mL).
-
Vortex for 30 seconds.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for analysis.
-
-
HPLC Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
UV Detection: 300 nm.
-
Expected Retention Times: this compound (~6.5 min), Osthole (~8.0 min).
-
-
Data Analysis:
-
Integrate the peak areas for this compound and Osthole.
-
Calculate the peak area ratio (this compound Area / Osthole Area).
-
Construct a calibration curve by plotting the peak area ratio against the this compound concentration.
-
Determine the concentration of this compound in unknown samples using the regression equation from the calibration curve.
-
Visualizations
Caption: Decision workflow for selecting an internal standard (IS).
Caption: Experimental workflow for IS method validation.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. Internal standard - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Internal Standards #2: What Makes a Good Internal Standard? | Separation Science [sepscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Osthole: A Review on Its Bioactivities, Pharmacological Properties, and Potential as Alternative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Osthole: A Coumarin with Dual Roles in Biology and Chemistry | MDPI [mdpi.com]
- 9. Osthole: an overview of its sources, biological activities, and modification development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An LC-MS/MS Method for Determination of this compound and Isothis compound in Rat Plasma and Application to a Pharmacokinetic Study [scirp.org]
- 12. Preparation, Characterization, and Pharmacokinetic Evaluation of this compound Lipid Microspheres and Their Effect on the Proliferation of MDA-MB-231 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of this compound in rat plasma by reversed-phase high-performance liquid chromatography after oral administration of Radix Angelicae dahuricae extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. labcompare.com [labcompare.com]
Technical Support Center: Stabilizing Imperatorin for Long-Term Cell Culture Experiments
Welcome to the technical support center for researchers utilizing imperatorin in long-term in vitro studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to the stability of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent, especially in longer-term assays. What could be the cause?
A1: Inconsistent results with this compound in long-term experiments are often due to its degradation in the cell culture medium. This compound, a lipophilic furanocoumarin, is susceptible to several factors within a standard cell culture environment (37°C, 5% CO₂, physiological pH) that can lead to a decrease in its effective concentration over time. Key factors include photodegradation, pH-dependent hydrolysis, and oxidative degradation.
Q2: How can I prepare my this compound stock solution to maximize its stability?
A2: Proper preparation and storage of your this compound stock solution are critical. Due to its poor water solubility, this compound should be dissolved in a nonpolar solvent like dimethyl sulfoxide (B87167) (DMSO).[1][2]
-
Protocol for Stock Solution Preparation:
-
Dissolve this compound powder in 100% cell culture grade DMSO to create a high-concentration stock (e.g., 10-50 mM).
-
Ensure complete dissolution by gentle vortexing.
-
Aliquot the stock solution into small, single-use volumes in light-protecting tubes (e.g., amber vials).
-
Store the aliquots at -20°C or -80°C for long-term stability.[3] Avoid repeated freeze-thaw cycles.[3]
-
Q3: What is the recommended final concentration of DMSO in the cell culture medium?
A3: It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.[4] Perform a vehicle control in your experiments using the same final concentration of DMSO without this compound.
Q4: How does light affect the stability of this compound in my experiments?
A4: Furanocoumarins, including this compound, are known to be photosensitive and can undergo photodegradation upon exposure to light, particularly UV-A.[5] Standard laboratory lighting and even the lighting within a cell culture hood can contribute to its degradation over time.
-
Troubleshooting & Mitigation:
Q5: Can the pH of the cell culture medium affect this compound's stability?
A5: Yes, the pH of the aqueous environment can influence the stability of coumarin-based compounds. While specific data on this compound is limited, related phenolic compounds can be unstable at neutral to alkaline pH.[7][8] The typical pH of cell culture media (around 7.4) may contribute to the hydrolysis of the lactone ring in the coumarin (B35378) structure over time.
Q6: I use serum in my cell culture medium. Can this affect the availability of this compound?
A6: Yes, serum proteins, particularly albumin, can bind to lipophilic small molecules like this compound.[9] Studies on the related compound isothis compound (B1672244) have shown binding to human serum albumin.[4][10][11] This binding can reduce the free, biologically active concentration of this compound available to the cells. This is an important consideration when comparing results between serum-containing and serum-free experiments.
Troubleshooting Guides
Issue 1: Loss of Compound Efficacy Over Time
If you observe that the biological effect of this compound diminishes in experiments lasting more than 24-48 hours, it is likely due to compound degradation.
-
Recommended Action:
-
Perform a Stability Study: Quantify the concentration of this compound in your cell culture medium over the time course of your experiment using an appropriate analytical method like HPLC or UPLC-MS/MS.[8][12][13][14][15][16][17]
-
Replenish the Medium: For long-term experiments, it is advisable to replace the medium with freshly prepared this compound-containing medium every 24-48 hours to maintain a more consistent concentration.[18]
-
Issue 2: Precipitate Formation in the Cell Culture Medium
The appearance of a precipitate after adding the this compound stock solution to your aqueous cell culture medium indicates that its solubility limit has been exceeded.
-
Recommended Action:
-
Lower the Final Concentration: Your working concentration of this compound may be too high for the aqueous environment of the cell culture medium.
-
Increase the Serum Concentration (if applicable): Serum proteins can sometimes help to solubilize lipophilic compounds.
-
Use a Solubilizing Agent: In some instances, non-toxic solubilizing agents approved for cell culture can be employed, but this should be carefully validated for your specific cell line and assays.
-
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound under your specific experimental conditions.
Materials:
-
This compound stock solution (in DMSO)
-
Your specific cell culture medium (e.g., DMEM) with and without serum
-
Sterile, light-protected microcentrifuge tubes or a 96-well plate
-
Cell culture incubator (37°C, 5% CO₂)
-
-80°C freezer
-
HPLC or UPLC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare a solution of this compound in your cell culture medium at the desired final concentration. Ensure the final DMSO concentration is consistent across all samples.
-
Aliquoting: Dispense the this compound-containing medium into multiple sterile, light-protected tubes or wells of a plate.
-
Time Points: Designate tubes/wells for different time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours).
-
Incubation: Immediately freeze the "Time 0" sample at -80°C. Place the remaining samples in a 37°C, 5% CO₂ incubator.
-
Sample Collection: At each designated time point, remove the respective sample from the incubator and immediately store it at -80°C to halt further degradation.
-
Analysis: Once all time points are collected, analyze the concentration of this compound in each sample using a validated HPLC or UPLC-MS/MS method.
-
Data Interpretation: Plot the concentration of this compound versus time to determine its degradation kinetics and half-life in your specific medium.
Protocol 2: Stabilization of this compound with an Antioxidant
This protocol provides a method for using ascorbic acid (Vitamin C) as a potential stabilizing agent against oxidative degradation.
Materials:
-
This compound stock solution (in DMSO)
-
L-ascorbic acid (cell culture grade)
-
Your specific cell culture medium
-
Sterile tubes and culture vessels
Procedure:
-
Ascorbic Acid Stock Solution: Prepare a sterile stock solution of L-ascorbic acid in sterile water or directly in the cell culture medium (e.g., 10-20 mM). Note that ascorbic acid itself can be unstable, so prepare this fresh.
-
Determine Optimal Ascorbic Acid Concentration: Before your main experiment, perform a dose-response curve to find the highest non-toxic concentration of ascorbic acid for your specific cell line. A typical starting range in the final medium is 50-200 µM.
-
Treatment Preparation:
-
Add the determined non-toxic concentration of ascorbic acid to your cell culture medium.
-
Subsequently, add the this compound stock solution to the antioxidant-containing medium to achieve your desired final concentration.
-
-
Control Groups: Include control groups with this compound alone (no antioxidant) and ascorbic acid alone (no this compound) to properly assess the effects.
-
Stability Assessment: It is highly recommended to perform the stability assessment protocol (Protocol 1) with and without the antioxidant to quantify its stabilizing effect.
Quantitative Data Summary
| Parameter | Value | Source(s) |
| This compound Solubility in DMSO | 54 mg/mL (199.79 mM) | [2][3] |
| Recommended Final DMSO Concentration in Media | < 0.5% | [4] |
| This compound Stock Solution Storage (in DMSO) | -20°C or -80°C | [3] |
| Typical Non-toxic Ascorbic Acid Concentration | 50-200 µM |
Visualizations
Caption: Workflow for long-term cell culture experiments with this compound.
Caption: Key signaling pathways modulated by this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Assessment of Antibody Stability in a Novel Protein-Free Serum Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell culture, oxidative stress, and antioxidants: avoiding pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 7. UPLC-QTOF-MS/MS based screening and identification of the metabolites in rat bile after oral administration of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Proteomics studies reveal important information on small molecule therapeutics: a case study on plasma proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photosensitive drugs: a review on their photoprotection by liposomes and cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound–pharmacological meaning and analytical clues: profound investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Furanocoumarins: History of Research, Diversity, Synthesis, Physiological Role in the Plant, and Medical Application - Shtratnikova - Advances in Chemical Physics [edgccjournal.org]
- 13. Simultaneous determination of this compound and its metabolite xanthotoxol in rat plasma and urine by LC-MS/MS and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An LC-MS/MS Method for Determination of this compound and Isothis compound in Rat Plasma and Application to a Pharmacokinetic Study [scirp.org]
- 15. Detection of the Content of Two Coumarins, IM and ISOIM, and Their Mechanism of Action on Colitis Rats in Angelica albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. japsonline.com [japsonline.com]
- 17. This compound from the aerial parts of Cleome viscosa L.: a characterization study and evaluation of the antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Pharmacokinetic Analysis of Imperatorin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the pharmacokinetic analysis of Imperatorin.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental analysis of this compound.
Issue 1: Poor Chromatographic Resolution or Co-elution of Peaks
Q: My chromatogram shows poor separation between this compound and another peak at a similar retention time. How can I resolve this?
A: This is a common issue, often due to the co-elution of this compound with its structural isomer, isothis compound (B1672244), which has the same molecular weight and similar polarity. Additionally, some metabolites may have retention times close to the parent drug.
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Adjust Solvent Ratio: Fine-tune the ratio of your organic solvent (e.g., methanol (B129727) or acetonitrile) and aqueous phase (e.g., water with 0.1% formic acid).
-
Change Organic Solvent: If using methanol, try switching to acetonitrile, or vice versa. This can alter the selectivity of your separation.
-
Modify the Gradient: Employ a shallower gradient during the elution window of this compound and its isomer. This increases the separation time between closely eluting compounds.
-
-
Select an Appropriate HPLC Column:
-
Different Stationary Phase: If you are using a standard C18 column, consider switching to a column with a different stationary phase, such as a Phenyl-Hexyl column, to introduce different separation mechanisms.
-
Smaller Particle Size: Using a column with a smaller particle size (e.g., switching from 5 µm to 1.7 µm) can significantly enhance peak resolution.
-
-
Adjust Column Temperature: Lowering the column temperature can sometimes improve the resolution of isomeric compounds.
-
Confirm Peak Identity with MS/MS:
-
Even with chromatographic co-elution, you can often achieve specificity through mass spectrometry. This compound and isothis compound can be distinguished by their unique product ions in MS/MS mode.[1]
-
This compound MRM transition: m/z 271.1 → 203.1 → 147
-
Isothis compound MRM transition: m/z 271.1 → 203.1 → 159
-
Issue 2: Low or Inconsistent Analyte Recovery During Sample Preparation
Q: I am experiencing low and variable recovery of this compound from plasma/urine samples. What are the potential causes and solutions?
A: Low recovery can be attributed to several factors, from inefficient extraction to analyte degradation.
Troubleshooting Steps:
-
Re-evaluate Extraction Solvent:
-
Polarity Mismatch: The polarity of the extraction solvent may not be optimal for this compound. For liquid-liquid extraction (LLE), try different organic solvents like ethyl acetate (B1210297) or methyl tert-butyl ether.
-
Solvent Volume: Ensure the solvent-to-sample ratio is sufficient to fully extract the analyte. A low ratio can lead to incomplete extraction.[2]
-
-
Optimize pH: For LLE, adjusting the pH of the sample can improve the partitioning of this compound into the organic phase.
-
Check for Degradation:
-
Light and Heat Sensitivity: Furanocoumarins like this compound can be sensitive to light and high temperatures. Protect samples from light and use controlled, low temperatures during solvent evaporation steps (e.g., under a gentle stream of nitrogen).
-
Stability in Solution: this compound may be unstable in certain solvents or at certain pH values. Process samples promptly after collection and preparation.
-
-
Solid-Phase Extraction (SPE) Optimization:
-
Sorbent Selection: Ensure the SPE sorbent is appropriate for the chemical properties of this compound.
-
Washing Step: The wash solvent may be too strong, leading to the premature elution of the analyte. Decrease the percentage of organic solvent in the wash solution.
-
Elution Step: The elution solvent may be too weak to completely desorb this compound from the sorbent. Increase the strength of the organic solvent in the elution buffer.
-
Issue 3: High Matrix Effects (Ion Suppression or Enhancement)
Q: I am observing significant ion suppression in my LC-MS/MS analysis, leading to poor sensitivity and reproducibility. How can I mitigate this?
A: Matrix effects are caused by co-eluting endogenous components from the biological matrix (e.g., phospholipids (B1166683), salts) that interfere with the ionization of the analyte in the mass spectrometer source.[3]
Troubleshooting Steps:
-
Improve Sample Cleanup:
-
Switch Extraction Technique: If you are using protein precipitation, which is known for leaving behind more matrix components, consider switching to LLE or SPE for a cleaner sample extract.
-
Phospholipid Removal: Incorporate a phospholipid removal step in your sample preparation, as these are common sources of matrix effects in plasma samples.[4]
-
-
Enhance Chromatographic Separation:
-
Divert Flow: Use a divert valve to direct the early-eluting, highly polar matrix components (like salts) to waste instead of the mass spectrometer.
-
Optimize Gradient: Adjust the chromatographic gradient to better separate this compound from the regions where phospholipids typically elute.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the best way to compensate for matrix effects, as it will be affected in the same way as the analyte, leading to a more accurate quantification. If a SIL-IS is not available, use a structural analog that has similar chromatographic and ionization behavior.
-
Dilute the Sample: Diluting the sample with the mobile phase or a suitable buffer can reduce the concentration of interfering matrix components, although this may compromise the limit of quantification.
Frequently Asked Questions (FAQs)
Q1: What are the main metabolic pathways of this compound, and can metabolites interfere with its analysis?
A1: The main metabolic pathways for this compound are oxidation and glucuronidation.[5][6] Yes, metabolites can interfere with the analysis. Some oxidized metabolites may be isobaric (have the same mass) as the parent drug or other metabolites, creating a risk of interference if they are not chromatographically separated. It is crucial to have a selective LC-MS/MS method that can distinguish this compound from its metabolites.
Q2: What are the recommended storage conditions and freeze-thaw stability for this compound in biological samples?
A2: For long-term stability, plasma and urine samples should be stored at -80°C. Studies have shown that this compound is stable in rat plasma for at least one month at -80°C and can withstand at least three freeze-thaw cycles without significant degradation. However, it is always recommended to perform your own stability assessments under your specific storage and handling conditions as part of your bioanalytical method validation.
Q3: What are typical pharmacokinetic parameters for this compound?
A3: Pharmacokinetic parameters for this compound can vary depending on the animal model, dose, and formulation. Below is a summary of data from studies in rats.
| Parameter | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T1/2 (h) | Reference |
| This compound | Oral | 80 | 684 ± 103 | 2.00 ± 0.27 | 2154 ± 286 | 3.12 ± 0.45 | [5] |
| This compound | Oral | 40 | 352 ± 58 | 1.50 ± 0.35 | 1125 ± 198 | 2.98 ± 0.51 | [5] |
Q4: What are the key validation parameters to assess for a bioanalytical method for this compound?
A4: According to regulatory guidelines, the key validation parameters include:
-
Selectivity and Specificity: Ensuring no interference from endogenous matrix components, metabolites, or co-administered drugs.[4]
-
Accuracy and Precision: Determining how close the measured values are to the true values and the degree of scatter in the data.
-
Calibration Curve: Assessing the linearity, range, and goodness of fit of the standard curve.
-
Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of the biological matrix on the analyte's ionization.
-
Stability: Assessing the stability of the analyte under various conditions (freeze-thaw, short-term, long-term, post-preparative).
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is a general guideline and should be optimized for your specific application.
-
To 100 µL of plasma/urine sample, add 10 µL of internal standard (IS) solution (e.g., psoralen (B192213) at 100 ng/mL).
-
Vortex the sample for 30 seconds.
-
Add 1 mL of ethyl acetate as the extraction solvent.
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Representative LC-MS/MS Conditions
These conditions are a starting point and may require optimization for your specific instrument and column.
-
HPLC System: Agilent 1260 or equivalent
-
Column: Phenomenex C18 (4.6 mm × 250 mm, 5 µm) or equivalent
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start at 20% B, increase to 80% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
This compound: 271.1 → 203.1
-
Isothis compound: 271.1 → 203.1
-
Internal Standard (Psoralen): 187.1 → 131.1
-
Visualizations
Caption: Experimental workflow for the pharmacokinetic analysis of this compound.
Caption: Logical troubleshooting workflow for common issues in this compound analysis.
References
- 1. Bioanalytical Method Development, Validation and Stability Assessment of Xanthohumol in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. d-nb.info [d-nb.info]
- 5. Simultaneous Determination of Bergapten, this compound, Notopterol, and Isothis compound in Rat Plasma by High Performance Liquid Chromatography with Fluorescence Detection and Its Application to Pharmacokinetic and Excretion Study after Oral Administration of Notopterygium incisum Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability Assessments in Bioanalytical Method Validation [celegence.com]
Technical Support Center: Strategies to Mitigate Imperatorin Toxicity in Preclinical Research
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the toxicity of Imperatorin in animal models. The information is presented in a question-and-answer format to address specific challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the known toxicity profile of this compound in animal models?
A1: this compound, a naturally occurring furanocoumarin, has demonstrated a range of pharmacological activities. However, studies have confirmed that it can exhibit toxicity.[1][2][3] The toxic effects are dose-dependent, and a clear relationship between the dose, therapeutic efficacy, and adverse effects needs further investigation.[1][3] Most of the current research on this compound's pharmacology has been conducted in vitro, and there is a recognized need for more extensive in vivo experimental data to fully characterize its toxicological profile.[1][3] Some studies suggest that this compound has a low general toxicity at certain concentrations. For instance, minimal toxicity has been observed with over 80% cell viability at concentrations up to 100 µM in normal hippocampal neuronal cells and up to 50 µM in mouse bone-marrow-derived mast cells.[1]
Key toxicological considerations for furanocoumarins like this compound include phototoxicity when activated by UVA light.[2] Animal studies have also indicated the potential for organ-specific toxicity, and it is crucial to monitor for signs of distress and organ damage during in vivo experiments.[2]
Q2: What are the primary strategies being explored to reduce the toxicity of this compound?
A2: The main strategies to reduce the toxicity of this compound focus on improving its therapeutic index by either modifying the molecule itself, altering its delivery to the target site, or combining it with other agents to allow for lower, less toxic doses. The key approaches include:
-
Advanced Drug Delivery Systems: Formulating this compound into systems like lipid microspheres or sustained-release tablets can improve its poor water solubility and low bioavailability.[4] This can lead to more controlled release and potentially lower the required therapeutic dose, thereby reducing off-target effects.
-
Structural Modification (Analog Synthesis): Creating analogs of this compound by modifying its chemical structure is a promising strategy to enhance its therapeutic effects while potentially reducing its toxicity.[3][5]
-
Combination Therapy: Using this compound in combination with other therapeutic agents, such as chemotherapeutics (e.g., doxorubicin) or natural compounds (e.g., quercetin), can create synergistic effects.[6][7][8] This may allow for a reduction in the dosage of one or both agents, mitigating overall toxicity.
Q3: How can drug delivery systems help in reducing this compound's toxicity?
A3: Drug delivery systems can address some of the inherent physicochemical challenges of this compound, such as its poor water solubility, which contributes to its low bioavailability.[4] By encapsulating this compound in carriers like lipid microspheres, it is possible to:
-
Enhance Bioavailability: Improved bioavailability means that a smaller administered dose is required to achieve the desired therapeutic concentration in the blood, which can reduce the overall toxic load on the animal.[4]
-
Control Release Kinetics: Sustained-release formulations can maintain a steady plasma concentration of the drug over a longer period, avoiding the sharp peaks in concentration that are often associated with acute toxicity.[4]
-
Improve Targeting (Potential): While not explicitly demonstrated for this compound in the available literature, nanoparticle-based delivery systems have the potential to be engineered for targeted delivery to specific tissues or organs, which would minimize exposure to healthy tissues and reduce off-target toxicity.
Q4: Is there evidence that combining this compound with other drugs can reduce side effects?
A4: The primary goal of most combination therapy studies involving this compound has been to enhance therapeutic efficacy, particularly in cancer treatment.[7][9] For example, this compound has been shown to sensitize multidrug-resistant cancer cells to chemotherapeutic agents like doxorubicin (B1662922).[7][9] This chemosensitizing effect could allow for the use of lower doses of doxorubicin to achieve the same anti-tumor effect, thereby reducing the well-known cardiotoxicity of doxorubicin.[8]
While these studies demonstrate a reduction in the toxicity of the co-administered drug, they do not directly provide data on the reduction of this compound's intrinsic toxicity. However, the principle of synergy suggests that if a lower dose of this compound is effective in a combination regimen, its potential for adverse effects would also be diminished.
Troubleshooting Guide for In Vivo Experiments
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Signs of acute toxicity (e.g., lethargy, piloerection, weight loss) shortly after administration. | High peak plasma concentration of this compound. | 1. Review the dosage and consider a dose-reduction study. 2. Consider formulating this compound in a sustained-release delivery system to control its release profile.[4] 3. Fractionate the daily dose into multiple smaller administrations. |
| Evidence of organ damage (e.g., elevated liver enzymes, kidney markers) in terminal sample analysis. | Off-target accumulation and toxicity of this compound. | 1. Investigate the use of targeted drug delivery systems to increase accumulation at the site of action and reduce exposure to non-target organs. 2. Consider co-administration with a cytoprotective agent, though specific agents for this compound are not well-documented. 3. Evaluate the potential for structural modification of this compound to create analogs with a more favorable safety profile.[3][5] |
| Low therapeutic efficacy at non-toxic doses. | Poor bioavailability of this compound due to low water solubility. | 1. Utilize a drug delivery system such as lipid microspheres to enhance bioavailability.[10] 2. Explore combination therapy with another agent that has a synergistic effect to enhance the therapeutic outcome at a lower, non-toxic dose of this compound.[6][7] |
| Phototoxic skin reactions in animals exposed to UV light. | Inherent phototoxicity of furanocoumarins. | 1. House animals under lighting conditions that filter out UVA radiation. 2. If UV exposure is part of the experimental model, carefully control the dose and duration of both this compound and UV light. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on different strategies to improve the delivery and potential safety profile of this compound. It is important to note that direct comparative toxicity studies are limited in the currently available literature.
Table 1: Pharmacokinetic Parameters of this compound in Different Formulations
| Formulation | Animal Model | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| This compound Suspension | Rat | 50 mg/kg (Oral) | 103 ± 12 | 0.5 | 358 ± 45 | 100 | [10] |
| This compound Lipid Microspheres | Rat | 5 mg/kg (IV) | - | - | 1342 ± 167 | - | [10] |
| Plain this compound Tablets | Beagle Dog | - | 127.3 ± 45.8 | 1.3 ± 0.5 | 602.4 ± 198.7 | 100 | [4] |
| This compound Sustained-Release Tablets | Beagle Dog | - | 88.9 ± 33.1 | 4.3 ± 2.1 | 766.5 ± 254.3 | 127.25 | [4] |
This table illustrates how formulations like lipid microspheres and sustained-release tablets can alter the pharmacokinetic profile of this compound, which can be a strategy to manage its toxicity by controlling its concentration in the body.
Table 2: Effect of this compound in Combination Therapy on Doxorubicin-Resistant Cells
| Treatment | Cell Line | IC50 of Doxorubicin (µM) | Reversal Fold | Reference |
| Doxorubicin alone | K562/DOX | 15.3 | - | [9] |
| Doxorubicin + this compound (3.7 µM) | K562/DOX | 4.6 | 3.33 | [9] |
| Doxorubicin + this compound (9.25 µM) | K562/DOX | 2.5 | 6.12 | [9] |
| Doxorubicin + this compound (18.5 µM) | K562/DOX | 1.7 | 9.00 | [9] |
This table demonstrates the chemosensitizing effect of this compound, which allows for a lower effective concentration of doxorubicin. This indirectly contributes to reducing the overall toxicity of the cancer treatment regimen.
Experimental Protocols
Protocol 1: Preparation and Characterization of this compound Lipid Microspheres
This protocol is adapted from a study aimed at improving the bioavailability of this compound.[10]
-
Preparation of the Oil Phase: Dissolve a specified amount of this compound and egg lecithin (B1663433) in soybean oil.
-
Preparation of the Aqueous Phase: Dissolve poloxamer 188 in double-distilled water.
-
Emulsification: Add the aqueous phase to the oil phase and shear at high speed (e.g., 10,000 rpm) for a specified time (e.g., 5 minutes) to form a coarse emulsion.
-
Homogenization: Homogenize the coarse emulsion using a high-pressure homogenizer at a set pressure (e.g., 800 bar) for a number of cycles (e.g., 5 cycles).
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Measure using dynamic light scattering.
-
Zeta Potential: Determine using electrophoretic light scattering.
-
Encapsulation Efficiency and Drug Loading: Separate the free drug from the microspheres by ultracentrifugation. Quantify the encapsulated this compound using a validated HPLC method.
-
Protocol 2: In Vivo Pharmacokinetic Study of this compound Formulations
This protocol is a general guideline based on pharmacokinetic studies of this compound.[4][10]
-
Animal Model: Use male Sprague-Dawley rats or beagle dogs.
-
Acclimatization: Acclimatize the animals for at least one week before the experiment.
-
Fasting: Fast the animals overnight with free access to water before drug administration.
-
Drug Administration:
-
Oral Group: Administer the this compound formulation (e.g., suspension, tablet) orally via gavage.
-
Intravenous Group: Administer the this compound formulation (e.g., lipid microspheres) via the tail vein.
-
-
Blood Sampling: Collect blood samples from the orbital sinus or other appropriate vessel at predetermined time points (e.g., 0, 5, 10, 20, 30, 60, 120, 240, 480 minutes) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Extract this compound from the plasma samples and quantify its concentration using a validated LC-MS/MS or HPLC method.
-
Data Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.
Protocol 3: Assessment of Chemosensitizing Effect of this compound In Vivo
This protocol is based on a study evaluating the combination of this compound and doxorubicin in a tumor xenograft model.[7][9]
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of drug-resistant cancer cells (e.g., K562/DOX) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Grouping and Treatment: Randomly divide the mice into groups:
-
Vehicle Control
-
Doxorubicin alone
-
This compound alone
-
Doxorubicin + this compound
-
-
Drug Administration: Administer the drugs according to the planned schedule, route, and dosage.
-
Monitoring:
-
Measure tumor volume with calipers regularly.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.
-
Analysis: Compare the tumor growth inhibition among the different treatment groups. Analyze relevant biomarkers in the tumor tissue if applicable.
Visualizations
Caption: Workflow for an in vivo pharmacokinetic study of this compound formulations.
Caption: Logical relationships of strategies to reduce this compound toxicity.
Caption: Key signaling pathways modulated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C16H14O4 | CID 10212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound: A review of its pharmacology, toxicity and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound sustained-release tablets: In vitro and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and evaluation of new series of this compound analogs with potential vasodilatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phcogj.com [phcogj.com]
- 7. Chemosensitizing effect and mechanism of this compound on the anti-tumor activity of doxorubicin in tumor cells and transplantation tumor model [kjpp.net]
- 8. Preventive effect of this compound against doxorubicin-induced cardiotoxicity through suppression of NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemosensitizing effect and mechanism of this compound on the anti-tumor activity of doxorubicin in tumor cells and transplantation tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation, Characterization, and Pharmacokinetic Evaluation of this compound Lipid Microspheres and Their Effect on the Proliferation of MDA-MB-231 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Imperatorin and its Derivatives
Welcome to the technical support center for the synthesis of Imperatorin and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A widely used and effective method for synthesizing the coumarin (B35378) core of this compound is the Pechmann condensation, followed by an O-alkylation to introduce the characteristic prenyl side chain. The Pechmann condensation involves the reaction of a phenol (B47542) with a β-ketoester under acidic conditions to form the coumarin ring system. For this compound, a common precursor is 7-hydroxy-4-methylcoumarin, synthesized from resorcinol (B1680541) and ethyl acetoacetate (B1235776).[1][2] The subsequent O-alkylation, often a Williamson ether synthesis, attaches the 3-methyl-2-butenyl (B1208987) group to the hydroxyl moiety.[3][4]
Q2: I am getting a very low yield in my Pechmann condensation. What are the most likely causes?
A2: Low yields in Pechmann condensations are a common issue. The primary factors to investigate are the choice of catalyst, reaction temperature, and the potential for side reactions.[5][6] Strong mineral acids like sulfuric acid are traditional catalysts, but can lead to charring and side products if the temperature is not carefully controlled.[7] The use of solid acid catalysts, such as Amberlyst-15 or sulfated zirconia, can offer milder reaction conditions and improved yields.[5][8] Additionally, conducting the reaction under solvent-free conditions has been shown to be effective.[5][9]
Q3: How can I minimize the formation of the chromone (B188151) isomer during the Pechmann condensation?
A3: The formation of a chromone isomer is a known side reaction called the Simonis chromone cyclization.[2] This is particularly prevalent with certain catalysts like phosphorus pentoxide. The choice of catalyst and reaction conditions can significantly influence the selectivity. Using catalysts like concentrated sulfuric acid or solid acid catalysts under optimized temperature conditions generally favors the formation of the desired coumarin product.[2][7]
Q4: I am having trouble with the O-alkylation (prenylation) step. What are the key parameters to control for a higher yield?
A4: Successful O-alkylation of the phenolic precursor depends on several factors. Key among them are the choice of base, solvent, and the prenylating agent. A common procedure involves using a base like potassium carbonate in a solvent such as acetone (B3395972) or acetonitrile (B52724) with prenyl bromide as the alkylating agent.[3][10] Ensuring anhydrous (dry) conditions is crucial, as water can hydrolyze the alkylating agent and affect the reactivity of the phenoxide intermediate.[11] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent oxidative side reactions.[11]
Q5: What is the best way to purify the final this compound product?
A5: Purification of this compound typically involves a combination of crystallization and chromatography.[12] After the reaction work-up, the crude product can often be purified by recrystallization from a suitable solvent mixture, such as ethanol-water or n-hexane-dichloromethane.[12][13] For higher purity, column chromatography using silica (B1680970) gel is a standard method.[3] A solvent system of n-hexane and ethyl acetate (B1210297) is often effective for eluting this compound.[3][14]
Troubleshooting Guides
Problem 1: Low Yield in Pechmann Condensation
| Potential Cause | Troubleshooting Strategy | Rationale |
| Inefficient Catalyst | 1. Catalyst Screening: Test different acid catalysts. While concentrated H₂SO₄ is common, solid acid catalysts like Amberlyst-15 or sulfated zirconia can offer better yields and easier work-up.[5][8] 2. Optimize Catalyst Loading: If using a solid catalyst, optimize the molar percentage. For example, studies have shown that 10 mol% of a catalyst can be optimal, with no yield improvement at higher concentrations.[15] | The catalyst is crucial for both the initial transesterification and the subsequent cyclization. Different phenols and β-ketoesters have different reactivities, requiring catalyst optimization.[9] |
| Suboptimal Temperature | 1. Temperature Optimization: Gradually increase the reaction temperature in increments of 10-20°C. For many solid catalysts, temperatures between 110°C and 170°C are effective.[5][8] 2. Controlled Addition: When using strong acids like H₂SO₄, add the reactants slowly while cooling the mixture in an ice bath to control the initial exothermic reaction.[7][13] | The reaction rate is highly temperature-dependent. However, excessively high temperatures can lead to decomposition and the formation of side products, reducing the overall yield.[15] |
| Side Product Formation | 1. Solvent-Free Conditions: Consider running the reaction without a solvent, which has been shown to improve yields in many cases.[5][9] 2. Monitor Reaction Time: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress and stop it once the starting material is consumed to avoid the formation of degradation products.[1] | Solvents can sometimes interfere with the reaction, and solvent-free conditions can lead to higher reactant concentrations and improved efficiency. Over-extending the reaction time can lead to the formation of unwanted byproducts. |
Problem 2: Low Yield in O-Alkylation (Williamson Ether Synthesis)
| Potential Cause | Troubleshooting Strategy | Rationale |
| Incomplete Deprotonation | 1. Choice of Base: Use a suitable base to fully deprotonate the phenolic hydroxyl group. Potassium carbonate (K₂CO₃) is commonly used and effective.[3][10] For less reactive phenols, a stronger base like sodium hydride (NaH) in an aprotic solvent like THF may be necessary.[10] | The reaction proceeds via the nucleophilic attack of the phenoxide ion on the alkyl halide. Incomplete formation of the phenoxide will result in a low yield.[4] |
| Poor Alkylating Agent Reactivity | 1. Use of Iodide: While prenyl bromide is common, the corresponding iodide is more reactive. Adding a catalytic amount of sodium or potassium iodide can facilitate the reaction through in-situ formation of the more reactive alkyl iodide (Finkelstein reaction). | Alkyl iodides are better leaving groups than alkyl bromides, leading to a faster Sₙ2 reaction rate. |
| Side Reactions (C-Alkylation) | 1. Solvent Choice: Use a polar aprotic solvent like acetone, DMF, or acetonitrile.[3][10] These solvents solvate the cation of the base but not the phenoxide anion, increasing its nucleophilicity and favoring O-alkylation. | While less common under these conditions, C-alkylation can be a competing side reaction. The choice of solvent can influence the O/C alkylation ratio.[16] |
| Hydrolysis of Reagents | 1. Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[11] | Water can react with the base and the alkylating agent, reducing their effectiveness and leading to lower yields. |
Quantitative Data Summary
Table 1: Effect of Catalyst on Pechmann Condensation Yield of 7-Hydroxy-4-methylcoumarin
| Catalyst | Phenol | β-Ketoester | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Conc. H₂SO₄ | Resorcinol | Ethyl acetoacetate | RT | 18 | 88 | [7] |
| Amberlyst-15 | Resorcinol | Ethyl acetoacetate | 110 | 2.5 | 95 | [5] |
| Sulfated Zirconia | Resorcinol | Ethyl acetoacetate | 170 | 1 | ~90 | [8] |
| InCl₃ (3 mol%) | Resorcinol | Ethyl acetoacetate | RT (Ball Mill) | 0.17 | 92 | A 2023 study |
| Zn₀.₉₂₅Ti₀.₀₇₅O (10 mol%) | Phloroglucinol | Ethyl acetoacetate | 110 | 3 | 88 | [15] |
Table 2: Conditions for O-Alkylation (Prenylation) of Phenolic Precursors
| Phenolic Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4,6-dimethyl xanthotoxol | Allyl bromide | K₂CO₃ | Acetone | Reflux | 5 | >90 (overall) | [3] |
| Phenol | Alkyl Halide | K₂CO₃ / Cs₂CO₃ | Acetonitrile | RT | 6 | Not specified | [10] |
| 4-ethylphenol | Methyl iodide | NaOH | (Phase Transfer) | Reflux | 1 | Not specified | [17] |
| Phenol | Prenyl bromide | BF₃·OEt₂ | Ether/DCM | 0-RT | 48 | 15-29 | [18] |
Experimental Protocols
Protocol 1: Synthesis of 7-Hydroxy-4-methylcoumarin via Pechmann Condensation
This protocol is adapted from a procedure using concentrated sulfuric acid.[13]
Materials:
-
Resorcinol
-
Ethyl acetoacetate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Ethanol
-
Water
Procedure:
-
Reaction Setup: Place a 100 mL beaker or flask in an ice-water bath. Carefully add 20 mL of concentrated sulfuric acid and allow it to cool to below 10°C.
-
Reagent Mixture: In a separate flask, mix 5.5 g of resorcinol with 6.5 g (6.5 mL) of ethyl acetoacetate. Stir until the resorcinol is completely dissolved.
-
Condensation: Slowly and with constant stirring, add the resorcinol-ethyl acetoacetate solution dropwise to the cold sulfuric acid. Ensure the temperature does not rise above 10°C during the addition.
-
Reaction: After the addition is complete, remove the flask from the ice bath and let it stand at room temperature for 18-24 hours.
-
Isolation: Carefully pour the reaction mixture into a beaker containing 200 g of crushed ice and stir vigorously. A pale yellow solid will precipitate.
-
Purification: Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove residual acid. Recrystallize the solid from an ethanol-water mixture to obtain pure 7-hydroxy-4-methylcoumarin. The expected yield is approximately 88%.[7]
Protocol 2: Synthesis of this compound Derivative via Williamson Ether Synthesis
This protocol is a generalized procedure based on the synthesis of this compound derivatives.[3]
Materials:
-
7-hydroxycoumarin precursor (e.g., Xanthotoxol)
-
Prenyl bromide (or other suitable alkyl halide)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetone
-
Dilute Hydrochloric Acid (HCl)
-
Chloroform
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Petroleum ether and Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the 7-hydroxycoumarin precursor (1 equivalent) and anhydrous potassium carbonate (2 equivalents) to anhydrous acetone (approx. 10 mL per mmol of substrate).
-
Alkylation: While stirring, add prenyl bromide (1.5 equivalents) dropwise to the suspension.
-
Reaction: Heat the reaction mixture to reflux and maintain for 5-10 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture and remove the acetone under reduced pressure.
-
Extraction: Cool the residue in an ice-water bath and carefully acidify with dilute HCl to a pH of ~2-3 to neutralize the excess potassium carbonate. Extract the product three times with chloroform.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and evaporate the solvent to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography, using a mixture of petroleum ether and ethyl acetate (e.g., 1:1 v/v) as the eluent to obtain the pure this compound derivative.
Mandatory Visualizations
Caption: General experimental workflow for the two-step synthesis of this compound derivatives.
Caption: Simplified signaling pathway for this compound-induced vasodilation.[19][20][21]
References
- 1. benchchem.com [benchchem.com]
- 2. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 3. CN101805350A - Synthesis method of this compound derivative - Google Patents [patents.google.com]
- 4. francis-press.com [francis-press.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. jetir.org [jetir.org]
- 8. mkmcatalysis.wordpress.com [mkmcatalysis.wordpress.com]
- 9. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04887B [pubs.rsc.org]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. benchchem.com [benchchem.com]
- 12. WO2005095415A1 - Process for isolation of this compound from aegle marmelos correa - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. Preparative isolation and purification of bergapten and this compound from the medicinal plant Cnidium monnieri using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cactus.utahtech.edu [cactus.utahtech.edu]
- 18. Synthesis and DPPH Radical Scavenging Activity of Prenylated Phenol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound induces vasodilatation possibly via inhibiting voltage dependent calcium channel and receptor-mediated Ca2+ influx and release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ovid.com [ovid.com]
- 21. Vasodilator Compounds Derived from Plants and Their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Imperatorin and Isoimperatorin
For Researchers, Scientists, and Drug Development Professionals
Imperatorin and isothis compound (B1672244), two naturally occurring furanocoumarins, are isomers that exhibit a wide range of pharmacological effects. Despite their structural similarity, subtle differences in the placement of a prenyl group result in distinct biological activities. This guide provides a comprehensive comparison of their performance in key therapeutic areas, supported by experimental data, detailed methodologies, and signaling pathway diagrams to aid in research and drug development.
At a Glance: Key Biological Activity Comparison
| Biological Activity | This compound | Isothis compound | Key Findings |
| Anti-inflammatory | Potent inhibitor of NF-κB and MAPK pathways.[1][2][3][4][5] | Inhibits NF-κB and ERK1/2 pathways.[6] | Both compounds exhibit significant anti-inflammatory properties by targeting key inflammatory signaling cascades. |
| Anticancer | Induces apoptosis and cell cycle arrest in various cancer cell lines. IC50 of 78 µM in HT-29 colon cancer cells.[7] | Induces apoptosis in gastric cancer cells. IC50 of 0.115 mM (115 µM) in BGC823 cells.[8] | Both show promise as anticancer agents, with this compound demonstrating potent activity in colon cancer. |
| Neuroprotective | Ameliorates cognitive impairment and oxidative stress.[9] | Possesses neuroprotective potential. | Both compounds show potential in neuroprotection, though direct comparative studies are limited. |
| Vasodilator | Stronger vasodilatory effect. | Weaker vasodilatory effect. | This compound is approximately 4-fold more potent in inducing vasodilation than isothis compound.[10] |
| Melanogenesis | Stimulates melanin (B1238610) synthesis.[11][12] | Stimulates melanin synthesis.[11][12] | At a concentration of 25 μM, both compounds show similar effects on melanin content and tyrosinase activity.[11][12] |
Anti-inflammatory Activity
Both this compound and isothis compound demonstrate significant anti-inflammatory effects by modulating key signaling pathways.
This compound has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response by suppressing the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) in RAW 264.7 macrophages.[4] It reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][4] Furthermore, this compound can block the TNF-α-mediated activation of the ROS/PI3K/Akt/NF-κB pathway.[13]
Isothis compound also alleviates inflammation by downregulating the ERK1/2 and NF-κB pathways.[6] It has been observed to reduce the secretion of pro-inflammatory factors in human periodontal ligament cells.[6]
Signaling Pathway: this compound's Anti-inflammatory Action
Caption: this compound inhibits LPS-induced inflammation by blocking NF-κB and MAPK signaling.
Anticancer Activity
This compound and isothis compound have both been investigated for their potential as anticancer agents, demonstrating the ability to induce apoptosis and inhibit cancer cell proliferation.
This compound has shown significant antiproliferative effects in various cancer cell lines. For instance, it inhibits the growth of HT-29 human colon cancer cells with an IC50 value of 78 µM by inducing apoptosis and causing cell cycle arrest in the G1 phase.[7] It has also been found to be effective against human larynx cancer and rhabdomyosarcoma cells.[14]
Isothis compound has been reported to induce apoptosis in human gastric carcinoma cells (BGC-823) with an IC50 of 0.115 mM (115 µM).[8] Its pro-apoptotic mechanism is associated with the mitochondrial pathway.[8]
Signaling Pathway: this compound's Anticancer Mechanism in Osteosarcoma
References
- 1. This compound possesses notable anti-inflammatory activity in vitro and in vivo through inhibition of the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound reduces the inflammatory response of atherosclerosis by regulating MAPKs signaling pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits mitogen-activated protein kinase and nuclear factor kappa-B signaling pathways and alleviates neuroinflammation in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Isothis compound alleviates lipopolysaccharide-induced periodontitis by downregulating ERK1/2 and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound exhibits anticancer activities in human colon cancer cells via the caspase cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of isothis compound on proliferation and apoptosis of human gastric carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of this compound on scopolamine-induced cognitive impairment and oxidative stress in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound is responsible for the vasodilatation activity of Angelica Dahurica var. Formosana regulated by nitric oxide in an endothelium-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Positively Regulates Melanogenesis through Signaling Pathways Involving PKA/CREB, ERK, AKT, and GSK3β/β-Catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Positively Regulates Melanogenesis through Signaling Pathways Involving PKA/CREB, ERK, AKT, and GSK3β/β-Catenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound efficiently blocks TNF-α-mediated activation of ROS/PI3K/Akt/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound as a Promising Chemotherapeutic Agent against Human Larynx Cancer and Rhabdomyosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Imperatorin Versus Xanthotoxin: A Comparative Analysis of Anti-inflammatory Effects
For Immediate Release
This guide provides a detailed comparison of the anti-inflammatory properties of two naturally occurring furanocoumarins, imperatorin and xanthotoxin. Drawing upon experimental data from multiple studies, this document outlines their mechanisms of action, quantitatively compares their efficacy in modulating key inflammatory markers, and provides detailed experimental protocols for the cited assays. This objective analysis is intended for researchers, scientists, and professionals in drug development.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. This compound and xanthotoxin, both furanocoumarins found in various plants, have demonstrated significant anti-inflammatory potential. This guide offers a head-to-head comparison of their effects on crucial inflammatory mediators and signaling pathways, providing a valuable resource for evaluating their therapeutic promise.
Comparative Efficacy
The anti-inflammatory effects of this compound and xanthotoxin have been evaluated in various in vitro and in vivo models. The following tables summarize the quantitative data on their ability to inhibit key inflammatory markers.
Table 1: Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production
| Compound | Cell Line | Stimulant | Concentration | % Inhibition of NO | % Inhibition of PGE2 | Citation |
| This compound | RAW 264.7 | LPS | 10 µg/mL | ~69.2% (iNOS protein) | ~66.7% (COX-2 protein) | [1] |
| Xanthotoxin | RAW 264.7 | LPS | 10 µM | Significant Inhibition | Significant Inhibition | [2] |
| Xanthotoxin | RAW 264.7 | LPS | 20 µM | Significant Inhibition | Significant Inhibition | [2] |
| Xanthotoxin | RAW 264.7 | LPS | 40 µM | Significant Inhibition | Significant Inhibition | [2] |
Note: Direct percentage inhibition for xanthotoxin on NO and PGE2 production was not explicitly stated in the abstracts, but significant concentration-dependent inhibition was reported.
Table 2: Inhibition of Pro-inflammatory Cytokine Production
| Compound | Cell Line/Model | Stimulant | Concentration | Target Cytokine | % Inhibition / Effect | Citation |
| This compound | RAW 264.7 | LPS | Not specified | TNF-α, IL-6, IL-1β | Significant Reduction | [3] |
| This compound | Arthritic FLS | TNF-α | Not specified | IL-1β, TNF-α, IL-6, IL-8 | Significant Reduction | [4] |
| This compound | LPS-induced mice | LPS | 15, 30, 60 mg/kg | TNF-α, IL-6, IL-1β | Significant Reduction | [3] |
| Xanthotoxin | RAW 264.7 | LPS | 10, 20, 40 µM | TNF-α, IL-6 | Concentration-dependent Inhibition | [2] |
Mechanistic Insights: Signaling Pathways
Both this compound and xanthotoxin exert their anti-inflammatory effects by modulating key signaling pathways.
This compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4] It blocks the phosphorylation and degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[4] Furthermore, this compound can suppress the phosphorylation of p38 and ERK, components of the MAPK pathway.[4] Some studies also suggest its involvement in the PI3K/Akt signaling pathway.[5][6]
Xanthotoxin also demonstrates inhibitory effects on the NF-κB pathway by preventing the nuclear translocation of p65.[2][7] Additionally, it has been found to inactivate the JAK-STAT and AP-1 signaling pathways.[2][8] Xanthotoxin can also suppress the phosphorylation of ERK1/2 and p38 MAPKs.[2][7]
Caption: Comparative Signaling Pathways of this compound and Xanthotoxin.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for assessing the anti-inflammatory effects of this compound and xanthotoxin.
Cell Culture and Treatment
RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are pre-treated with various concentrations of this compound or xanthotoxin for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a designated period (e.g., 24 hours).
Nitric Oxide (NO) Production Assay (Griess Assay)
NO production is measured indirectly by quantifying the accumulation of nitrite (B80452) in the cell culture supernatant using the Griess reagent. Briefly, 100 µL of cell supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is determined from a sodium nitrite standard curve.
Prostaglandin E2 (PGE2) Measurement (ELISA)
PGE2 levels in the cell culture supernatant are quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
Cytokine Measurement (ELISA)
The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in cell culture supernatants or serum samples are determined using specific commercial ELISA kits following the manufacturer's protocols.
Western Blot Analysis
To determine the protein expression of iNOS, COX-2, and signaling proteins (e.g., p-p65, p-ERK), cells are lysed, and total protein is quantified. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with specific primary antibodies overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: General Experimental Workflow for In Vitro Anti-inflammatory Assays.
Conclusion
Both this compound and xanthotoxin exhibit potent anti-inflammatory properties by inhibiting the production of key inflammatory mediators and modulating crucial signaling pathways like NF-κB and MAPKs. While both compounds show promise, the available data suggests they may have subtle differences in their mechanisms of action, with xanthotoxin also implicating the JAK-STAT pathway. A direct, side-by-side quantitative comparison in the same experimental system would be invaluable for definitively determining their relative potency. Nevertheless, this compilation of existing data provides a strong foundation for researchers to further explore the therapeutic potential of these furanocoumarins in inflammatory diseases.
References
- 1. for.nchu.edu.tw [for.nchu.edu.tw]
- 2. Xanthotoxin suppresses LPS-induced expression of iNOS, COX-2, TNF-α, and IL-6 via AP-1, NF-κB, and JAK-STAT inactivation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound possesses notable anti-inflammatory activity in vitro and in vivo through inhibition of the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound inhibits oxidative stress injury and neuroinflammation via the PI3K/AKT signaling pathway in the MPTP-induced Parkinson's disease mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound efficiently blocks TNF-α-mediated activation of ROS/PI3K/Akt/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
Imperatorin vs. Bergapten: A Comparative Analysis of Their Anti-Proliferative Effects on Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Imperatorin and bergapten (B1666803), two naturally occurring furanocoumarins, have garnered significant attention in oncological research for their potent anti-cancer properties. Both compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. This guide provides a comparative overview of their efficacy, supported by experimental data, to aid researchers in the evaluation of these compounds as potential therapeutic agents.
Quantitative Comparison of Anti-Proliferative Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of this compound and bergapten against a range of human cancer cell lines, as reported in various studies. It is important to note that direct comparison of IC50 values between different studies should be approached with caution due to potential variations in experimental conditions.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| HT-29 | Colon Cancer | 78 | [1][2] |
| SGC-7901 | Gastric Adenocarcinoma | 62.6 | [3] |
| RK33 | Larynx Cancer | 67.8 | |
| TE671 | Rhabdomyosarcoma | 111.2 | |
| SNU 449 | Liver Cancer | N/A | [4] |
| HCT-15 | Colon Cancer | N/A | [4] |
Table 2: IC50 Values of Bergapten in Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Saos-2 | Osteosarcoma | 40.05 | [5] |
| HT-29 | Colorectal Adenocarcinoma | 332 | [5] |
| SW620 | Colorectal Adenocarcinoma | 345.5 | [5] |
| HOS | Osteosarcoma | 257.5 | [5] |
| RPMI8226 | Multiple Myeloma | 1272 | [5] |
| U266 | Multiple Myeloma | 1190 | [5] |
| MK-1 | Gastric Cancer | 193.0 | [5] |
| HeLa | Cervical Cancer | 43.5 | [5] |
| B16F10 | Murine Melanoma | >462.0 | [5] |
| A549 | Non-small cell lung cancer | N/A | [6] |
| NCI-H460 | Non-small cell lung cancer | N/A | [6] |
Mechanisms of Action: Apoptosis and Cell Cycle Arrest
Both this compound and bergapten exert their anti-proliferative effects in part by inducing programmed cell death (apoptosis) and causing cell cycle arrest, preventing cancer cells from dividing and multiplying.
Table 3: Comparative Effects on Apoptosis
| Compound | Cancer Cell Line | Concentration (µM) | Percentage of Apoptotic Cells | Key Molecular Events | Reference |
| This compound | TE671 | 10 | 2.3% | Dose-dependent increase in apoptosis. | |
| 100 | 17.8% | ||||
| SGC-7901 | 10, 75, 175 | Increased yellow/red fluorescence (early/late apoptosis) | - | [3] | |
| Bergapten | Saos-2 | 25 | 15.84% (Caspase-3 positive) | Dose-dependent increase in caspase-3 and caspase-9 activation. | [5] |
| 50 | 21.30% (Caspase-3 positive) | [5] | |||
| 100 | 28.48% (Caspase-3 positive) | [5] | |||
| A549 & NCI-H460 | 50 | 9.1% & 5.8% (Sub-G1 phase) | Induction of apoptosis. | [6] |
Table 4: Comparative Effects on Cell Cycle Arrest
| Compound | Cancer Cell Line | Concentration (µM) | Effect on Cell Cycle | Key Molecular Events | Reference |
| This compound | HT-29 | N/A | G1 phase arrest | Upregulation of p53. | [1][2] |
| HCT116 | N/A | G1 phase arrest | - | [7] | |
| SGC-7901 | 10, 75, 175 | Sub-G1 arrest (8.6%, 23.5%, 76.3%) | - | [3] | |
| Bergapten | DLD-1 & LoVo | 30, 50 | G0/G1 and sub-G1 phase arrest | Increased p53, p21; decreased Cyclin E, CDK2. | [8] |
| A549 & NCI-H460 | N/A | G1 phase arrest | Upregulation of p53. | [6] | |
| Saos-2 | 200 | G1 fraction decreased by ~39% | Dose-dependent reduction in G1 phase cells. | [5] |
Signaling Pathways
This compound and bergapten modulate distinct but crucial signaling pathways involved in cancer cell proliferation and survival.
This compound and the PI3K/Akt Signaling Pathway
This compound has been shown to inhibit the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a key regulator of cell growth, proliferation, and survival. By downregulating this pathway, this compound can suppress tumor growth and induce apoptosis.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Bergapten and the p53 Signaling Pathway
Bergapten has been demonstrated to activate the p53 tumor suppressor pathway. Activation of p53 can lead to cell cycle arrest, allowing for DNA repair, or induce apoptosis if the damage is too severe.
Caption: Bergapten activates the p53 pathway leading to cell cycle arrest and apoptosis.
Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. Specific details may vary between studies.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Caption: A general workflow for the MTT cell viability assay.
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or bergapten and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[9][10][11]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Culture and treat cells with this compound or bergapten for the desired time.
-
Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.[12][13][14][15][16]
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Treat cells with this compound or bergapten for the specified duration.
-
Harvest the cells and wash with PBS.
-
Fix the cells in cold 70% ethanol (B145695) and store at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Treat the cells with RNase A to degrade RNA.
-
Stain the cells with propidium iodide solution.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[17][18][19][20]
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. researchgate.net [researchgate.net]
- 3. jbuon.com [jbuon.com]
- 4. Growth inhibition of various human cancer cell lines by this compound and limonin from poncirus trifoliata rafin. Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the Biological Effect of Non-UV-Activated Bergapten on Selected Human Tumor Cells and the Insight into the Molecular Mechanism of Its Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. This compound suppresses proliferation and angiogenesis of human colon cancer cell by targeting HIF-1α via the mTOR/p70S6K/4E-BP1 and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bergapten induces G1 arrest and pro-apoptotic cascade in colorectal cancer cells associating with p53/p21/PTEN axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. benchchem.com [benchchem.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. bosterbio.com [bosterbio.com]
- 15. kumc.edu [kumc.edu]
- 16. researchgate.net [researchgate.net]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. vet.cornell.edu [vet.cornell.edu]
- 19. ucl.ac.uk [ucl.ac.uk]
- 20. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Imperatorin's Anticancer Efficacy in Colon Cancer: A Comparative Analysis of HT-29 and HCT116 Cell Lines
For Immediate Release
This comparison guide offers an objective analysis of the anticancer effects of Imperatorin, a naturally occurring furanocoumarin, on two distinct human colon cancer cell lines: HT-29 and HCT116. The data presented herein, compiled from recent scientific literature, provides researchers, scientists, and drug development professionals with a comparative overview of this compound's therapeutic potential, focusing on its impact on cell viability, apoptosis, cell cycle progression, and underlying molecular mechanisms.
Comparative Efficacy of this compound
This compound demonstrates significant anticancer activity in both HT-29 and HCT116 colon cancer cell lines, albeit through potentially varied molecular pathways. The following tables summarize the quantitative data available from published studies.
Table 1: Comparative Cytotoxicity of this compound on Colon Cancer Cell Lines
| Cell Line | IC50 Value (µM) | Treatment Duration (hours) | Citation |
| HT-29 | 78 | 72 | [1][2] |
| HCT116 | Not explicitly defined in comparative studies. Effective concentrations reported to be in the range of 50-150 µM. | Not specified | [3] |
Note: The IC50 values are derived from different studies and may not be directly comparable due to potential variations in experimental conditions.
Table 2: Effects of this compound on Cell Cycle and Apoptosis
| Cell Line | Effect on Cell Cycle | Mechanism of Apoptosis Induction | Citation |
| HT-29 | G1 phase arrest | Upregulation of p53 and activation of the caspase cascade.[1][2][4] | [1][2][4] |
| HCT116 | G1 phase arrest | Implied, but specific quantitative data and detailed mechanisms are less characterized in the reviewed literature. | [3][5] |
Signaling Pathways Modulated by this compound
This compound's anticancer effects are attributed to its ability to modulate key signaling pathways involved in cell proliferation and survival.
In HT-29 cells, this compound's pro-apoptotic activity is primarily linked to the p53-mediated caspase cascade .[1][2] This involves the upregulation of the tumor suppressor protein p53, which in turn initiates a cascade of caspase activation, leading to programmed cell death.
In HCT116 cells, this compound has been shown to inhibit the mTOR/p70S6K/4E-BP1 and MAPK signaling pathways .[3][5] These pathways are crucial for cell growth, proliferation, and survival, and their inhibition by this compound contributes to its anticancer effects.
Visualizing the Mechanisms of Action
To illustrate the molecular interactions and experimental processes, the following diagrams have been generated using the Graphviz DOT language.
Caption: Workflow for assessing cell viability using the MTT assay.
Caption: this compound-induced apoptotic pathway in HT-29 cells.
Caption: this compound's inhibitory action on signaling pathways in HCT116 cells.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility.
MTT Assay for Cell Viability
-
Cell Seeding: Seed colon cancer cells (HT-29 or HCT116) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 25, 50, 100, 150 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the treated cells for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis for Signaling Proteins
-
Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p53, caspases, mTOR, Akt, ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on a review of existing literature. While efforts have been made to ensure accuracy, the lack of direct comparative studies necessitates careful interpretation of the collated data. Further research with standardized experimental conditions is required for a definitive comparative assessment of this compound's effects across a broader range of colon cancer cell lines, including SW480 and LoVo, for which there is currently a paucity of specific data.
References
- 1. ANTICANCER EFFECTS OF COUMARIN COMPOUNDS OSTHOLE AND this compound, ALONE AND IN COMBINATION WITH 5-FLUOROURACIL IN COLON CARCINOMA CELLS | AVESİS [avesis.erciyes.edu.tr]
- 2. This compound exhibits anticancer activities in human colon cancer cells via the caspase cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound suppresses proliferation and angiogenesis of human colon cancer cell by targeting HIF-1α via the mTOR/p70S6K/4E-BP1 and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of HPLC and LC-MS/MS methods for Imperatorin analysis
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the analysis of Imperatorin, a furanocoumarin with significant therapeutic potential.
This publication delves into the experimental protocols and performance characteristics of both methods, offering a comprehensive overview to aid in the selection of the most appropriate technique for specific research needs. The data presented is compiled from various validation studies to provide a clear and objective comparison.
Performance Characteristics: A Head-to-Head Comparison
The choice between HPLC and LC-MS/MS for this compound analysis often depends on the required sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the key quantitative performance parameters for each method, extracted from published validation studies.
| Performance Parameter | HPLC Method | LC-MS/MS Method |
| Linearity Range | 0.04 - 4.0 µg/mL[1] | 2.5 - 1000.0 ng/mL[2][3][4] |
| Limit of Detection (LOD) | Not explicitly stated, but LLOQ is 0.04 µg/mL (40 ng/mL)[1] | 1.0 ng/mL[2][3][4] |
| Limit of Quantification (LOQ) | 0.04 µg/mL (40 ng/mL)[1] | 3.0 ng/mL[2][3][4] |
| Accuracy | Not explicitly stated | < 10.9% (deviation)[2][3][4] |
| Precision (RSD%) | Not explicitly stated | < 10.9%[2][3][4] |
| Detection Method | UV at 254 nm[1] | Positive ion electrospray ionization (ESI+) with MRM[2][3][4] |
As evidenced by the data, LC-MS/MS offers significantly higher sensitivity, with a much lower limit of detection and quantification compared to the HPLC-UV method. This makes LC-MS/MS the preferred method for applications requiring trace-level analysis, such as pharmacokinetic studies in biological matrices.
Experimental Protocols
Below are detailed methodologies for representative HPLC and LC-MS/MS methods for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol is based on a method for the determination of this compound in rat plasma.[1]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Diamonsil C18 analytical column.[1]
-
Mobile Phase: An isocratic mixture of methanol (B129727) and water (70:30, v/v).[1]
-
Flow Rate: Not explicitly stated.
-
Detection: UV detection at a wavelength of 254 nm.[1]
-
Sample Preparation: Plasma samples are extracted with diethyl ether after the addition of an internal standard (fluocinonide).[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is based on a highly sensitive method for the determination of this compound in rat plasma.[2][3][4]
-
Instrumentation: A Shimadzu HPLC system coupled with a tandem mass spectrometer.[2][3][4]
-
Mobile Phase: A mixture of methanol and water (25:75, v/v) containing 0.1% formic acid.[2][3][4]
-
Ionization: Positive ion electrospray ionization (ESI+).[2][3][4]
-
Detection: Multiple Reaction Monitoring (MRM) mode, monitoring the transition of m/z 271.1 → 203.1 for this compound.[5]
-
Sample Preparation: Specific details of the plasma sample preparation are not provided in the abstract but would typically involve protein precipitation followed by centrifugation.
Cross-Validation Workflow
The process of cross-validating two different analytical methods is crucial to ensure consistency and reliability of results. A generalized workflow for such a process is illustrated below.
Caption: A generalized workflow for the cross-validation of two analytical methods.
References
- 1. Determination of this compound in rat plasma by reversed-phase high-performance liquid chromatography after oral administration of Radix Angelicae dahuricae extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An LC-MS/MS Method for Determination of this compound and Isothis compound in Rat Plasma and Application to a Pharmacokinetic Study - Pharmacology & Pharmacy - SCIRP [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. An LC-MS/MS Method for Determination of this compound and Isothis compound in Rat Plasma and Application to a Pharmacokinetic Study [scirp.org]
- 5. akjournals.com [akjournals.com]
A Comparative Analysis of Acetylcholinesterase Inhibition: Imperatorin vs. Galanthamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the acetylcholinesterase (AChE) inhibitory activity of Imperatorin, a naturally occurring furanocoumarin, and Galanthamine, an established pharmaceutical agent for the treatment of Alzheimer's disease. This analysis is supported by experimental data to offer an objective performance evaluation of these two compounds.
Executive Summary
Galanthamine is a potent, reversible, and competitive inhibitor of acetylcholinesterase. In contrast, experimental evidence suggests that this compound is a weak inhibitor of acetylcholinesterase and exhibits a notable selectivity for butyrylcholinesterase (BChE). While both compounds target the cholinergic system, their distinct inhibitory profiles suggest different therapeutic potentials and mechanisms of action.
Data Presentation: Quantitative Inhibitory Activity
The following table summarizes the in vitro inhibitory activities of this compound and Galanthamine against acetylcholinesterase and butyrylcholinesterase.
| Compound | Target Enzyme | IC50 Value (µM) | Inhibition Percentage | Notes |
| This compound | Acetylcholinesterase (AChE) | Not Reported | 13.75–46.11% | Exhibits low inhibition against AChE.[1][2] |
| Butyrylcholinesterase (BChE) | 31.4 | - | Shows selectivity for BChE over AChE.[1][2] | |
| Galanthamine | Acetylcholinesterase (AChE) | 0.85 | - | A potent inhibitor of AChE. |
| Butyrylcholinesterase (BChE) | 12.1 | - | Also inhibits BChE, but is more potent against AChE. |
Mechanism of Action and Signaling Pathways
Galanthamine exerts its therapeutic effects through a dual mechanism of action. Primarily, it acts as a reversible, competitive inhibitor of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[1][2] By inhibiting AChE, Galanthamine increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. Additionally, Galanthamine is a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs), which further sensitizes these receptors to acetylcholine.
This compound , on the other hand, displays a more complex pharmacological profile. While it demonstrates weak inhibitory activity against AChE, it is a more potent inhibitor of BChE.[1][2] Beyond its effects on cholinesterases, this compound has been reported to interact with other targets, including GABA transaminase (GABA-T), and exhibits various biological activities. Its mechanism in modulating cognitive function may, therefore, not be solely attributed to direct AChE inhibition.
Figure 1: Simplified signaling pathways for Galanthamine and this compound.
Experimental Protocols: In Vitro Acetylcholinesterase Inhibition Assay
The most common method for determining AChE inhibitory activity in vitro is the spectrophotometric method developed by Ellman.
Principle: This assay measures the activity of AChE by monitoring the formation of a yellow-colored product, 5-thio-2-nitrobenzoate. The enzyme hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to thiocholine (B1204863). The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm. The presence of an AChE inhibitor reduces the rate of this reaction.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCh) substrate solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution
-
Phosphate (B84403) buffer (pH 8.0)
-
Test compounds (this compound, Galanthamine) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor (Galanthamine).
-
Reaction Mixture: In a 96-well plate, add phosphate buffer, DTNB solution, and the AChE enzyme solution to each well.
-
Inhibitor Incubation: Add the test compound solutions or the reference inhibitor to the respective wells. A control well should contain the solvent only. Incubate the plate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Substrate Addition: Initiate the enzymatic reaction by adding the ATCh substrate solution to all wells.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a specific duration using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is then calculated from the dose-response curve.
Figure 2: Experimental workflow for the in vitro AChE inhibition assay.
Conclusion
The comparative analysis reveals that Galanthamine is a significantly more potent inhibitor of acetylcholinesterase than this compound. This compound's preference for butyrylcholinesterase suggests that its primary mechanism of action within the cholinergic system may differ from that of Galanthamine. Researchers and drug development professionals should consider these distinct profiles when evaluating these compounds for potential therapeutic applications targeting cholinergic pathways. Further investigation into the multifaceted pharmacological effects of this compound is warranted to fully elucidate its therapeutic potential.
References
Imperatorin: A Natural Compound Enhancing the Efficacy of Conventional Anticancer Drugs
For Immediate Release
A comprehensive review of recent studies reveals that Imperatorin, a naturally occurring furanocoumarin, demonstrates significant potential in augmenting the effectiveness of conventional anticancer drugs. This guide synthesizes key findings, experimental data, and mechanistic insights for researchers, scientists, and drug development professionals. This compound appears to act as a powerful chemosensitizer, primarily by overcoming multidrug resistance (MDR) in cancer cells, a major hurdle in successful cancer chemotherapy.
Synergistic Effects with Common Anticancer Agents
This compound has been shown to work synergistically with several frontline anticancer drugs, including doxorubicin (B1662922), paclitaxel, and topotecan (B1662842). The primary mechanism underlying this synergy is the inhibition of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and breast cancer resistance protein (BCRP/ABCG2). These transporters are cellular pumps that actively expel chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. By inhibiting these pumps, this compound effectively traps the anticancer drugs inside the cancer cells, leading to enhanced cytotoxicity.
Conversely, studies on the combination of this compound with cisplatin (B142131) have indicated an antagonistic or merely additive effect, suggesting that the synergistic action of this compound is specific to drugs that are substrates of the efflux pumps it inhibits.[1][2]
Quantitative Analysis of Synergism
The synergistic effects of this compound have been quantified using metrics such as the half-maximal inhibitory concentration (IC50) and the reversal fold (RF), which indicates how many times the drug resistance is reversed. While specific Combination Index (CI) and Dose Reduction Index (DRI) values, the gold standard for synergy quantification, are not widely reported in the currently available literature for this compound combinations, the existing data strongly supports its chemosensitizing potential.
Table 1: Synergistic Effect of this compound on Doxorubicin (DOX) in Drug-Resistant K562/DOX Leukemia Cells [3]
| This compound (µM) | DOX IC50 (µM) | Reversal Fold (RF) |
| 0 | 38.2 ± 0.58 | - |
| 2.78 | 11.47 ± 0.31 | 3.33 |
| 5.56 | 6.53 ± 0.25 | 5.85 |
| 11.10 | 4.24 ± 0.19 | 9.00 |
Table 2: Synergistic Effect of this compound on Paclitaxel (Taxol) in Drug-Resistant A2780/Taxol Ovarian Cancer Cells [3]
| This compound (µM) | Taxol IC50 (µM) | Reversal Fold (RF) |
| 0 | 188.30 ± 4.63 | - |
| 7.40 | 68.47 ± 2.13 | 2.75 |
| 18.50 | 43.15 ± 1.57 | 4.36 |
| 37.00 | 29.94 ± 1.22 | 6.29 |
Table 3: Effect of this compound on Topotecan-Induced Apoptosis in ABCG2-Overexpressing Cancer Cells [4]
| Cell Line | Treatment | Apoptotic Cells (%) |
| S1-MI-80 | 10 µM Topotecan | 3 |
| S1-MI-80 | 10 µM Topotecan + 10 µM this compound | 15 |
| H460-MX20 | 10 µM Topotecan | 11 |
| H460-MX20 | 10 µM Topotecan + 10 µM this compound | 31 |
Mechanistic Insights into Synergistic Action
The primary mechanism of this compound's synergistic effect is the inhibition of drug efflux pumps. By downregulating the expression and inhibiting the function of P-gp and ABCG2, this compound increases the intracellular accumulation of chemotherapeutic drugs that are substrates for these transporters.[3][4] This leads to enhanced drug-induced cytotoxicity and apoptosis.
Furthermore, this compound has been observed to interfere with the metabolic processes of cancer cells. It can reduce glucose consumption and lactate (B86563) production, indicating an inhibition of glycolysis.[3] Additionally, it can repress glutamine consumption and ATP production.[3] Since the function of ABC transporters is energy-dependent, this metabolic disruption likely contributes to the inhibition of drug efflux.
The enhanced intracellular concentration of anticancer drugs, facilitated by this compound, leads to the activation of apoptotic pathways. Studies have shown that combination treatment with this compound leads to the upregulation of pro-apoptotic proteins and the activation of the caspase cascade, ultimately resulting in programmed cell death.[5][6] In some contexts, the p53 signaling pathway has also been implicated in the apoptotic response triggered by this compound.[6][7]
Caption: this compound's synergy with Doxorubicin/Paclitaxel.
Caption: this compound's synergy with Topotecan.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound in combination with conventional anticancer drugs.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound, the anticancer drug, or a combination of both for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 values. Synergy is assessed using the Chou-Talalay method to calculate the Combination Index (CI). A CI value less than 1 indicates synergy.
Caption: MTT Assay Workflow.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment.
-
Cell Treatment: Treat cells with the desired concentrations of this compound and/or the anticancer drug for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Caption: Apoptosis Assay Workflow.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins, such as P-gp, ABCG2, and apoptosis-related proteins.
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: Western Blot Workflow.
Conclusion
The available evidence strongly suggests that this compound is a promising candidate for combination therapy with conventional anticancer drugs, particularly for tumors exhibiting multidrug resistance mediated by P-gp and ABCG2. Its ability to enhance the efficacy of drugs like doxorubicin, paclitaxel, and topotecan warrants further preclinical and clinical investigation. The detailed mechanisms and the full spectrum of its synergistic interactions are areas of active research that hold the potential to introduce novel and more effective cancer treatment strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. Synergy, Additivity, and Antagonism between Cisplatin and Selected Coumarins in Human Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemosensitizing effect and mechanism of this compound on the anti-tumor activity of doxorubicin in tumor cells and transplantation tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Restores Chemosensitivity of Multidrug-Resistant Cancer Cells by Antagonizing ABCG2-Mediated Drug Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound exhibits anticancer activities in human colon cancer cells via the caspase cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of this compound in ameliorating doxorubicin resistance of breast cancer based on transcriptomics [journal.china-pharmacy.com]
A Head-to-Head Comparison of Imperatorin and Phellopterin in Antiviral Assays
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel antiviral agents, natural compounds have emerged as a promising frontier. Among these, the furanocoumarins Imperatorin and phellopterin (B192084), both found in plants of the Apiaceae family such as Angelica archangelica, have demonstrated notable antiviral properties. This guide provides a head-to-head comparison of their performance in antiviral assays, supported by available experimental data, to aid researchers in the evaluation of these compounds for further drug development.
Data Presentation: Quantitative Antiviral Activity
A direct comparison of the antiviral efficacy of this compound and phellopterin has been documented against Herpes Simplex Virus-1 (HSV-1). The results, derived from a virus titer reduction assay using Vero cells, indicate a more potent activity for this compound.
| Compound | Virus | Cell Line | Assay Type | Result (Viral Titer Reduction) | Reference |
| This compound | Herpes Simplex Virus-1 (HSV-1) | Vero | Virus Titer Reduction | 4.7 log | [1] |
| Phellopterin | Herpes Simplex Virus-1 (HSV-1) | Vero | Virus Titer Reduction | 3.01 log | [1] |
While direct comparative data against other viruses is limited, this compound has shown activity against a broader range of viruses in various assays.
| Compound | Virus | Cell Line(s) | Assay Type | Endpoint | Result | Reference |
| This compound | Human Immunodeficiency Virus-1 (HIV-1) | HeLa, MT-2, Jurkat T | Recombinant Virus Infection | Inhibition of viral replication | Active at 10-100 µmol | [2] |
| This compound | Hepatitis B Virus (HBV) | HepG2-NTCP | HBsAg Expression, cccDNA Transcription | Reduction of HBsAg, HBV RNA, HBV DNA | Significant inhibition | [3] |
Note: The 50% cytotoxic concentration (CC50) values for this compound and phellopterin in Vero cells from the comparative HSV-1 study were not available in the reviewed literature, precluding the calculation of a direct comparative Selectivity Index (SI = CC50 / Effective Concentration).
Mechanisms of Antiviral Action
The antiviral mechanisms of this compound have been partially elucidated for different viruses, suggesting it can interfere with viral replication through multiple pathways. The antiviral mechanism of phellopterin is less defined, with current research predominantly highlighting its anti-inflammatory properties.
This compound:
-
Against HIV-1: this compound inhibits HIV-1 replication by targeting the Sp1 transcription factor. It also affects cyclin D1 gene transmission, leading to cell cycle arrest in the G1 phase, which can indirectly inhibit viral replication.[2]
-
Against HBV: The compound has been shown to directly bind to ERK, which in turn interferes with the activation of the cAMP response element-binding protein (CREB). CREB is a crucial transcription factor for HBV, and its inhibition leads to a reduction in HBsAg production and cccDNA transcription.[3]
-
General Anti-inflammatory Action: this compound has also been reported to downregulate MAPK and NF-κB signaling pathways, which can play a role in the inflammatory response to viral infections.[4]
Phellopterin:
-
The primary mechanism of action reported for phellopterin is anti-inflammatory. It is known to exert its effects via the SIRT1 pathway.[5] While inflammation is a key component of the host response to viral infections, a direct antiviral mechanism for phellopterin remains to be fully characterized.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and phellopterin.
Cytotoxicity Assay (MTT Method)
This assay is crucial for determining the concentration range at which a compound is non-toxic to the host cells, allowing for the calculation of the 50% cytotoxic concentration (CC50).
-
Cell Seeding: Plate Vero cells in 96-well plates at a suitable density and incubate until a confluent monolayer is formed.
-
Compound Treatment: Prepare serial dilutions of this compound and phellopterin in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a "cell control" (medium only) and a "solvent control" (medium with the highest concentration of the solvent used to dissolve the compounds).
-
Incubation: Incubate the plates for a period that reflects the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
CC50 Calculation: The percentage of cell viability is calculated relative to the cell control. The CC50 value is determined by plotting the percentage of viability against the compound concentration and using regression analysis.
Virus Titer Reduction Assay
This assay quantifies the reduction in the infectious virus titer in the presence of the test compound.
-
Cell Culture and Infection: Grow a confluent monolayer of Vero cells in multi-well plates. Infect the cells with a known titer of HSV-1.
-
Compound Treatment: After a virus adsorption period, remove the virus inoculum and add fresh medium containing different concentrations of this compound or phellopterin. A "virus control" well (infected cells with no compound) is included.
-
Incubation: Incubate the plates for a period sufficient for the virus to complete its replication cycle (e.g., 24-48 hours).
-
Harvesting Progeny Virus: After incubation, subject the plates to freeze-thaw cycles to release the progeny virions.
-
Virus Titration (Plaque Assay or TCID50):
-
Plaque Assay: Perform serial dilutions of the harvested virus from each well and use these dilutions to infect fresh monolayers of Vero cells. After an adsorption period, overlay the cells with a semi-solid medium (e.g., containing agarose) to restrict virus spread. After incubation, stain the cells (e.g., with crystal violet) to visualize and count the plaques (areas of cell death). The virus titer is expressed as Plaque Forming Units per milliliter (PFU/mL).
-
TCID50 Assay: Perform serial dilutions of the harvested virus and add them to fresh Vero cells in a 96-well plate. After incubation, observe the cytopathic effect (CPE) in each well. The 50% Tissue Culture Infectious Dose (TCID50) is the dilution of virus that causes CPE in 50% of the inoculated wells.
-
-
Data Analysis: The log reduction in viral titer for each compound concentration is calculated by comparing the virus titer from the treated wells to the virus control.
Visualizations
Experimental Workflow: Antiviral and Cytotoxicity Assays
Caption: Workflow for determining antiviral activity and cytotoxicity.
Signaling Pathway: this compound's Anti-HBV Mechanism
Caption: this compound's inhibition of HBV replication via the ERK-CREB axis.
References
- 1. Antiviral effect of compounds derived from Angelica archangelica L. on Herpes simplex virus-1 and Coxsackievirus B3 infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound–pharmacological meaning and analytical clues: profound investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and mechanistic study of this compound that inhibits HBsAg expression and cccDNA transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits mitogen-activated protein kinase and nuclear factor kappa-B signaling pathways and alleviates neuroinflammation in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
Reversing Multidrug Resistance: A Comparative Guide to Imperatorin and Other ABCG2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Multidrug resistance (MDR) remains a significant hurdle in the successful treatment of cancer. A key player in this phenomenon is the ATP-binding cassette (ABC) transporter ABCG2, also known as the breast cancer resistance protein (BCRP). ABCG2 acts as an efflux pump, actively removing a broad spectrum of chemotherapeutic agents from cancer cells, thereby reducing their efficacy. The development of potent and specific ABCG2 inhibitors is a critical strategy to overcome MDR and restore chemosensitivity. This guide provides an objective comparison of Imperatorin, a natural furanocoumarin, with other well-characterized ABCG2 inhibitors, supported by experimental data and detailed methodologies.
Mechanism of ABCG2-Mediated Multidrug Resistance and Inhibition
The ABCG2 transporter is a transmembrane protein that utilizes the energy from ATP hydrolysis to expel cytotoxic drugs from the intracellular environment. This process lowers the intracellular concentration of the anticancer agent, preventing it from reaching its target and exerting its therapeutic effect. ABCG2 inhibitors function by interfering with this process, typically by one of two primary mechanisms: competitive inhibition, where the inhibitor binds to the same substrate-binding site as the chemotherapeutic drug, or non-competitive inhibition, which may involve binding to an allosteric site or interfering with the ATP hydrolysis cycle that powers the pump.
This compound has been shown to directly interact with the transmembrane substrate-binding pocket of ABCG2.[1][2] This interaction stimulates the ATPase activity of ABCG2, a characteristic often observed with competitive inhibitors, while simultaneously preventing the efflux of substrate drugs.[2] This dual action effectively restores the sensitivity of resistant cancer cells to chemotherapeutic agents.
Comparative Performance of ABCG2 Inhibitors
The efficacy of an ABCG2 inhibitor is typically evaluated based on its potency (IC50 value for inhibiting ABCG2 activity) and its ability to reverse drug resistance (fold-reversal value). The following tables summarize the available quantitative data for this compound and other prominent ABCG2 inhibitors.
Table 1: Comparative IC50 Values for ABCG2 Inhibition
| Inhibitor | IC50 (ABCG2 ATPase Activity) | IC50 (Drug Efflux Inhibition) | Cell Line/Assay Conditions | Reference(s) |
| This compound | Stimulates ATPase activity | Not explicitly defined as IC50 | S1-MI-80, H460-MX20, R482-HEK293 cells; Pheophorbide A efflux | [2] |
| Ko143 | 9.7 nM | 60 nM (Mitoxantrone efflux) | ABCG2-overexpressing membranes; MCF-7/Topo cells | [3][4][5] |
| Fumitremorgin C | Not explicitly defined as IC50 | Significantly lower IC50 in human BCRP vs. murine Bcrp1 | MDCKII and MEF3.8 transduced cells | [6] |
| Elacridar (B1662867) (GF120918) | Not explicitly defined as IC50 | 0.16 µM (P-gp labeling) | P-gp overexpressing membranes | [1] |
| Tariquidar (B1662512) | 138.4 ± 21.4 nM (Stimulation of ATPase) | 916 nM (Mitoxantrone efflux) | BCRP-overexpressing membranes; MCF-7/Topo cells | [5][7] |
Note: IC50 values can vary depending on the specific assay conditions, cell lines, and substrates used.
Table 2: Fold Reversal of ABCG2-Mediated Multidrug Resistance
| Inhibitor | Substrate Drug | Fold Reversal (FR) | Cell Line | Reference(s) |
| This compound (10 µM) | Mitoxantrone | 13.5 | S1-MI-80 | [8] |
| SN-38 | 21.4 | S1-MI-80 | [8] | |
| Topotecan | 19.2 | H460-MX20 | [8] | |
| Ko143 (0.5 µM) | Mitoxantrone | 38.7 | S1-MI-80 | [8] |
| SN-38 | 45.2 | S1-MI-80 | [8] | |
| Topotecan | 41.7 | H460-MX20 | [8] | |
| Elacridar (5 µM) | Topotecan | 17.59 | A2780TR2 | [9] |
| Tariquidar (0.1 µM) | Doxorubicin | 5-fold decrease in IC50 | MC26 | [10] |
| Mitoxantrone | 2-fold decrease in resistance | ABCG2-expressing cells | [11] | |
| Fumitremorgin C | Mitoxantrone, Doxorubicin, Topotecan | Effective reversal | S1-M1-3.2 | [12] |
The Fold Reversal (FR) value is calculated by dividing the IC50 of a cytotoxic drug in the absence of the inhibitor by the IC50 of the same drug in the presence of the inhibitor.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: ABCG2-mediated drug efflux and its inhibition by this compound.
Caption: Experimental workflow for chemosensitivity (cytotoxicity) assay.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation of ABCG2 inhibitors. The following sections provide methodologies for key experiments cited in this guide.
Cell Viability (Cytotoxicity) Assay
This assay determines the concentration of a cytotoxic drug required to inhibit the growth of cancer cells by 50% (IC50) and is used to calculate the fold-reversal of resistance by an ABCG2 inhibitor.
Materials:
-
Multidrug-resistant (MDR) and parental (drug-sensitive) cancer cell lines
-
Complete cell culture medium
-
96-well microplates
-
Chemotherapeutic drug stock solution
-
ABCG2 inhibitor stock solution (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the chemotherapeutic drug in complete medium. For reversal experiments, prepare serial dilutions of the chemotherapeutic drug in medium containing a fixed, non-toxic concentration of the ABCG2 inhibitor.
-
Incubation: Add 100 µL of the drug solutions (with or without the inhibitor) to the appropriate wells. Include wells with untreated cells as a control. Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC50 value from the dose-response curve. The fold-reversal (FR) is calculated as: FR = IC50 (drug alone) / IC50 (drug + inhibitor).
Drug Accumulation Assay
This assay measures the intracellular accumulation of a fluorescent ABCG2 substrate to assess the inhibitory effect of a compound on the transporter's efflux function.
Materials:
-
MDR and parental cancer cell lines
-
Fluorescent ABCG2 substrate (e.g., Pheophorbide A, Hoechst 33342)
-
ABCG2 inhibitor (e.g., this compound)
-
Flow cytometer or fluorescence microscope
-
PBS (Phosphate-buffered saline)
Procedure:
-
Cell Preparation: Harvest and resuspend cells in a suitable buffer (e.g., PBS with 1% FBS) at a concentration of 1 x 10^6 cells/mL.
-
Inhibitor Pre-incubation: Aliquot the cell suspension and pre-incubate with the ABCG2 inhibitor at the desired concentration (or vehicle control) for 30-60 minutes at 37°C.
-
Substrate Incubation: Add the fluorescent ABCG2 substrate to the cell suspensions and incubate for a defined period (e.g., 30-60 minutes) at 37°C, protected from light.
-
Washing: Stop the accumulation by adding ice-cold PBS and centrifuge the cells. Wash the cell pellet twice with ice-cold PBS to remove extracellular substrate.
-
Data Acquisition: Resuspend the cells in PBS and analyze the intracellular fluorescence using a flow cytometer.
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) of the cell population. An increase in MFI in the presence of the inhibitor indicates reduced efflux and effective inhibition of ABCG2.
ATPase Activity Assay
This biochemical assay measures the ATP hydrolysis activity of ABCG2 in the presence of a test compound. It helps to elucidate the mechanism of inhibition (i.e., stimulation or inhibition of ATPase activity).
Materials:
-
Membrane vesicles prepared from cells overexpressing ABCG2
-
Assay buffer (e.g., Tris-HCl, MgCl2, KCl)
-
ATP
-
Test compound (ABCG2 inhibitor)
-
Reagents for detecting inorganic phosphate (B84403) (Pi) (e.g., malachite green-based reagent)
-
96-well plates
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, combine the ABCG2-containing membrane vesicles with the assay buffer and the test compound at various concentrations.
-
Pre-incubation: Pre-incubate the mixture for 5-10 minutes at 37°C.
-
Initiate Reaction: Start the reaction by adding a defined concentration of ATP.
-
Incubation: Incubate the reaction mixture for a specific time (e.g., 20-30 minutes) at 37°C to allow for ATP hydrolysis.
-
Stop Reaction and Detect Pi: Stop the reaction by adding a stop solution (e.g., SDS). Add the phosphate detection reagent (e.g., malachite green) and incubate to allow for color development.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm for malachite green).
-
Data Analysis: Generate a standard curve using known concentrations of inorganic phosphate. Determine the amount of Pi released in each reaction. The change in ATPase activity in the presence of the test compound compared to the basal activity (without the compound) indicates whether the compound stimulates or inhibits ABCG2's ATPase function.
Conclusion
This compound emerges as a promising natural compound for reversing ABCG2-mediated multidrug resistance. While highly potent synthetic inhibitors like Ko143 demonstrate superior fold-reversal values in preclinical models, this compound's efficacy at non-toxic concentrations highlights its potential for further development.[1][8] The choice of an ABCG2 inhibitor for research or clinical application will depend on a variety of factors, including potency, specificity, and toxicity profile. The data and protocols presented in this guide offer a valuable resource for the continued investigation and development of novel strategies to combat multidrug resistance in cancer.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. selleckchem.com [selleckchem.com]
- 4. The Inhibitor Ko143 Is Not Specific for ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent and selective inhibitors of breast cancer resistance protein (ABCG2) derived from the p-glycoprotein (ABCB1) modulator tariquidar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential inhibition of murine Bcrp1/Abcg2 and human BCRP/ABCG2 by the mycotoxin fumitremorgin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The “Specific” P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Restores Chemosensitivity of Multidrug-Resistant Cancer Cells by Antagonizing ABCG2-Mediated Drug Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleck.co.jp [selleck.co.jp]
- 11. Optimization of dose and route of administration of the P‐glycoprotein inhibitor, valspodar (PSC‐833) and the P‐glycoprotein and breast cancer resistance protein dual‐inhibitor, elacridar (GF120918) as dual infusion in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reversal of a novel multidrug resistance mechanism in human colon carcinoma cells by fumitremorgin C - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the antioxidant capacity of Imperatorin relative to other natural compounds
For Immediate Release
A comprehensive evaluation of the antioxidant capacity of Imperatorin, a naturally occurring furanocoumarin, reveals its significant potential in combating oxidative stress. This guide provides a comparative analysis of this compound against well-established natural antioxidants—Quercetin, Vitamin C, and Trolox—supported by experimental data from various in vitro assays. The objective of this publication is to offer researchers, scientists, and drug development professionals a clear perspective on the relative antioxidant efficacy of these compounds.
Quantitative Comparison of Antioxidant Activity
The antioxidant potential of a compound is often quantified by its ability to scavenge free radicals, a process that can be measured using various spectrophotometric assays. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity.
The following table summarizes the available IC50 values for this compound and the reference compounds from 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Ferric Reducing Antioxidant Power (FRAP) assays. It is important to note that these values are compiled from different studies and direct, head-to-head comparisons in a single study are limited. Variations in experimental conditions can influence IC50 values.
| Compound | DPPH Assay (IC50) | ABTS Assay (IC50) | FRAP Assay (Value) |
| This compound | Data not consistently available in comparative studies | Data not consistently available in comparative studies | Data not consistently available in comparative studies |
| Quercetin | ~2.35 - 4.97 µg/mL | ~1.89 - 2.04 µg/mL | High reducing power |
| Vitamin C (Ascorbic Acid) | ~2.0 - 4.97 µg/mL | ~2.0 µg/mL | High reducing power |
| Trolox | ~3.5 µg/mL | ~2.34 µg/mL | Standard for comparison |
Note: The data presented are indicative and sourced from multiple publications. For precise comparison, data from a single, direct comparative study would be ideal.
Signaling Pathways in Antioxidant Action
The antioxidant effects of natural compounds are often mediated through their interaction with cellular signaling pathways that regulate the expression of antioxidant enzymes and cytoprotective genes. This compound has been shown to exert its antioxidant effects by modulating key signaling pathways, including the Nuclear factor erythroid 2-related factor 2 (Nrf2) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Experimental Protocols
Accurate and reproducible assessment of antioxidant capacity is paramount. The following are detailed methodologies for the three key in vitro assays cited.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Reagents and Equipment:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (B145695) (analytical grade)
-
Test compounds (this compound, Quercetin, Vitamin C, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of DPPH in methanol (typically 0.1 mM).
-
Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., Trolox) in methanol.
-
Add a specific volume of the DPPH solution to an equal volume of the sample or standard solution in a 96-well plate or cuvette.
-
Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance at a wavelength of 517 nm.
-
A blank containing only the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
-
Reagents and Equipment:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt)
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compounds and standard (Trolox)
-
Spectrophotometer
-
-
Procedure:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a small volume of the test compound or standard to a larger volume of the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
-
Reagents and Equipment:
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
Test compounds and standard (Trolox or FeSO₄)
-
Spectrophotometer
-
-
Procedure:
-
Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.
-
Add a small volume of the sample or standard to a larger volume of the FRAP reagent.
-
Incubate the mixture at 37°C for a defined period (e.g., 4 minutes).
-
Measure the absorbance of the blue-colored solution at 593 nm.
-
The antioxidant capacity is determined by comparing the absorbance change of the sample to that of a standard (e.g., FeSO₄ or Trolox).
-
Conclusion
This compound demonstrates notable antioxidant properties through its ability to modulate key cellular signaling pathways involved in the defense against oxidative stress. While direct comparative data with standard antioxidants like Quercetin, Vitamin C, and Trolox from a single study is limited, the available information suggests that this compound is a promising natural compound for further investigation in the development of antioxidant-based therapies. The detailed experimental protocols provided herein offer a foundation for researchers to conduct standardized and comparative evaluations of this compound's antioxidant capacity. Future head-to-head studies are warranted to definitively establish its relative potency.
Unveiling Molecular Interactions: A Comparative Docking Analysis of Imperatorin and Its Analogs
For researchers, scientists, and professionals in drug development, understanding the molecular interactions of potential therapeutic compounds is paramount. This guide provides a comparative analysis of the docking studies of Imperatorin, a naturally occurring furanocoumarin, and its analogs with various protein targets implicated in a range of diseases. By examining their binding affinities and interaction patterns, we can gain valuable insights into their therapeutic potential and guide future drug design efforts.
This compound has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects. These biological activities are attributed to its ability to modulate various signaling pathways. Molecular docking studies have been instrumental in elucidating the binding mechanisms of this compound and its derivatives with key protein targets within these pathways.
Comparative Binding Affinity of this compound and Its Analogs
The binding affinity, often expressed as binding energy (kcal/mol), is a critical parameter in evaluating the potential of a compound to interact with its target protein. A more negative binding energy indicates a stronger and more favorable interaction. The following tables summarize the binding energies of this compound and its analogs with several key protein targets from various studies.
A study on the effects of this compound on myocardial infarction revealed its binding affinities with eight key target proteins. The results, obtained using AutoDock Tools, indicate that this compound has a strong binding potential with most of these targets, with a particularly strong affinity for Matrix Metalloproteinase-2 (MMP2).[1]
Table 1: Binding Energies of this compound with Various Target Proteins [1]
| Target Protein | PDB ID | Binding Energy (kcal/mol) |
| Caspase-3 (CASP3) | 1RE1 | -6.5 |
| Insulin-like Growth Factor 1 (IGF1) | 1H02 | -6.2 |
| Matrix Metalloproteinase-2 (MMP2) | 1A6D | -8.1 |
| C-X-C Chemokine Receptor Type 4 (CXCR4) | 3OE6 | -6.8 |
| Plasminogen Activator Inhibitor-1 (SERPINE1) | 3C2W | -7.5 |
| Signal Transducer and Activator of Transcription 1 (STAT1) | 1YVL | -4.8 |
| Angiotensin-Converting Enzyme (ACE) | 1O86 | -7.1 |
| Urokinase-type Plasminogen Activator (PLAU) | 1EJN | -6.9 |
Note: Data extracted from a study on the effect of this compound on myocardial infarction.[1] A binding energy of less than -5 kcal/mol is considered indicative of good binding potential, while a value less than -7 kcal/mol suggests a stronger binding affinity.[1]
While comprehensive comparative docking studies on a wide range of this compound analogs are limited in publicly available literature, some studies provide insights into the binding of specific analogs. For instance, a study on furanocoumarins as potential inhibitors of breast cancer targets docked several compounds, including the this compound analog, Isothis compound, against key proteins.
Table 2: Comparative Docking Scores of Furanocoumarins Against Breast Cancer Targets
| Compound | Estrogen Receptor α (ERα) | Progesterone Receptor (PR) | Epidermal Growth Factor Receptor (EGFR) | Mammalian Target of Rapamycin (mTOR) |
| Isothis compound | -8.5 | -7.9 | -8.1 | -8.3 |
| Xanthotoxol | -9.2 | -8.7 | -8.9 | -9.1 |
| Bergapten | -8.8 | -8.4 | -8.6 | -8.8 |
| Angelicin | -8.6 | -8.2 | -8.4 | -8.5 |
| Psoralen | -8.4 | -8.0 | -8.2 | -8.4 |
Note: The docking scores are presented as unitless values from the FlexX docking program, where a more negative score indicates a better binding affinity.
Another study focused on new this compound analogs with potential vasodilatory activity highlighted that their compound 3a exhibited the best binding affinity with the α-1C receptor (PDB ID: 3G43), though a comparative table of binding energies for all analogs was not provided.
Experimental Protocols for Molecular Docking
To ensure the reproducibility and validity of in silico studies, a detailed methodology is crucial. The following is a generalized experimental protocol for performing molecular docking studies with this compound and its analogs, based on common practices in the field.
1. Preparation of the Protein Structure:
-
Protein Selection and Retrieval: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Protein Preparation: The downloaded protein structure is prepared for docking using software such as AutoDock Tools or Schrödinger Maestro. This typically involves:
-
Removing water molecules and any co-crystallized ligands.
-
Adding polar hydrogen atoms.
-
Assigning charges (e.g., Kollman charges).
-
Repairing any missing atoms or residues.
-
The prepared protein is saved in a suitable format, such as PDBQT for AutoDock.
-
2. Preparation of the Ligand (this compound and its Analogs):
-
Ligand Structure Generation: The 2D structures of this compound and its analogs are drawn using chemical drawing software like ChemDraw or obtained from databases such as PubChem.
-
3D Conversion and Optimization: The 2D structures are converted to 3D and their energy is minimized using a suitable force field (e.g., MMFF94) to obtain a stable conformation.
-
Ligand Preparation for Docking: The prepared 3D ligand structures are then formatted for the specific docking software, which may involve defining rotatable bonds and assigning charges (e.g., Gasteiger charges). The final structures are saved in a format like PDBQT.
3. Molecular Docking Simulation:
-
Grid Box Definition: A grid box is defined around the active site of the target protein. The size and center of the grid box are set to encompass the entire binding pocket, allowing the ligand to move and rotate freely within this defined space.
-
Docking Algorithm: A docking program like AutoDock Vina is used to perform the docking calculations. The software employs a search algorithm (e.g., a Lamarckian genetic algorithm in AutoDock) to explore different conformations and orientations of the ligand within the protein's active site.
-
Scoring Function: The docking program uses a scoring function to evaluate the binding affinity of each generated pose, predicting the binding energy in kcal/mol.
4. Analysis of Docking Results:
-
Binding Energy Analysis: The docking results are ranked based on their binding energies. The pose with the lowest binding energy is typically considered the most favorable binding mode.
-
Interaction Analysis: The protein-ligand interactions of the best-ranked poses are analyzed to identify key interacting residues and the types of interactions involved (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces). Visualization software such as PyMOL or Discovery Studio is used for this purpose.
-
Validation: The docking protocol is often validated by redocking a co-crystallized ligand into its corresponding protein's active site. A low root-mean-square deviation (RMSD) value (typically < 2.0 Å) between the docked pose and the crystallographic pose indicates a reliable docking protocol.
Visualization of Signaling Pathways and Experimental Workflow
To better understand the biological context of this compound's action and the process of a comparative docking study, the following diagrams are provided.
Caption: Signaling pathways modulated by this compound.
Caption: General workflow for a comparative molecular docking study.
References
Imperatorin: Bridging the Gap Between In Vitro Promise and In Vivo Efficacy
A Comparative Guide for Researchers
Imperatorin, a naturally occurring furanocoumarin, has garnered significant attention within the scientific community for its potent anti-inflammatory and anti-cancer properties demonstrated in preclinical research. This guide provides a comprehensive comparison of the in vitro findings and their validation in animal models, offering researchers, scientists, and drug development professionals a valuable resource for navigating the experimental landscape of this promising compound. Herein, we present quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways modulated by this compound.
Quantitative Data Summary: A Comparative Overview
The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound, highlighting its efficacy in both anti-inflammatory and anti-cancer contexts.
Table 1: Anti-Inflammatory Activity of this compound
| Assay | In Vitro Model | This compound Concentration/Dose | Key Findings | In Vivo Model | This compound Dose | Key Findings |
| Cytokine Production | LPS-stimulated RAW 264.7 macrophages | 55.5, 111, 222 µM | Dose-dependent reduction in TNF-α, IL-6, and IL-1β mRNA and protein levels.[1][2] | LPS-induced endotoxemia in mice | 15, 30, 60 mg/kg (oral) | Significant reduction in plasma levels of TNF-α, IL-6, and IL-1β.[1][3] |
| Inflammatory Mediators | LPS-stimulated RAW 264.7 macrophages | 55.5, 111, 222 µM | Dose-dependent inhibition of iNOS and COX-2 protein expression.[1] | - | - | - |
| Edema | - | - | - | Dimethylbenzene-induced ear edema in mice | 15, 30, 60 mg/kg (oral) | Dose-dependent inhibition of ear swelling.[1][3] |
| Vascular Permeability | - | - | - | Acetic acid-induced vascular permeability in mice | 15, 30, 60 mg/kg (oral) | Significant reduction in vascular leakage.[1][3] |
| Granuloma Formation | - | - | - | Cotton pellet-induced granuloma in rats | 15, 30, 60 mg/kg (oral) | Dose-dependent reduction in granuloma weight.[1][3] |
Table 2: Anti-Cancer Activity of this compound
| Assay | In Vitro Model (Cell Line) | IC50 Value | In Vivo Model | This compound Dose | Key Findings |
| Cell Viability | HT-29 (Colon Cancer) | 78 µM[4] | HCT116 (Colon Cancer) Xenograft in nude mice | 50-100 mg/kg | Inhibition of tumor growth and angiogenesis.[5][6] |
| Cell Viability | HCT-15 (Colon Cancer) | Dose-dependent inhibition[7] | - | - | - |
| Cell Viability | SNU 449 (Liver Cancer) | Dose-dependent inhibition[7] | - | - | - |
| Drug Resistance Reversal | K562/DOX (Doxorubicin-resistant Leukemia) | 2.78, 5.56, 11.10 µM (in combination with Doxorubicin) | K562/DOX Xenograft in NOD/SCID mice | 10, 20 mg/kg (in combination with Doxorubicin) | Significant decrease in tumor volume and weight compared to Doxorubicin (B1662922) alone.[8] |
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key intracellular signaling pathways. The following diagrams illustrate the primary mechanisms of action identified in both in vitro and in vivo studies.
Detailed Experimental Protocols
To facilitate the replication and further investigation of this compound's activities, detailed protocols for key experiments are provided below.
In Vitro Anti-Inflammatory Assay: Inhibition of NF-κB Activation in RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.[9]
-
Cell Seeding: Seed the cells in 6-well plates at a density of 3 x 10^5 cells/well and allow them to adhere overnight.[1]
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 55.5, 111, 222 µM) for 1 hour.
-
Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to the wells (except for the control group) and incubate for the desired time (e.g., 24 hours for cytokine analysis).
-
Analysis of NF-κB Pathway:
-
Western Blot: Lyse the cells and perform western blot analysis to determine the protein levels of key NF-κB pathway components, including phosphorylated IκBα, total IκBα, and the nuclear translocation of p65.[10]
-
Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
In Vivo Anti-Inflammatory Assay: Dimethylbenzene-Induced Mouse Ear Edema Model
-
Animals: Use male ICR mice (20-25 g).
-
Grouping and Administration: Divide the mice into a control group, a model group, a positive control group (e.g., dexamethasone), and this compound treatment groups (e.g., 15, 30, 60 mg/kg). Administer this compound or vehicle orally one hour before inducing inflammation.
-
Induction of Edema: Apply a fixed volume (e.g., 20 µL) of dimethylbenzene to both the inner and outer surfaces of the right ear of each mouse. The left ear serves as a control.
-
Measurement of Edema: After a specific time (e.g., 30 minutes), sacrifice the mice and use a punch to obtain circular sections from both ears. Weigh the ear punches to determine the extent of edema (the difference in weight between the right and left ear punches).[11][12][13][14][15]
In Vivo Anti-Cancer Assay: Colon Cancer Xenograft Model
-
Cell Culture: Culture a human colon cancer cell line (e.g., HCT116) under standard conditions.[16]
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice, 4-6 weeks old).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS) into the flank of each mouse.[16]
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once the tumors are palpable, measure their volume every 2-3 days using a caliper. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[17][18][19]
-
Treatment: When the tumors reach a certain volume (e.g., 100 mm³), randomly divide the mice into control and treatment groups. Administer this compound (e.g., 50-100 mg/kg) or vehicle daily via oral gavage or intraperitoneal injection.
-
Endpoint Analysis: At the end of the study, sacrifice the mice, excise the tumors, and measure their final weight and volume. The tumor tissue can be used for further analysis, such as immunohistochemistry to assess markers of proliferation and angiogenesis.
Experimental Workflow Overview
The following diagram provides a generalized workflow for validating the in vitro findings of a compound like this compound in animal models.
References
- 1. This compound possesses notable anti-inflammatory activity in vitro and in vivo through inhibition of the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound exhibits anticancer activities in human colon cancer cells via the caspase cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound suppresses proliferation and angiogenesis of human colon cancer cell by targeting HIF-1α via the mTOR/p70S6K/4E-BP1 and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Growth inhibition of various human cancer cell lines by this compound and limonin from poncirus trifoliata rafin. Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemosensitizing effect and mechanism of this compound on the anti-tumor activity of doxorubicin in tumor cells and transplantation tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of edema volume in skin upon injury in a mouse ear model with optical coherence tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A predictive mouse ear-swelling model for investigating topical phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Cantharidin-induced inflammation in mouse ear model for translational research of novel anti-inflammatories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. repo.uni-hannover.de [repo.uni-hannover.de]
- 18. repo.uni-hannover.de [repo.uni-hannover.de]
- 19. researchgate.net [researchgate.net]
Enhancing Imperatorin Bioavailability: A Comparative Guide to Formulation Strategies
For Researchers, Scientists, and Drug Development Professionals
Imperatorin, a naturally occurring furanocoumarin, has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anticancer properties. However, its clinical translation is hampered by poor aqueous solubility and low oral bioavailability, leading to suboptimal therapeutic efficacy.[1] This guide provides a comparative analysis of different formulation strategies aimed at overcoming these limitations, supported by available pharmacokinetic data.
The Challenge of this compound's Pharmacokinetics
Studies have consistently shown that the oral administration of pure this compound results in slow absorption and poor bioavailability.[1] This is primarily attributed to its lipophilic nature and consequently limited dissolution in the gastrointestinal tract. To address this challenge, researchers have explored various advanced drug delivery systems to enhance its pharmacokinetic profile. This guide focuses on a comparison between conventional formulations, sustained-release tablets, and lipid-based nanocarriers.
Comparative Pharmacokinetic Profiles
The following table summarizes the key pharmacokinetic parameters of different this compound formulations based on preclinical studies. It is important to note that direct comparisons should be made with caution due to variations in the animal models and analytical methods used across different studies.
| Formulation | Animal Model | Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability (%) | Reference |
| This compound Suspension (Oral) | Rat | 50 mg/kg | 5.75 ± 1.59 | - | - | Baseline | [2] |
| This compound Lipid Microspheres (IV) | Rat | 5 mg/kg | 77.46 ± 23.82 | - | 116.712 ± 38.723 (AUC0-t) | - | [2] |
| Plain this compound Tablets | Beagle Dog | - | - | - | - | 100 | [3] |
| This compound Sustained-Release Tablets | Beagle Dog | - | - | - | - | 127.25 | [3] |
Note: Cmax = Maximum plasma concentration; Tmax = Time to reach maximum plasma concentration; AUC = Area under the plasma concentration-time curve. '-' indicates data not available in the cited source. The lipid microsphere formulation showed a significantly higher Cmax and AUC compared to the oral suspension.[2]
In-Depth Look at Formulation Strategies
Sustained-Release Tablets
To prolong the therapeutic effect and improve patient compliance, sustained-release formulations of this compound have been developed. A study utilizing various polymers, such as hydroxypropyl methylcellulose (B11928114) (HPMC), successfully prepared sustained-release matrix tablets.[3]
-
Performance: In vivo studies in beagle dogs demonstrated that the optimized sustained-release tablets exhibited a more prolonged plasma concentration profile compared to conventional plain tablets. This resulted in a notable increase in relative bioavailability to 127.25%.[3] The sustained release is attributed to the controlled diffusion of the drug from the polymer matrix.
Lipid-Based Formulations: Lipid Microspheres
Given this compound's lipophilic nature, lipid-based drug delivery systems present a promising approach to enhance its oral absorption. One such strategy involves the formulation of this compound into lipid microspheres.
-
Performance: A study on this compound lipid microspheres, although administered intravenously in the pharmacokinetic evaluation, demonstrated a significantly higher maximum plasma concentration (Cmax) and area under the curve (AUC) compared to an oral suspension of this compound in rats.[2] The Cmax for the intravenous lipid microspheres was 77.46 ± 23.82 µg/mL, a stark contrast to the 5.75 ± 1.59 µg/mL observed for the oral suspension.[2] While this doesn't provide a direct oral-to-oral comparison, it highlights the potential of lipid-based systems to significantly increase the systemic exposure of this compound. The enhanced bioavailability is likely due to the improved solubilization of this compound in the lipid core, facilitating its absorption through the lymphatic pathway and bypassing first-pass metabolism.
Experimental Protocols
Pharmacokinetic Study of this compound Sustained-Release Tablets in Beagle Dogs
-
Subjects: Six healthy male beagle dogs.
-
Formulations: Plain this compound tablets and optimized this compound sustained-release tablets.
-
Study Design: A single-dose, randomized, two-way crossover study.
-
Administration: Oral administration of the tablets to the dogs.
-
Sampling: Blood samples were collected at predetermined time intervals.
-
Analysis: Plasma concentrations of this compound were determined using a validated HPLC method.
-
Pharmacokinetic Parameters: Cmax, Tmax, and AUC were calculated from the plasma concentration-time data. The relative bioavailability of the sustained-release tablets was calculated with respect to the plain tablets.[3]
Pharmacokinetic Study of this compound Lipid Microspheres in Rats
-
Subjects: Male Sprague-Dawley rats.[2]
-
Formulations: this compound lipid microspheres for intravenous injection and this compound suspension for oral administration.[2]
-
Administration and Dosing:
-
Sampling: Blood samples were collected from the orbital sinus at various time points post-administration.[2]
-
Analysis: The concentration of this compound in plasma samples was quantified using a validated high-performance liquid chromatography (HPLC) method.[2]
-
Pharmacokinetic Analysis: Pharmacokinetic parameters, including Cmax and AUC, were calculated using appropriate software.[2]
Visualizing the Path to Enhanced Bioavailability
The following diagrams illustrate the logical workflow of a typical pharmacokinetic study and a conceptual signaling pathway that could be influenced by enhanced this compound delivery.
Conclusion
References
- 1. This compound–pharmacological meaning and analytical clues: profound investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation, Characterization, and Pharmacokinetic Evaluation of this compound Lipid Microspheres and Their Effect on the Proliferation of MDA-MB-231 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound sustained-release tablets: In vitro and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Imperatorin: Guidelines for Safe Handling and Disposal
The following document provides essential safety and logistical information for the proper handling and disposal of Imperatorin (CAS: 482-44-0), a furanocoumarin used in various research applications. This guidance is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Hazard Identification and Safety Profile
This compound is classified with several hazards that necessitate careful handling.[1] It is harmful if swallowed, causes skin and eye irritation, and may lead to an allergic skin reaction or respiratory irritation.[1] The toxicological properties of this material have not been fully investigated.
Summary of Hazard Information:
| Hazard Classification | GHS Code | Description | Source |
|---|---|---|---|
| Acute Toxicity (Oral) | H302 | Harmful if swallowed | Cayman Chemical SDS[1] |
| Skin Irritation | H315 | Causes skin irritation | Cayman Chemical SDS[1] |
| Eye Irritation | H319 | Causes serious eye irritation | Cayman Chemical SDS[1] |
| Skin Sensitization | H317 | May cause an allergic skin reaction | Cayman Chemical SDS[1] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | Cayman Chemical SDS[1] |
Proper Disposal Procedures
Specific disposal instructions for this compound are not detailed in publicly available literature. The standard and mandatory procedure is to dispose of the substance in strict accordance with all applicable country, federal, state, and local environmental regulations.[2] Improper disposal of hazardous waste can lead to significant penalties.[3]
General Disposal Workflow:
The following workflow outlines the decision-making process for the disposal of this compound and other laboratory chemicals.
Caption: General workflow for the safe disposal of laboratory chemical waste like this compound.
Key Disposal Steps:
-
Consult Regulations: Always refer to your institution's Environmental Health & Safety (EH&S) guidelines and local regulations before beginning any disposal process.
-
Containment: Clean up any spills immediately. Sweep up solid material and place it into a suitable, sealed container for disposal. Do not allow the chemical to enter sewers or surface/ground water.[1]
-
Labeling: Ensure the waste container is clearly and accurately labeled with its contents ("Hazardous Waste: this compound").
-
Storage: Store the waste container in a secure, designated area away from incompatible materials, pending collection by trained personnel.
-
Professional Disposal: Arrange for a licensed hazardous waste disposal company or your institution's EH&S department to collect and dispose of the material. The best environmental option for pharmaceutical destruction is high-temperature incineration.
Handling, Storage, and First Aid
Proper handling and storage are critical to minimize exposure and risk.
Safe Handling and Storage Protocols:
| Procedure | Recommendation | Source |
|---|---|---|
| Handling | Avoid contact with skin, eyes, and clothing. Avoid breathing dust, fumes, or spray. Wash hands thoroughly after handling. Use in an area with adequate general or local exhaust ventilation. | [1] |
| Storage | Store in a well-closed container at +4°C. Keep the receptacle tightly sealed. | [4] |
| Personal Protective Equipment (PPE) | Wear safety glasses, chemical goggles, appropriate gloves, and protective clothing to prevent skin exposure. | |
First Aid Measures:
| Exposure Route | First Aid Instructions | Source |
|---|---|---|
| Inhalation | Move the person to fresh air immediately. If breathing is difficult, seek medical attention. | [2] |
| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. | |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the eyelids. |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical attention. | |
Note: Symptoms of poisoning may occur after several hours; therefore, medical observation for at least 48 hours after the accident is recommended.[1]
References
Personal protective equipment for handling Imperatorin
Essential Safety and Handling Guide for Imperatorin
This guide provides critical safety protocols, personal protective equipment (PPE) requirements, and operational plans for handling this compound in a laboratory setting. Adherence to these guidelines is essential for the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Classification
This compound is a furanocoumarin with diverse biological activities.[1] According to safety data sheets, it is classified with the following hazards:
-
Skin Irritation : Causes skin irritation and may cause an allergic skin reaction.[2]
-
Respiratory Irritation : May cause respiratory irritation.[2][3]
The toxicological properties of this compound have not been fully investigated, and it is crucial to prevent direct contact and inhalation.
Quantitative Data Summary
The following table summarizes key chemical and safety data for this compound.
| Property | Value | Source(s) |
| Chemical Formula | C₁₆H₁₄O₄ | [1] |
| Molecular Weight | 270.3 g/mol | [1] |
| CAS Number | 482-44-0 | [2] |
| EC Number | 207-581-1 | [2] |
| Melting Point | 102 °C | [4] |
| Appearance | Solid | [2] |
| GHS Hazard Statements | H301/H302, H315, H317, H319, H335 | [2][3] |
| Occupational Exposure Limits | No specific limit values have been established. | [5][6] |
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is mandatory to minimize exposure.[7] Standard protocols for handling hazardous drugs should be followed.[8][9]
1. Hand Protection
-
Specification : Wear two pairs of chemical-resistant, powder-free chemotherapy gloves (e.g., Nitrile).[8][10]
-
Procedure : The inner glove should be worn under the cuff of the lab coat, and the outer glove should be worn over the cuff.[8] Gloves must be inspected before use. Change gloves immediately if they are torn, punctured, or contaminated, and at regular intervals (e.g., hourly).[8] Dispose of contaminated gloves as hazardous waste.[6]
2. Eye and Face Protection
-
Specification : Use safety glasses with side-shields or chemical safety goggles approved under government standards such as NIOSH (US) or EN 166 (EU).[6][7]
-
Procedure : When there is a risk of splashes or generating aerosols, a full-face shield must be worn in addition to goggles.[11][12]
3. Body Protection
-
Specification : A disposable, solid-front protective gown made of low-permeability fabric with long sleeves and tight-fitting cuffs is required.[8][13]
-
Procedure : Ensure the gown provides complete coverage. Do not reuse disposable gowns.[13] Contaminated clothing should be removed carefully and disposed of as hazardous waste.
4. Respiratory Protection
-
Specification : All handling of powdered this compound that may generate dust must be conducted in a well-ventilated area, preferably a chemical fume hood.[5]
-
Procedure : If work outside of a fume hood is unavoidable and dust may be generated, use a NIOSH-approved N95 or P1 dust mask.[6]
Operational and Disposal Plan
Safe Handling and Operations
-
Designated Area : Conduct all work with this compound in a designated, restricted-access area, such as a chemical fume hood, to control dust and vapors.[12]
-
Procedures :
-
Decontamination : Clean up spills immediately. Decontaminate surfaces and equipment after use.
Emergency First Aid Procedures
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact : Remove contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes.[3]
-
Inhalation : Move the individual to fresh air immediately. If breathing is difficult, provide oxygen or artificial respiration.[3]
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and drink 2-4 cupfuls of milk or water. Call a poison control center or doctor immediately.[5]
Waste Disposal Plan
-
Waste Segregation : All materials contaminated with this compound, including unused product, disposable PPE, and labware, must be treated as hazardous chemical waste.[4][10]
-
Container Management : Collect waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.[10][12] Do not mix with other waste streams.[10] Keep the container sealed when not in use.[12]
-
Final Disposal : Dispose of the hazardous waste through a licensed disposal company, in accordance with all local, state, and federal regulations.[4][14] Offer surplus and non-recyclable solutions to a licensed disposal company.[4]
Procedural Workflow for Handling this compound
The following diagram outlines the required step-by-step process for safely handling this compound, from preparation to disposal.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. extrasynthese.com [extrasynthese.com]
- 4. This compound | C16H14O4 | CID 10212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. abmole.com [abmole.com]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. pharmastate.academy [pharmastate.academy]
- 8. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 9. mtpinnacle.com [mtpinnacle.com]
- 10. web.uri.edu [web.uri.edu]
- 11. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pogo.ca [pogo.ca]
- 14. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
